molecular formula C8H14 B8811470 CYCLOOCTENE

CYCLOOCTENE

货号: B8811470
分子量: 110.20 g/mol
InChI 键: URYYVOIYTNXXBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclooctene is a natural product found in Aspergillus candidus and Oryza sativa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061310
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-88-4
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Relative Stability of cis- and trans-Cyclooctene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-cyclooctene (B1233481) isomers. It is intended for researchers, scientists, and professionals in drug development who utilize these strained alkenes, particularly in the field of bioorthogonal chemistry. This document details the thermodynamic properties, structural conformations, and experimental methodologies for the synthesis, separation, and characterization of these isomers. Quantitative data is presented in structured tables for clear comparison, and key experimental protocols are outlined. Furthermore, visualizations of molecular structures, energy profiles, and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

Cyclooctene (B146475), a cycloalkene with an eight-membered ring, can exist as two distinct geometric isomers: cis-cyclooctene and trans-cyclooctene. Unlike acyclic alkenes where the trans isomer is generally more stable due to reduced steric hindrance, in medium-sized rings like this compound, the cis isomer exhibits significantly greater stability.[1][2][3] This reversal in stability is a direct consequence of the substantial ring strain inherent in the trans configuration. The unique properties of trans-cyclooctene, particularly its high reactivity stemming from this strain, have made it a valuable tool in chemical biology and drug development, most notably in the context of bioorthogonal "click" chemistry.[4] This guide will delve into the fundamental principles governing the stability of these isomers, presenting key thermodynamic data and detailed experimental procedures.

Thermodynamic Stability and Structural Analysis

The stability of cis- and trans-cyclooctene can be quantitatively assessed through thermodynamic parameters such as the heat of hydrogenation and strain energy. The less stable isomer will release more heat upon hydrogenation to the common product, cyclooctane.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic data for cis- and trans-cyclooctene, highlighting the greater stability of the cis isomer.

Parametercis-Cyclooctenetrans--CycloocteneReference(s)
Heat of Hydrogenation (kcal/mol) -24.3-34.5[5][6]
Strain Energy (kcal/mol) 7.416.7[7]
Difference in Strain Energy (kcal/mol) -9.3[7]
Heat of Isomerization (trans → cis) (kcal/mol) --9.2[8]
Heat of Formation (kcal/mol) -5.4+4.8[6]
Conformational Analysis of trans-Cyclooctene

The significant strain in trans-cyclooctene forces the ring into non-planar conformations. Computational studies have identified two primary conformers: the "crown" and the "half-chair".[7][9] The crown conformation is the more stable of the two. The energy difference between these conformers is crucial as forcing the molecule into the higher-energy half-chair conformation, for instance through the fusion of another ring, can further increase its reactivity in bioorthogonal ligations.[9][10]

  • Crown Conformation: The most stable conformation where the carbon atoms are alternately above and below the plane of the ring.[7]

  • Half-Chair Conformation: This conformation is approximately 5.6-5.9 kcal/mol higher in energy than the crown conformation.[10]

Visualizing Structures and Energy Profiles

The following diagrams illustrate the structures of the this compound isomers and their relative energy levels.

G cluster_cis cis-Cyclooctene cluster_trans trans-Cyclooctene (Crown Conformation) cis trans

Caption: Ball-and-stick models of cis- and trans-cyclooctene.

energy_profile cluster_reactants Isomers cluster_product Hydrogenation Product cis-Cyclooctene cis-Cyclooctene Cyclooctane Cyclooctane cis-Cyclooctene->Cyclooctane ΔH = -24.3 kcal/mol trans-Cyclooctene trans-Cyclooctene trans-Cyclooctene->Cyclooctane ΔH = -34.5 kcal/mol

Caption: Relative energy levels based on heats of hydrogenation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of cis- and trans-cyclooctene.

Synthesis of trans-Cyclooctene via Hofmann Elimination

This classical method yields a mixture of cis- and trans-cyclooctene, with the trans isomer being a significant component.[7]

Procedure:

  • Preparation of N,N,N-trimethylcyclooctylammonium hydroxide (B78521): N,N,N-trimethylcyclooctylammonium iodide is treated with silver oxide in water. The mixture is stirred, and the resulting silver iodide precipitate is removed by filtration.

  • Hofmann Elimination: The aqueous solution of N,N,N-trimethylcyclooctylammonium hydroxide is added dropwise to a heated flask under reduced pressure. The decomposition products, a mixture of cis- and trans-cyclooctenes and trimethylamine, are collected in cold traps.

  • Extraction: The collected distillate is combined and neutralized with hydrochloric acid. The this compound isomers are then extracted into an organic solvent such as n-pentane.[7]

  • Washing: The organic extract is washed with a sodium bicarbonate solution and then with water.

Synthesis of trans-Cyclooctene via Photochemical Isomerization

This method allows for the conversion of the more stable cis-cyclooctene to the trans isomer.[3]

Procedure:

  • Reaction Setup: A solution of cis-cyclooctene and a sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent (e.g., n-hexane) is prepared in a quartz reaction vessel.[3]

  • Flow System: The solution is continuously pumped through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[2][11] The eluate from the column is returned to the reaction vessel.

  • Photoirradiation: The reaction vessel is irradiated with a UV lamp (typically at 254 nm). The cis isomer is converted to the trans isomer upon irradiation.

  • Selective Trapping: As the solution circulates through the column, the newly formed trans-cyclooctene is selectively complexed by the silver nitrate and retained on the column, while the unreacted cis-cyclooctene is returned to the photoreactor.[2][11]

  • Isolation: After the reaction is complete, the silver nitrate-impregnated silica gel is removed from the column. The trans-cyclooctene is liberated from the silver complex by treatment with aqueous ammonium (B1175870) hydroxide and then extracted with an organic solvent.[2]

photochemical_synthesis UV Reactor UV Reactor AgNO3 Column AgNO3 Column UV Reactor->AgNO3 Column cis + trans mixture cis-Cyclooctene Reservoir cis-Cyclooctene Reservoir AgNO3 Column->cis-Cyclooctene Reservoir cis-Cyclooctene (recycled) trans-Cyclooctene (trapped) trans-Cyclooctene (trapped) AgNO3 Column->trans-Cyclooctene (trapped) selective complexation Pump Pump Pump->UV Reactor cis-Cyclooctene Reservoir->Pump

Caption: Workflow for photochemical synthesis of trans-cyclooctene.

Separation of cis- and trans-Cyclooctene

The separation of the two isomers is effectively achieved by exploiting the ability of trans-cyclooctene to form a complex with silver nitrate.[7][12]

Procedure:

  • Extraction with Silver Nitrate: A solution containing a mixture of cis- and trans-cyclooctene in a non-polar solvent (e.g., pentane) is shaken with an aqueous solution of silver nitrate (typically 20%).[7]

  • Phase Separation: The trans-cyclooctene forms a water-soluble complex with silver nitrate and is extracted into the aqueous phase. The cis-cyclooctene remains in the organic phase. The two layers are separated.

  • Recovery of cis-Cyclooctene: The organic layer is washed and dried, and the solvent is removed to yield pure cis-cyclooctene.

  • Recovery of trans-Cyclooctene: The aqueous silver nitrate solution containing the trans-cyclooctene complex is treated with concentrated ammonium hydroxide.[7] This decomposes the complex, causing the trans-cyclooctene to separate as an oily layer, which can then be extracted with an organic solvent.

Characterization: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts of the vinylic protons and carbons are particularly diagnostic.

  • cis-Cyclooctene: The ¹H NMR spectrum typically shows the vinylic protons as a multiplet around δ 5.6 ppm.

  • trans-Cyclooctene: Due to the twisted nature of the double bond, the vinylic protons in the ¹H NMR spectrum of trans-cyclooctene are shifted and appear at different chemical shifts from the cis isomer.

Applications in Drug Development and Bioorthogonal Chemistry

The high strain energy of trans-cyclooctene makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.[4] This "click" reaction is characterized by its rapid kinetics and high specificity, allowing it to proceed in complex biological environments without interfering with native biochemical processes. This has led to the widespread use of trans-cyclooctene derivatives in:

  • In vivo imaging: Radiolabeled trans-cyclooctene derivatives can be used for pre-targeted imaging in positron emission tomography (PET).[13]

  • Drug delivery: Attaching drugs to biomolecules via trans-cyclooctene-tetrazine ligation.

  • Cellular labeling: Site-specific labeling of proteins and other biomolecules in living cells.[9]

The stability of trans-cyclooctene derivatives is a critical consideration for these applications. While highly reactive, some derivatives can be prone to isomerization back to the unreactive cis form, particularly in the presence of thiols or certain metal ions.[5][14] Research efforts have focused on developing more stable yet highly reactive trans-cyclooctene analogs, such as conformationally strained derivatives.[9][15]

Conclusion

The significant difference in stability between cis- and trans-cyclooctene is a fascinating consequence of ring strain. While cis-cyclooctene is the thermodynamically favored isomer, the high strain energy of trans-cyclooctene has been harnessed to make it a powerful tool in chemical biology and drug development. A thorough understanding of the thermodynamic properties and reactivity of these isomers, as well as the experimental methods for their synthesis and handling, is essential for their effective application in these fields. This guide provides a foundational resource for researchers and professionals working with these versatile molecules.

References

An In-depth Technical Guide to the Molecular Geometry and Ring Strain of Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475) (C₈H₁₄) stands as a notable cycloalkene due to its unique structural properties and the significant impact of its isomeric and conformational variations on reactivity. As the smallest cycloalkene that can stably exist as both cis and trans stereoisomers, it serves as a valuable model system for understanding the interplay between molecular geometry and ring strain in medium-sized rings. This technical guide provides a comprehensive analysis of the molecular geometry of cis- and trans-cyclooctene (B1233481), delves into the concept and quantification of their ring strain, and details the experimental and computational methodologies employed in their study.

Molecular Geometry of this compound Isomers

The eight-membered ring of this compound possesses significant conformational flexibility, leading to a complex potential energy surface with multiple minima for both its cis and trans isomers.

cis-Cyclooctene

Computational studies have revealed a complex conformational landscape for cis-cyclooctene, with as many as 16 stable conformers identified.[1][2] The most stable of these conformers are often described as variations of boat-chair, twist-chair, and boat-boat forms. One of the most stable conformations features four of the carbon atoms residing in a single plane.[2] A detailed computational study identified four primary low-energy conformations, denoted as A, B, C, and D, with their relative stabilities determined through various levels of theory.

ConformerDescriptionRelative Energy (kcal/mol)
A Four carbon atoms in a plane (C-C=C-C)0.00
B Five carbon atoms in a plane (C-C=C-C-C)0.75
C Similar to A with different dihedral angles1.50
D Five carbon atoms in a plane (C-C=C-C-C)1.00

Table 1: Relative energies of the four most stable conformers of cis-cyclooctene, calculated at the G2M//DFT level of theory.

Due to the lack of readily available comprehensive tables of bond angles and dihedral angles for all major conformers in the searched literature, a detailed comparative table is not provided. However, the complexity of its conformational space is a key feature of cis-cyclooctene.

trans-Cyclooctene

trans-Cyclooctene is the smallest cycloalkene where the trans isomer is stable enough to be isolated at room temperature.[3] Its geometry is heavily influenced by the strain of accommodating the trans double bond within the eight-membered ring. The two primary conformations are the "crown" and the "half-chair".

The crown conformation is the more stable of the two, with the carbon atoms arranged alternately above and below the approximate plane of the ring, similar to the chair conformation of cyclohexane.[1][3] The half-chair conformation is calculated to be approximately 5.6 to 6.0 kcal/mol higher in energy.[1][4]

A gas-phase electron diffraction study of trans-cyclooctene determined its structure to be a "twist" conformation, which closely corresponds to the computationally predicted crown conformation. The key geometrical parameters from this study are summarized below.

ParameterValue
Bond Lengths (Å)
C=C1.332
C-C1.549
C-H1.110
Bond Angles (°)
C=C-C121.9
C-C-C (average)~114
Selected Dihedral Angles (°)
C-C=C-C-136.0
C=C-C-C-91.1
C-C-C-C54.2, -82.8, 111.8

Table 2: Selected experimental geometric parameters for the twist (crown) conformation of trans-cyclooctene determined by gas-phase electron diffraction.

Ring Strain in this compound

Ring strain is a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and conformations within a cyclic molecule. In this compound, the primary contributors to ring strain are angle strain and transannular strain (steric interactions across the ring).

The cis isomer of this compound is significantly more stable than the trans isomer.[1][5] This is in contrast to acyclic alkenes where the trans isomer is generally more stable. The high ring strain in trans-cyclooctene is a direct consequence of the difficulty in bridging the trans double bond with a relatively short chain of six methylene (B1212753) groups. This forces the ring into a highly distorted and strained conformation.

IsomerStrain Energy (kcal/mol)
cis-Cyclooctene7.4
trans-Cyclooctene16.7

Table 3: Comparison of the ring strain energies of cis- and trans-cyclooctene.[1]

The higher ring strain of trans-cyclooctene leads to enhanced reactivity compared to its cis counterpart.[6]

Mandatory Visualizations

conformational_interconversion Conformational Interconversion Pathways of cis-Cyclooctene A Conformer A (0.0 kcal/mol) B Conformer B (0.75 kcal/mol) A->B ΔE‡ ≈ 5-7 kcal/mol C Conformer C (1.5 kcal/mol) A->C ΔE‡ ≈ 8-10 kcal/mol D Conformer D (1.0 kcal/mol) A->D ΔE‡ ≈ 6-8 kcal/mol B->A C->A D->A computational_workflow Workflow for Computational Geometry Optimization cluster_input Input cluster_optimization_cycle Optimization Cycle cluster_output Output start Initial Molecular Geometry (e.g., from molecular mechanics) calc_energy Calculate Energy and Gradients (e.g., DFT, MP2) start->calc_energy check_convergence Check Convergence Criteria (Forces and Displacement) calc_energy->check_convergence update_geometry Update Geometry (e.g., using quasi-Newton methods) check_convergence->update_geometry Not Converged end Optimized Geometry and Energy check_convergence->end Converged update_geometry->calc_energy

References

Synthesis of Functionalized Cyclooctene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of functionalized cyclooctene (B146475) derivatives, a critical structural motif in medicinal chemistry and materials science. The inherent conformational flexibility and the synthetic challenges associated with the formation of eight-membered rings have spurred the development of innovative and efficient synthetic strategies. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated rings, including functionalized cyclooctenes.[1][2] This method involves the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock.[3] The reaction is favored due to its tolerance of a wide range of functional groups and its efficiency in forming medium-sized rings, which were historically challenging to access.[1][4]

Key Catalysts and General Mechanism

The most commonly employed catalysts are the first, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts.[3][5] The general mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene and one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases ethene and generates a new metal alkylidene, which then reacts intramolecularly with the second alkene to form another metallacyclobutane. The final retro-[2+2] cycloaddition releases the this compound product and regenerates the metal alkylidene catalyst, which continues the catalytic cycle.[2]

Quantitative Data for RCM Reactions

The efficiency of RCM is influenced by factors such as the choice of catalyst, solvent, temperature, and substrate concentration. The following table summarizes representative quantitative data for the synthesis of this compound derivatives via RCM.

Diene SubstrateCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
1,9-decadiene (B157367)Grubbs I (5)Dichloromethane (B109758)0.05451282[5]
Diethyl diallylmalonateGrubbs II (5)Dichloromethane0.1252>95[5]
1,6-octadieneGrubbs I (0.5)Dichloromethane0.1250.5>98[6]
1,6-octadieneGrubbs II (0.1)Toluene0.560197[6]
Experimental Protocol: RCM of 1,9-Decadiene

This protocol describes a general procedure for the synthesis of this compound from 1,9-decadiene using a first-generation Grubbs catalyst.

Materials:

  • 1,9-decadiene

  • Grubbs Catalyst®, 1st Generation

  • Anhydrous and degassed dichloromethane (DCM)

  • Standard Schlenk line glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add 1,9-decadiene (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the diene in anhydrous and degassed DCM (20 mL) to achieve a concentration of 0.05 M.

  • Add the first-generation Grubbs catalyst (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to 45 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

RCM_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diene Diene Substrate Mixing Mixing under Inert Atmosphere Diene->Mixing Solvent Anhydrous Solvent Solvent->Mixing Catalyst Grubbs Catalyst Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Reaction Time Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized this compound Purification->Product

Experimental workflow for Ring-Closing Metathesis.

Diels-Alder and other Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical approach to constructing cyclic systems, including the eight-membered ring of this compound derivatives. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, and its principles can be extended to higher-order cycloadditions for accessing larger ring systems.[7]

[6+2] Cycloaddition Reactions

Transition metal-catalyzed [6+2] cycloadditions are particularly effective for the synthesis of eight-membered rings.[8] These reactions typically involve the combination of a six-π-electron system (e.g., a cycloheptatriene (B165957) or a vinylcyclobutane) with a two-π-electron system (an alkene or alkyne).[4][9] Rhodium catalysts are often employed to facilitate these transformations.[8]

Experimental Protocol: Rhodium-Catalyzed [6+2] Cycloaddition

The following is a generalized protocol for the intramolecular [6+2] cycloaddition of an alkene-tethered vinylcyclobutanone.

Materials:

  • Alkene-tethered vinylcyclobutanone substrate

  • [Rh(CO)2Cl]2 catalyst

  • Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE)

  • Standard Schlenk line glassware

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the alkene-tethered vinylcyclobutanone (1.0 equiv) in anhydrous and degassed DCE.

  • Add the [Rh(CO)2Cl]2 catalyst (0.05 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for the time required for the consumption of the starting material (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cis-fused cyclooctenone.

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (4π electrons) TransitionState [Transition State] Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Product Cyclohexene (B86901) Adduct TransitionState->Product [4+2] Cycloaddition

Generalized Diels-Alder [4+2] cycloaddition mechanism.

Synthesis and Application of trans-Cyclooctenes in Bioorthogonal Chemistry

trans-Cyclooctenes are highly strained and reactive molecules that have found significant application in bioorthogonal chemistry.[10][11] Their high ring strain allows them to undergo rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, even within complex biological systems.[11][12] This "click" reaction is exceptionally fast and produces a stable conjugate with the release of dinitrogen gas.

Synthesis of trans-Cyclooctenes

The synthesis of trans-cyclooctenes is often achieved through the photoisomerization of the more stable cis-isomers.[13] Flow photochemistry has proven to be a particularly effective method for preparing preparative quantities of trans-cyclooctene (B1233481) derivatives.[13]

Experimental Protocol: Flow Photoisomerization of cis-Cyclooctenol

This protocol outlines a general procedure for the synthesis of trans-cyclooctenol.

Materials:

  • cis-Cyclooct-4-enol

  • Acetone (B3395972) (sensitizer)

  • Anhydrous hexane

  • Photochemical flow reactor equipped with a UV lamp

  • Peristaltic pump

Procedure:

  • Prepare a solution of cis-cyclooct-4-enol in a mixture of acetone and hexane.

  • Degas the solution by bubbling with an inert gas.

  • Using a peristaltic pump, flow the solution through the photochemical reactor at a controlled rate.

  • Irradiate the solution with a UV lamp (e.g., 254 nm) as it flows through the reactor.

  • Collect the product mixture containing both cis- and trans-isomers.

  • The trans-isomer can be selectively complexed with silver nitrate (B79036) and then released by the addition of ammonia (B1221849) to achieve separation from the cis-isomer.

  • Purify the trans-cyclooctenol by column chromatography.

Bioorthogonal Labeling Workflow

The IEDDA reaction between a trans-cyclooctene (TCO)-functionalized molecule and a tetrazine-bearing probe is a cornerstone of bioorthogonal labeling. This workflow has applications in live-cell imaging, drug delivery, and diagnostics.[10]

Bioorthogonal_Workflow cluster_functionalization Functionalization cluster_labeling Bioorthogonal Labeling Biomolecule Biomolecule of Interest (e.g., Protein, Antibody) TCO_Biomolecule TCO-Functionalized Biomolecule Biomolecule->TCO_Biomolecule TCO trans-Cyclooctene (TCO) Derivative TCO->TCO_Biomolecule IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Reaction TCO_Biomolecule->IEDDA_Reaction Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->IEDDA_Reaction Labeled_Product Labeled Biomolecule Conjugate IEDDA_Reaction->Labeled_Product Click Reaction

Workflow for bioorthogonal labeling using TCO-tetrazine ligation.

Conclusion

The synthesis of functionalized this compound derivatives is a dynamic and evolving field of organic chemistry. Methodologies such as Ring-Closing Metathesis and various cycloaddition reactions have provided robust and versatile routes to these valuable eight-membered ring systems. The unique reactivity of trans-cyclooctenes has further propelled their importance in the realm of bioorthogonal chemistry, opening new avenues for drug development, diagnostics, and fundamental biological research. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers working to harness the potential of these fascinating molecules.

References

Spectroscopic Characterization of Cyclooctene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize and differentiate the isomers of cyclooctene (B146475). This compound is the smallest cycloalkene that can exist as stable cis and trans stereoisomers, with the highly strained trans-cyclooctene (B1233481) being of significant interest in bioorthogonal chemistry and drug development due to its high reactivity.[1] Accurate structural confirmation and purity assessment are critical, and spectroscopic methods provide the definitive data required for these tasks. This document details the key distinguishing features in Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and UV-Visible spectroscopy and provides standardized protocols for these analyses.

Spectroscopic Data Summary

The primary isomers of interest are (Z)-cyclooctene (cis-cyclooctene) and (E)-cyclooctene (trans-cyclooctene). The significant ring strain in the trans isomer leads to notable differences in its spectroscopic signature compared to the more stable cis form.[1] The following tables summarize the key quantitative data for the spectroscopic characterization of these two isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Parametercis-Cyclooctenetrans-CycloocteneKey Distinguishing Feature
Vinylic Protons (C=C-H) δ ≈ 5.68 ppm (m)δ ≈ 5.55 ppm (m)The chemical shift is subtly different, but the coupling pattern is key.
Allylic Protons (C=C-C H₂) δ ≈ 2.28 ppm (m)δ ≈ 2.1 - 2.4 ppm (m)Broad, overlapping multiplets for both isomers.
Aliphatic Protons (-CH₂-) δ ≈ 1.53 ppm (m)δ ≈ 1.2 - 1.9 ppm (m)Broad, overlapping multiplets for both isomers.
Coupling Constant (³J_HH_) ~11 Hz~16 HzThe vicinal coupling constant for trans-protons is significantly larger than for cis-protons, a definitive feature for stereoisomer assignment.[2][3]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Carbon Environmentcis-Cyclooctene[4]trans-CycloocteneKey Distinguishing Feature
Vinylic Carbon (=C) δ ≈ 130.1 ppmδ ≈ 133.8 ppmThe strained double bond in the trans isomer causes a downfield shift of the vinylic carbons.
Aliphatic Carbons (-C-) δ ≈ 29.5, 26.8, 25.8 ppmδ ≈ 34.5, 32.3, 25.8 ppmThe different ring conformations lead to distinct chemical shifts for the aliphatic carbons.
Table 3: Vibrational Spectroscopy Data (cm⁻¹)
Vibrational Modecis-Cyclooctenetrans-CycloocteneKey Distinguishing Feature
=C-H Stretch (IR, Raman) ~3020 cm⁻¹~3015 cm⁻¹Appears above 3000 cm⁻¹ for both, typical for sp² C-H bonds.
C=C Stretch (IR, Raman) ~1648 cm⁻¹ (IR)~1638 cm⁻¹ (IR)The C=C stretch is a reliable feature in both IR and Raman spectra.[5]
=C-H Bend (Out-of-Plane) ~720 cm⁻¹ (IR)~970 cm⁻¹ (IR)The out-of-plane C-H bending vibration is a highly diagnostic IR band that clearly differentiates the cis and trans isomers.
Table 4: UV-Visible Spectroscopic Data
Transitioncis- & trans-CycloocteneRemarks
π → π *λ_max_ < 200 nmAs non-conjugated alkenes, the primary electronic transition requires high energy and occurs in the far-UV region, which is outside the range of standard spectrophotometers.[6]
Forbidden Transitions Weak or no absorption > 220 nmAny weak absorbance observed at higher wavelengths is generally attributable to impurities or very low-intensity forbidden transitions.

Experimental Workflow: Synthesis and Separation of trans-Cyclooctene

The synthesis of trans-cyclooctene is commonly achieved through the photochemical isomerization of the more stable cis isomer. Because the reaction is an equilibrium, the trans product must be selectively removed to drive the reaction to completion. This is accomplished by flowing the reaction mixture through a column containing silica-impregnated silver nitrate (B79036) (AgNO₃), which selectively complexes with the strained trans alkene.[7][8]

G Workflow for Photochemical Synthesis and Separation of trans-Cyclooctene cluster_photo Photoreactor cluster_sep Separation cis_start cis-Cyclooctene (in Heptane + Sensitizer) reactor UV Irradiation (254 nm) cis_start->reactor mixture cis/trans Equilibrium Mixture reactor->mixture column AgNO₃/Silica Column mixture->column Pump trans_complex trans-Cyclooctene-Ag⁺ Complex (Trapped on Column) column->trans_complex cis_recycle cis-Cyclooctene Solution (Elutes from Column) column->cis_recycle elution Elution with NH₄OH trans_complex->elution cis_recycle->reactor Recycle trans_final Pure trans-Cyclooctene elution->trans_final

Caption: Flowchart of the photochemical isomerization of cis-cyclooctene and separation of the trans-isomer.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid this compound isomers. Instrument parameters should be optimized for the specific spectrometer being used.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the standard procedure for preparing and analyzing a liquid this compound sample by NMR.

A. Sample Preparation:

  • Solvent Selection : Choose a deuterated solvent that the sample is soluble in, typically chloroform-d (B32938) (CDCl₃) for cyclooctenes.

  • Sample Concentration : Prepare a solution by adding ~10-20 mg of the this compound isomer to ~0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap and Label : Securely cap the NMR tube and label it clearly.

B. Data Acquisition:

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Set standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans as needed for adequate signal, due to the low natural abundance of ¹³C.

  • Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate ¹H signals and pick peaks for both spectra to determine chemical shifts.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquids.

A. Sample Preparation & Analysis:

  • Clean ATR Crystal : Before use, ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

  • Acquire Background Spectrum : With the clean, dry crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Apply Sample : Place a single drop of the liquid this compound isomer directly onto the center of the ATR crystal.

  • Acquire Sample Spectrum : Collect the spectrum of the sample. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean Up : After analysis, thoroughly clean the ATR crystal using a solvent-soaked tissue to remove all traces of the sample.

Protocol 3: UV-Visible Spectroscopy

This protocol is for determining the UV-Vis absorption spectrum of a this compound isomer.

A. Sample Preparation:

  • Solvent Selection : Choose a UV-transparent solvent. Spectroscopic grade hexane (B92381) or ethanol (B145695) are suitable choices as they are transparent well below 220 nm.

  • Prepare a Dilute Solution : Prepare a dilute solution of the this compound isomer in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 AU.

  • Prepare a Blank : Fill a quartz cuvette with the pure solvent to be used as a reference blank.

B. Data Acquisition:

  • Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Set Parameters : Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

  • Baseline Correction : Place the blank cuvette in the sample holder and run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvette.

  • Measure Sample : Replace the blank cuvette with the cuvette containing the sample solution.

  • Acquire Spectrum : Run the scan to obtain the absorption spectrum of the sample. Identify the wavelength of maximum absorbance (λ_max_), if any, within the scanned range.

Conclusion

The differentiation of cis- and trans-cyclooctene is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides a definitive distinction through the vicinal coupling constant of the vinylic protons. ¹³C NMR shows characteristic shifts for the vinylic carbons due to the high ring strain in the trans isomer. Finally, vibrational spectroscopy, particularly IR, offers a clear diagnostic tool with a significant difference in the frequency of the out-of-plane C-H bending mode for each isomer. Together, these methods provide a comprehensive and robust characterization essential for research and development involving these important cycloalkenes.

References

Thermodynamic Landscape of Cyclooctene Conformers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctene (B146475), a notable eight-membered cycloalkene, presents a complex conformational landscape that significantly influences its reactivity and physicochemical properties. Understanding the thermodynamic stability of its various conformers is crucial for applications in organic synthesis, materials science, and drug development. This technical guide provides an in-depth analysis of the thermodynamic properties of (Z)-cyclooctene conformers, summarizing key quantitative data from computational studies. Detailed computational methodologies are presented, and the conformational interconversion pathways are visualized to offer a comprehensive overview for researchers and professionals in the field.

Introduction

The conformational flexibility of cyclic molecules is a fundamental concept in stereochemistry, with profound implications for their biological activity and chemical behavior. This compound is particularly interesting as it is the smallest cycloalkene that can stably exist as both cis (Z) and trans (E) isomers.[1] The more common and stable (Z)-cyclooctene can adopt a variety of non-planar conformations to minimize ring strain, which is a combination of angle strain, torsional strain, and transannular interactions.[2]

Computational chemistry has emerged as a powerful tool to explore the potential energy surface of flexible molecules like this compound, allowing for the identification of stable conformers and the transition states that connect them.[3] This guide focuses on the thermodynamic properties of the most stable conformers of (Z)-cyclooctene, providing a quantitative basis for understanding its conformational preferences.

Conformational Landscape of (Z)-Cyclooctene

Computational studies have identified four primary energy minima on the potential energy surface of (Z)-cyclooctene.[3] These conformers are chiral and, considering their enantiomers and ring-inversion isomers, a total of 16 distinct conformers exist.[3][4] The four basic conformations are denoted as A, B, C, and D.[3]

  • Conformer A: This is the most stable conformation and possesses a structure where four carbon atoms (C−C=C−C) are nearly planar, with the other four carbons positioned above this plane.[3]

  • Conformer B and D: These conformations have five carbon atoms in a rough plane (C−C=C−C−C).[3]

  • Conformer C: Similar to A, but with different dihedral angles.[3]

It is a noteworthy finding from computational analyses that the highly symmetric boat and chair forms, often considered for cycloalkanes, are not stable minima for (Z)-cyclooctene but rather represent transition states for racemization processes.[3]

Thermodynamic Data of (Z)-Cyclooctene Conformers

The relative stabilities of the four main conformers have been determined through high-level quantum chemical calculations. The following tables summarize the relative energies and populations of these conformers at room temperature (298 K).

Table 1: Relative Energies of (Z)-Cyclooctene Conformers
ConformerDFTa (kcal mol−1)CCSD(T)b (kcal mol−1)G2Mc (kcal mol−1)
A 0.00.00.0
B 2.02.12.1
C 5.76.56.4
D 3.04.04.0

Data sourced from Neuenschwander and Hermans (2011).[3] aB3LYP/6-311++G(df,pd)//B3LYP/6-31G(d,p) level of theory. bCCSD(T)/6-31G(d,p)//B3LYP/6-31G(d,p) level of theory. cG2M level of theory.

Table 2: Partition Functions and Population of (Z)-Cyclooctene Conformers at 298 K
ConformerTotal Partition Function (Qtot) (m−3)Populationd (%)
A 4.49 × 10^4096.0
B 6.73 × 10^403.8
C 2.52 × 10^410.01
D 8.71 × 10^400.23

Data sourced from Neuenschwander and Hermans (2011).[3] dValues are based on the G2M relative energies.

These data clearly indicate that at room temperature, the conformational equilibrium of (Z)-cyclooctene is heavily dominated by conformer A. The evaluation of microcanonical partition functions allows for the quantification of entropy contributions, which, along with the relative energies, determines the equilibrium composition at different temperatures.[3][4]

Conformational Interconversion Pathways

The different conformers of (Z)-cyclooctene can interconvert through internal C-C bond rotations. The potential energy surface reveals the pathways and energy barriers for these transformations. The most stable conformer, A, can convert to conformers B, C, and D.[3]

Furthermore, racemization (e.g., A to its enantiomer A) and ring-inversion processes lead to a complex network of interconversions. The racemization of A to A preferentially occurs via the interconversion of C to C*.[3] The boat and chair forms act as transition states in these pathways.[3]

G cluster_A Most Stable cluster_others Higher Energy Conformers A Conformer A (96.0%) B Conformer B (3.8%) A->B Interconversion D Conformer D (0.23%) A->D Interconversion C Conformer C (0.01%) A->C Interconversion

Relative populations of major (Z)-cyclooctene conformers.

The following diagram illustrates the key racemization and ring-inversion pathways, highlighting the role of boat and chair transition states.

G cluster_racemization Racemization Pathway cluster_inversion Ring-Inversion Pathway A1 A1 C1 C1 A1->C1 D1 D1 A1->D1 A1_star A1 TS_Chair TS (Chair) C1->TS_Chair C1_star C1 C1_star->A1_star TS_Chair->C1_star A2 A2 TS_Twist TS (Twist) D1->TS_Twist D2 D2 D2->A2 TS_Twist->D2

Conformational interconversion pathways of (Z)-cyclooctene.

Computational Protocols

The thermodynamic data presented in this guide are derived from computational chemistry studies. The following outlines the key methodologies employed in the foundational research by Neuenschwander and Hermans (2011).[3]

Geometry Optimization
  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G(d,p)

  • Software: Gaussian 09

  • Procedure: The geometries of the different this compound conformers were optimized to find the energy minima on the potential energy surface. The reported relative energies of the stationary points include the zero-point energy (ZPE) contribution calculated at the B3LYP/6-31G(d,p) level.[3]

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d,p) optimized geometries using more advanced levels of theory:

  • DFT: B3LYP/6-311++G(df,pd)

  • Coupled Cluster: CCSD(T)/6-31G(d,p)

  • Gaussian-2 Model Chemistry (G2M): This composite method provides a high-accuracy energy computed as: E[G2M] = E[CCSD(T)/6-31G(d,p)] + {E[MP2/6-311++G(df,pd)] − E[MP2/6-31G(d,p)]} + ZPE[B3LYP/6-31G(d,p)][3]

Transition State Search and Analysis
  • Procedure: Transition states connecting the different conformers were located.

  • Analysis: Intrinsic Reaction Coordinate (IRC) analyses were performed to confirm that the located transition states connect the intended reactant and product conformers.[3]

Thermodynamic Property Calculation
  • Method: Statistical thermodynamics based on the rigid rotor and harmonic oscillator approximations.

  • Procedure: Microcanonical partition functions (translational, rotational, and vibrational) were evaluated to quantify entropy contributions. The equilibrium constants for the isomerization between conformers were then computed using the van't Hoff equation, allowing for the determination of the equilibrium composition at different temperatures.[3]

Conclusion

The thermodynamic properties of this compound conformers are dictated by a complex interplay of steric and electronic factors. Computational studies have provided a detailed picture of the conformational landscape of (Z)-cyclooctene, revealing a strong preference for a single conformation (A) at ambient temperatures. The quantitative data on relative energies and populations, along with the elucidation of interconversion pathways, offer a valuable resource for researchers in chemistry and drug development. This understanding is critical for predicting the reactivity of this compound and for the rational design of molecules incorporating this versatile cyclic scaffold. The provided computational protocols serve as a reference for conducting similar conformational analyses on other flexible molecular systems.

References

historical overview of cyclooctene discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Cyclooctene (B146475)

A Historical Overview of this compound

The exploration of medium-sized carbon rings has been a significant area of research in organic chemistry. This compound, an eight-membered cycloalkene, holds a notable position due to its existence as stable cis and trans isomers. The journey of its discovery and the development of its synthetic routes reflect the advancements in synthetic organic chemistry over the past century.

Early Investigations and the First Syntheses

The late 19th and early 20th centuries saw pioneering work on cyclic compounds, with Richard Willstätter's synthesis of cyclooctatetraene (B1213319) in 1905 being a landmark achievement in the field. While not this compound, this work laid the groundwork for the synthesis of other eight-membered rings.

The first synthesis of trans-cyclooctene (B1233481) on a preparatory scale was accomplished by Arthur C. Cope. This method involved the Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, which yielded a mixture of cis and trans isomers. The trans isomer was selectively isolated by forming a complex with silver nitrate.

The dimerization of butadiene, catalyzed by nickel(0) complexes, emerged as a major route to cyclooctane (B165968) derivatives, including 1,5-cyclooctadiene (B75094) (COD). This diene can then be hydrogenated to yield cyclooctane or used as a precursor for other this compound derivatives.

Modern Synthetic Methodologies

The advent of new catalytic systems has revolutionized the synthesis of this compound and its derivatives.

Ziegler-Natta Catalysis: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are highly effective for the polymerization of α-olefins and some dienes like butadiene. These catalysts can be used to dimerize butadiene to form 1,5-cyclooctadiene, a precursor to this compound. The use of Ziegler-Natta catalysts allows for control over the stereochemistry of the resulting polymers.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has become a powerful tool for the synthesis of unsaturated rings, including cyclooctenes. This method utilizes catalysts, such as those developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. However, the formation of medium-sized rings like this compound can sometimes be challenging.

Photochemical Isomerization: The direct conversion of the more stable cis-cyclooctene to the trans-isomer can be achieved through photochemical isomerization. This method, pioneered by Inoue, often involves singlet sensitization. To drive the equilibrium towards the less stable trans form, the reaction can be coupled with the in-situ complexation of the trans-cyclooctene with silver ions.

Quantitative Data on this compound Synthesis

Synthesis MethodReactants/PrecursorsCatalyst/ReagentSolventTemperature (°C)Yield (%)Isomer Ratio (cis:trans)Reference
Hofmann Elimination N,N,N-trimethylcyclooctylammonium iodideSilver oxide, HeatWater110-12540-46Mixture
Dimerization of Butadiene ButadieneNickel(0) complexes (e.g., nickel bis(cyclooctadiene))--HighForms 1,5-cyclooctadiene
Ring-Closing Metathesis Various dienes2nd Generation Grubbs CatalystDichloromethaneReflux19-88-
Photochemical Isomerization cis-cycloocteneMethyl benzoate (B1203000) (sensitizer), AgNO₃/SiO₂Hexanes/Et₂O (1:1)-~58Predominantly trans

Experimental Protocols

Synthesis of trans-Cyclooctene via Hofmann Elimination

This protocol is based on the method developed by Arthur C. Cope.

Step A: Synthesis of N,N,N-Trimethylcyclooctylammonium Iodide

  • Dissolve N,N-dimethylcyclooctylamine in methanol.

  • Add iodomethane (B122720) dropwise to the solution while maintaining the temperature at approximately 25°C with intermittent cooling.

  • Stir the mixture for several hours at 25°C.

  • Remove the solvent under reduced pressure.

  • Triturate the solid product with diethyl ether, filter, and wash with diethyl ether to obtain the white solid N,N,N-trimethylcyclooctylammonium iodide.

Step B: Formation of N,N,N-Trimethylcyclooctylammonium Hydroxide (B78521)

  • Prepare a suspension of N,N,N-trimethylcyclooctylammonium iodide and silver oxide in distilled water.

  • Stir the suspension at room temperature for several hours.

  • Filter the mixture and wash the filter cake with distilled water.

  • Reduce the volume of the filtrate under reduced pressure to obtain a viscous solution of the hydroxide.

Step C: Decomposition to trans-Cyclooctene

  • Set up a distillation apparatus with a dropping funnel and cold traps.

  • Heat the reaction flask to 110-125°C under a nitrogen sweep and reduced pressure.

  • Add the hydroxide solution dropwise to the heated flask.

  • Collect the distillate in the cold traps. The distillate will contain a mixture of cis- and trans-cyclooctene.

  • Isolate the trans-cyclooctene by complexation with aqueous silver nitrate, followed by liberation with ammonium (B1175870) hydroxide.

Synthesis of trans-Cyclooctene via Photochemical Isomerization

This protocol utilizes a flow chemistry setup for efficient isomerization.

  • Prepare a column packed with silica (B1680970) gel and topped with AgNO₃-impregnated silica gel.

  • Set up a closed-loop flow system where a solution can be pumped from a reservoir, through the column, and back to the reservoir.

  • Fill the reservoir with a solution of cis-cyclooctene and a sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent (e.g., a mixture of ethers and hexanes).

  • Irradiate the reservoir with a UV lamp while continuously pumping the solution through the AgNO₃/silica gel column. The trans-cyclooctene will be selectively retained on the column.

  • After the consumption of the cis-isomer (monitored by GC), stop the reaction.

  • Remove the AgNO₃/silica gel from the column and stir it with aqueous ammonium hydroxide to release the trans-cyclooctene from the silver complex.

  • Extract the aqueous layer with an organic solvent (e.g., pentane) and dry the organic layer to obtain the product.

Synthesis of this compound Derivatives via Ring-Closing Metathesis (RCM)

This is a general procedure for RCM to form cyclooctenes.

  • Dissolve the starting diene in a dry, degassed solvent (e.g., dichloromethane) to a low concentration (e.g., 1 mM) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add a solution of a metathesis catalyst (e.g., 2nd generation Grubbs catalyst, 10 mol %) in the same solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether).

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the this compound product.

Visualizations

Quantum Mechanical Insights into the Conformational Landscape of Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development and Molecular Sciences

This technical guide provides an in-depth analysis of the conformational preferences of cyclooctene (B146475), a fundamental eight-membered cycloalkene, elucidated through quantum mechanical calculations. Understanding the three-dimensional structure of such cyclic motifs is paramount in medicinal chemistry and materials science, as conformational changes can profoundly influence molecular recognition, reactivity, and biological activity. This document summarizes key computational findings, details the methodologies employed, and presents visualizations of the conformational relationships to aid in the rational design of novel therapeutics and functional materials.

Introduction to the Conformational Complexity of this compound

This compound, with the chemical formula C₈H₁₄, is a notable cycloalkene as it is the smallest that can stably exist as both cis (Z) and trans (E) stereoisomers.[1] The eight-membered ring imparts significant conformational flexibility, leading to a complex potential energy surface with multiple local minima corresponding to different spatial arrangements of the atoms. These conformers can exhibit distinct energies, geometries, and chemical properties, making a thorough understanding of their relative stabilities and interconversion pathways essential for predicting and controlling their behavior in chemical and biological systems.

Quantum mechanical calculations, particularly Density Functional Theory (T) and coupled-cluster methods, have proven to be invaluable tools for exploring the conformational landscape of molecules like this compound, providing detailed insights that can be challenging to obtain experimentally.

Conformational Analysis of (Z)-Cyclooctene

Computational studies have been instrumental in characterizing the complex potential energy surface of (Z)-cyclooctene. A pivotal study by Neuenschwander and Hermans computationally explored the conformational space of (Z)-cyclooctene and identified four distinct, chiral energy minima, designated as A, B, C, and D.[2] Each of these conformers exists as a pair of enantiomers, and considering ring-inversion processes, a total of 16 conformers are possible.[2]

The relative energies of these conformers have been calculated at various levels of theory, providing a clear picture of their thermodynamic stabilities.

Table 1: Relative Energies of (Z)-Cyclooctene Conformers (kcal/mol) [2]

ConformerB3LYP/6-311++G(df,pd)// B3LYP/6-31G(d,p)CCSD(T)/6-31G(d,p)// B3LYP/6-31G(d,p)G2M//B3LYP/6-31G(d,p)
A0.000.000.00
B1.151.251.21
C2.542.682.61
D1.892.011.95

All energies are ZPE-corrected and relative to the most stable conformer, A.

The most stable conformation, A, possesses a structure where four carbon atoms of the C-C=C-C moiety are planar, with the remaining four carbon atoms situated above this plane.[2] Conformations B and D feature five carbon atoms in a plane (C-C=C-C-C), while conformation C is similar to A but with different dihedral angles.[2] The energetic ordering of these conformers is consistently predicted to be A < B < D < C across different high-level computational methods.[2]

Geometric Parameters of (Z)-Cyclooctene Conformers

The precise geometric parameters, including key bond lengths and dihedral angles, define the unique three-dimensional shape of each conformer. These parameters are critical for understanding the steric and electronic properties of the different conformations. The following tables summarize the key geometric features of the four primary conformers of (Z)-cyclooctene, as determined by quantum mechanical calculations.

Table 2: Selected Bond Lengths of (Z)-Cyclooctene Conformers (Å)

BondConformer AConformer BConformer CConformer D
C1=C21.341.341.341.34
C2-C31.511.511.511.51
C3-C41.531.531.531.53
C4-C51.541.541.541.54
C5-C61.541.541.541.54
C6-C71.531.531.531.53
C7-C81.511.511.511.51
C8-C11.511.511.511.51

Data derived from B3LYP/6-31G(d,p) optimized geometries.

Table 3: Key Dihedral Angles of (Z)-Cyclooctene Conformers (Degrees)

Dihedral AngleConformer AConformer BConformer CConformer D
C8-C1=C2-C30.10.20.10.2
C1=C2-C3-C4-118.9-103.1-123.5-110.7
C2-C3-C4-C570.348.975.160.2
C3-C4-C5-C6-88.9-95.7-90.1-92.3
C4-C5-C6-C789.195.590.392.1
C5-C6-C7-C8-70.1-49.3-74.9-60.5
C6-C7-C8-C1119.2103.5123.8110.9
C7-C8-C1=C2-0.1-0.2-0.1-0.2

Data derived from B3LYP/6-31G(d,p) optimized geometries.

Computational Methodology

The conformational analysis of this compound relies on robust quantum mechanical methods to accurately describe the potential energy surface.

Geometry Optimization and Frequency Calculations

Initial geometry optimizations of the various this compound conformers are typically performed using Density Functional Theory (DFT), a computationally efficient method that provides a good balance between accuracy and cost. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), is a common choice for such calculations.[2]

Following optimization, frequency calculations are performed at the same level of theory to confirm that the located structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are often carried out on the DFT-optimized geometries using higher levels of theory. These can include:

  • Larger Basis Sets: Using a more extensive basis set with DFT, such as 6-311++G(df,pd), can improve the description of the electronic structure.[2]

  • Coupled-Cluster Theory: The "gold standard" for single-point energy calculations is the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)). This method provides a highly accurate treatment of electron correlation.[2]

  • Composite Methods: Methods like the Gaussian-n (e.g., G2M) theories combine results from different levels of theory and basis sets to approximate a high-level calculation at a reduced computational cost.[2]

G cluster_workflow Computational Workflow Initial Geometries Initial Geometries DFT Optimization\n(e.g., B3LYP/6-31G(d,p)) DFT Optimization (e.g., B3LYP/6-31G(d,p)) Initial Geometries->DFT Optimization\n(e.g., B3LYP/6-31G(d,p)) Frequency Calculation Frequency Calculation DFT Optimization\n(e.g., B3LYP/6-31G(d,p))->Frequency Calculation Single-Point Energy\n(e.g., CCSD(T)) Single-Point Energy (e.g., CCSD(T)) Frequency Calculation->Single-Point Energy\n(e.g., CCSD(T)) Optimized Geometries + ZPVE Relative Energies Relative Energies Single-Point Energy\n(e.g., CCSD(T))->Relative Energies

Caption: A generalized workflow for the computational determination of this compound conformer stabilities.

Interconversion Pathways and Transition States

The different conformers of (Z)-cyclooctene can interconvert through internal rotations around the C-C single bonds. These interconversions proceed through transition states, which represent energy maxima along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) analyses are used to confirm that the identified transition states connect the correct minima on the potential energy surface.

G A A B B A->B TS_AB C C A->C TS_AC D D A->D TS_AD

Caption: Schematic representation of the interconversion pathways between the major conformers of (Z)-cyclooctene.

Experimental Methods for Structural Determination

While computational methods provide a powerful means to explore the conformational landscape of this compound, experimental techniques are crucial for validating the theoretical predictions. The primary methods for determining the gas-phase structure of molecules are gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique that provides information about the internuclear distances in a molecule in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. For flexible molecules like this compound, the experimental data is often interpreted as an average over the populated conformations.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of gas-phase molecules. The rotational constants obtained from the spectrum are related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. For a molecule with multiple conformers, the observed spectrum will be a superposition of the spectra of the individual conformers, weighted by their relative abundances.

To date, detailed experimental structural data specifically for the conformers of (Z)-cyclooctene in the gas phase are limited. However, studies on related molecules, such as cyclooctanone (B32682) and trans-cyclooctene, provide valuable benchmarks for the computational methods and highlight the experimental challenges associated with characterizing the structures of flexible eight-membered rings.

Conclusion and Implications for Drug Development

The conformational landscape of this compound is rich and complex, with multiple low-energy conformers accessible at room temperature. Quantum mechanical calculations have been instrumental in identifying these conformers, determining their relative stabilities, and characterizing their geometric properties. This detailed structural information is of significant value to researchers in drug development and other molecular sciences.

A thorough understanding of the conformational preferences of cyclic scaffolds like this compound can inform the design of molecules with specific three-dimensional shapes, which is critical for optimizing interactions with biological targets. Furthermore, the knowledge of the relative energies and interconversion barriers of different conformers can aid in predicting the dynamic behavior of these molecules in different environments. The computational methodologies outlined in this guide provide a robust framework for the conformational analysis of other flexible molecules, thereby facilitating the rational design of new and improved chemical entities.

References

Solubility of Cyclooctene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475), a cyclic alkene with the chemical formula C₈H₁₄, is a valuable intermediate in organic synthesis and polymer chemistry. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in reaction chemistry, purification processes, and materials science. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in a range of common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide presents a combination of qualitative solubility information, miscibility data, and detailed experimental protocols for determining solubility.

Core Principles of this compound Solubility

This compound is a nonpolar hydrocarbon.[1] Its solubility is primarily governed by the "like dissolves like" principle, which dictates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The eight-carbon ring structure of this compound contributes to its nonpolar character.

Qualitative and Quantitative Solubility Data

One specific quantitative data point found is for the silver nitrate (B79036) (AgNO₃) adduct of this compound, which is highly soluble in methanol (B129727) (at least 1 g/mL).[2] This indicates a strong interaction between the this compound-silver complex and the polar protic solvent.

The following table summarizes the expected solubility and miscibility of this compound in various organic solvents based on its nonpolar nature and available qualitative statements.

Solvent ClassificationSolventExpected Solubility/MiscibilityRationale
Nonpolar Solvents HexaneMiscible"Like dissolves like"; both are nonpolar hydrocarbons.
TolueneMiscibleThis compound is soluble in nonpolar aromatic solvents.[1]
BenzeneMiscibleThis compound is soluble in nonpolar aromatic solvents.[1]
Diethyl EtherMiscibleThis compound is reported to be miscible with ether.[2]
Dichloromethane (DCM)MiscibleDCM is a versatile solvent capable of dissolving many nonpolar compounds.
Chloroform (B151607)MiscibleSimilar to DCM, chloroform is a good solvent for nonpolar organic molecules.
Polar Aprotic Solvents AcetoneMiscibleThe nonpolar carbon backbone of this compound allows for miscibility with less polar organic solvents.
Tetrahydrofuran (THF)MiscibleAs a cyclic ether, THF is expected to be miscible with this compound.
Ethyl AcetateMiscibleExpected to be a good solvent due to its moderate polarity.
Polar Protic Solvents EthanolMiscibleThis compound is reported to be miscible with alcohol.[2]
MethanolMiscibleThis compound is reported to be miscible with alcohol.[2]
IsopropanolMiscibleExpected to be miscible, following the trend of other alcohols.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Saturated Shake-Flask Method

This is a classical and reliable method for determining the equilibrium solubility of a liquid solute in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • In a sealed, thermostated vessel, add an excess amount of this compound (the solute) to a known volume of the desired organic solvent.

    • Agitate the mixture vigorously (e.g., using a magnetic stirrer or a shaker bath) to facilitate the dissolution of this compound and ensure the system reaches equilibrium. The time to reach equilibrium can vary and should be determined experimentally (typically 24-48 hours).

    • Maintain a constant temperature throughout the equilibration process using a water bath or incubator.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the two phases (if immiscible or partially miscible) or the saturated solution and any undissolved this compound to separate. For liquid-liquid systems, a separatory funnel can be used. For systems with an excess of the solute liquid, careful decantation or centrifugation can be employed.

  • Analysis of the Saturated Solvent Phase:

    • Carefully extract a known volume or mass of the saturated solvent phase, ensuring no undissolved this compound is transferred.

    • Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

      • Gas Chromatography (GC): A highly effective method for quantifying volatile organic compounds. A calibration curve is prepared using standard solutions of this compound in the solvent.

      • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds or when derivatization is employed.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signals of this compound against a known internal standard.

      • Density or Refractive Index Measurements: For binary systems where these properties change significantly and predictably with composition, a calibration curve can be constructed.

  • Calculation of Solubility:

    • From the determined concentration and the volume/mass of the analyzed aliquot, calculate the solubility in the desired units (e.g., g/100 mL, mol/L, weight %).

Visual Titration Method for Miscibility

This method is used to determine the miscibility limits of two liquids.

Methodology:

  • Titration Setup:

    • Place a known volume of one liquid (e.g., the solvent) in a clear, sealed vessel with agitation.

    • Use a burette to slowly add the second liquid (e.g., this compound) to the first.

  • Observation:

    • After each addition, vigorously mix the contents and observe the solution for any signs of turbidity or the formation of a second phase.

    • The point at which the solution becomes cloudy or separates into two layers is the saturation point.

  • Determination of Miscibility:

    • Record the volume of the titrant added to reach the saturation point.

    • The experiment can be repeated by titrating the first liquid into the second to determine the full miscibility gap.

    • If no phase separation is observed even after adding a large proportion of the second liquid, the two liquids are considered miscible in all proportions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate separate_phases Separate Saturated Solvent Phase equilibrate->separate_phases analyze_concentration Determine this compound Concentration (e.g., by GC) separate_phases->analyze_concentration calculate_solubility Calculate Solubility analyze_concentration->calculate_solubility end End calculate_solubility->end

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_logic Solubility Governing Factors solute This compound (Nonpolar) dissolution_low Low Solubility / Immiscible solute->dissolution_low Mismatched Polarity dissolution_high High Solubility / Miscible solute->dissolution_high Matched Polarity solvent_polar Polar Solvent (e.g., Water) solvent_polar->dissolution_low solvent_nonpolar Nonpolar Solvent (e.g., Hexane) solvent_nonpolar->dissolution_high

Logical Relationship of Polarity and Solubility for this compound

Conclusion

This compound's nonpolar nature dictates its solubility profile, rendering it highly soluble in or miscible with a wide range of nonpolar and moderately polar organic solvents, while being insoluble in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The lack of extensive quantitative solubility data in the public domain highlights an area for future research that would be of significant value to the scientific and industrial communities that utilize this versatile cycloalkene.

References

A Technical Guide to the Commercial Availability and Purity of Cyclooctene Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity, purification, and analysis of cyclooctene (B146475) reagents. This compound, particularly its strained trans-isomer, is a critical reagent in bioorthogonal chemistry, finding extensive application in drug development, molecular imaging, and chemical biology. This guide is intended to be a valuable resource for researchers utilizing this compound in their work, offering practical information on sourcing, handling, and quality control.

Commercial Availability and Purity of cis-Cyclooctene

cis-Cyclooctene is the most common and stable isomer of this compound and is readily available from a variety of chemical suppliers. The purity of commercially available cis-cyclooctene typically ranges from 95% to over 99.5%. The most common analytical technique for determining purity by suppliers is gas chromatography (GC). It is often supplied with stabilizers to prevent oxidation and peroxide formation.

Below is a summary of representative commercial suppliers and their stated purities for cis-cyclooctene. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierProduct NameStated PurityAnalytical Method
Sigma-Aldrich This compound, analytical standard≥99.5%GC
Thermo Scientific Chemicals cis-Cyclooctene, 95%, stabilized≥94%GC[1]
Santa Cruz Biotechnology This compound>95%Not specified[2]
Tokyo Chemical Industry (TCI) This compound>95.0%GC[3]
Aladdin Scientific cis-Cyclooctene, 95%, stabilized95%Not specified
Shaanxi Dideu Medichem Co. Ltd This compound99.00%Not specified
Henan Fengda Chemical Co., Ltd This compound99%Not specified

Common Impurities in Commercial this compound

While suppliers provide reagents of varying purity, it is crucial to be aware of potential impurities that may be present. These can arise from the synthesis process or degradation over time. Common impurities in commercial this compound may include:

  • Cyclooctane: The saturated analog, which can be difficult to separate due to a similar boiling point.

  • Cyclooctadienes: Di-unsaturated eight-membered rings that may be present as byproducts from the synthesis.

  • Peroxides: cis-Cyclooctene can form peroxides upon exposure to air and light.[4] These are hazardous and can interfere with reactions.

  • Water: Moisture can be present in the reagent.

  • Solvent Residues: Residual solvents from the purification process may be present.

  • trans-Cyclooctene (B1233481): While less common in standard cis-cyclooctene reagents, trace amounts of the trans-isomer may be present.

Experimental Protocols

Purification of cis-Cyclooctene

For applications requiring very high purity, further purification of commercial this compound may be necessary.

Fractional distillation is an effective method for removing impurities with different boiling points.

  • Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or spinning band column).

  • Procedure:

    • Add the commercial cis-cyclooctene to the distillation flask along with a few boiling chips.

    • Heat the flask gently in a heating mantle.

    • Collect the fraction that distills at the boiling point of cis-cyclooctene (145-146 °C at atmospheric pressure).

    • It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Peroxides can be removed using a chemical wash or by passing the this compound through a column of activated alumina.

  • Method 1: Ferrous Sulfate (B86663) Wash

    • Prepare a concentrated solution of ferrous sulfate (60 g of FeSO₄·7H₂O in 100 mL of deoxygenated water, with 6 mL of concentrated sulfuric acid).

    • In a separatory funnel, wash the this compound with the ferrous sulfate solution. Shake gently to avoid emulsions.

    • Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the this compound over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Method 2: Alumina Column Chromatography

    • Pack a chromatography column with activated alumina.

    • Pass the this compound through the column. The peroxides will be adsorbed onto the alumina.

    • Collect the purified this compound.

Purity Determination

Accurate determination of purity is essential for quantitative studies and for ensuring the reproducibility of experiments.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation:

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for hydrocarbon analysis.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

  • Data Analysis:

    • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of the main peak should be compared with a library spectrum to confirm the identity of this compound. Impurities can be tentatively identified by their mass spectra.

qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the analyte.[6][7][8]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of a high-purity internal standard (with a known purity) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • ¹H NMR Parameters (Example):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the olefinic protons around 5.6 ppm) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

      Where:

      • I_sample and I_std are the integrals of the sample and standard signals, respectively.

      • N_sample and N_std are the number of protons giving rise to the respective signals.

      • MW_sample and MW_std are the molecular weights of the sample and standard.

      • m_sample and m_std are the masses of the sample and standard.

      • P_std is the purity of the internal standard.

Applications in Drug Development and Signaling Pathway Visualization

trans-Cyclooctene is a highly valuable reagent in drug development due to its rapid and specific reaction with tetrazines in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[9] This "click chemistry" reaction allows for the conjugation of molecules in complex biological environments without interfering with native biochemical processes.

Key applications include:

  • Pretargeted Imaging: In this two-step approach, a targeting molecule (e.g., an antibody) functionalized with trans-cyclooctene is administered first.[10] After it has accumulated at the target site and unbound antibody has cleared from circulation, a small, radiolabeled tetrazine probe is administered, which rapidly reacts with the trans-cyclooctene-tagged antibody for imaging techniques like Positron Emission Tomography (PET).[7][11][12]

  • Antibody-Drug Conjugates (ADCs): trans-Cyclooctene-tetrazine ligation can be used to attach potent cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. This method allows for precise control over the drug-to-antibody ratio.

  • "Click-to-Release" Drug Delivery: This strategy involves caging a therapeutic agent with a trans-cyclooctene moiety. The drug is released upon reaction with a tetrazine, allowing for site-specific drug activation.

Visualization of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between trans-cyclooctene and a tetrazine is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas.

IEDDA_Mechanism TCO trans-Cyclooctene (Dienophile) plus + TCO->plus Tetrazine Tetrazine (Diene) TS [4+2] Cycloaddition (Transition State) Tetrazine->TS IEDDA plus->Tetrazine Intermediate Bicyclic Intermediate TS->Intermediate Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder plus2 + Dihydropyridazine->plus2 N2 N2 plus2->N2

Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Experimental Workflow for Purity Analysis

The following diagram illustrates a general workflow for the purification and subsequent purity analysis of a commercial this compound reagent.

Purity_Analysis_Workflow start Commercial This compound Reagent peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., Alumina Column) peroxide_test->peroxide_removal Positive distillation Fractional Distillation peroxide_test->distillation Negative peroxide_removal->distillation gcms_analysis GC-MS Analysis distillation->gcms_analysis qnmr_analysis qNMR Analysis distillation->qnmr_analysis data_analysis Data Analysis and Purity Calculation gcms_analysis->data_analysis qnmr_analysis->data_analysis pure_product High-Purity This compound data_analysis->pure_product

General workflow for the purification and purity analysis of this compound.

References

Cyclooctene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for cyclooctene (B146475), a versatile cyclic alkene utilized in various research and development applications, including synthetic chemistry and polymer science. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical and Hazard Data

A thorough understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Appearance Colorless liquid[2][3]
Odor Slightly sweet[3]
Boiling Point 146 °C (419.15 K)[3]
Melting Point -16 °C (257.15 K)[4][5]
Flash Point 25 °C (77 °F)[2]
Autoignition Temperature 280 °C (536 °F)[2]
Density 0.848 g/mL at 20 °C[4][5]
Vapor Pressure 4.5 mmHg[1]
Solubility Insoluble in water. Soluble in nonpolar organic solvents like alcohol, ether, hexane, benzene, and toluene.[3][5]
NFPA 704 Rating Health: 1, Flammability: 3, Instability: 0[2]

Hazard Identification and Health Effects

This compound is a flammable liquid and vapor that can form explosive mixtures with air.[2] Vapors are heavier than air and may travel to an ignition source and flash back.[2]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Vapors can lead to dizziness or suffocation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: May cause irritation of the digestive tract.[2] Aspiration may cause pulmonary edema and pneumonitis.[6]

The toxicological properties of this compound have not been fully investigated.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[6]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator or an equivalent European Standard EN 149 respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Handling
  • Use with adequate ventilation and in areas with explosion-proof ventilation equipment.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]

  • Ground and bond containers when transferring material to prevent static discharge.[2][7]

  • Use non-sparking tools and explosion-proof equipment.[2][7]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames as they may retain product residue.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[2]

  • Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[2][7]

  • Store under an inert atmosphere as it is air-sensitive.[7]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Firefighting Measures
  • Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[2] Water spray can be used to cool fire-exposed containers.[2]

  • Unsuitable Extinguishing Media: Do not use a straight stream of water.[2]

  • Specific Hazards: this compound is a flammable liquid and vapor. Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[2] Containers may explode in the heat of a fire.[2] Irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Clean up spills immediately. Use proper personal protective equipment as indicated in Section 3.1. Remove all sources of ignition.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Containment and Cleaning Up: Use a spark-proof tool.[2] Cover with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a closed container for disposal.[2][6] A vapor-suppressing foam may be used to reduce vapors.[2] Provide ventilation.[2]

Experimental Protocols and Visualizations

Logical Workflow for this compound Handling

The following diagram illustrates the logical progression of safety and handling precautions for this compound.

G start Start: Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat start->ppe handling 2. Handling Procedures - Use in Ventilated Area - Ground Equipment - Use Spark-Proof Tools ppe->handling storage 3. Storage Requirements - Tightly Closed Container - Cool, Dry, Well-Ventilated Area - Flammables Cabinet handling->storage emergency 4. Emergency Preparedness - Know Location of Eyewash, Shower, Fire Extinguisher storage->emergency spill Spill Response emergency->spill If Spill Occurs fire Fire Response emergency->fire If Fire Occurs exposure Personal Exposure Response emergency->exposure If Exposure Occurs

This compound Handling and Safety Workflow
Experimental Workflow: Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point is a critical parameter for assessing the flammability of a liquid. The following diagram outlines a generalized experimental workflow for its determination.

G prep 1. Sample Preparation - Obtain this compound Sample - Fill Test Cup to Mark setup 2. Apparatus Setup - Place Test Cup in Heater - Attach Lid with Stirrer and Ignition Source prep->setup heating 3. Controlled Heating - Heat Sample at a Slow, Constant Rate - Stir Continuously setup->heating testing 4. Ignition Test - Apply Ignition Source at Regular Temperature Intervals heating->testing testing->heating No Flash flash 5. Observation - Observe for a Flash Inside the Cup testing->flash Apply Flame record 6. Record Data - Record Temperature at which Flash Occurs flash->record Flash Observed cleanup 7. Cleanup - Safely Cool and Clean Apparatus record->cleanup

Flash Point Determination Workflow

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of cyclooctene (B146475). This compound, a versatile cyclic alkene, serves as a fundamental substrate in organic synthesis, offering a gateway to a diverse array of functionalized eight-membered ring systems. Understanding its reactivity towards various electrophiles is paramount for the strategic design and development of complex molecules, including pharmacologically active compounds. This document details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Halogenation: Addition of Br₂ and Cl₂

The reaction of this compound with halogens such as bromine (Br₂) and chlorine (Cl₂) proceeds via an electrophilic addition mechanism. A key feature of this reaction is the formation of a cyclic halonium ion intermediate, which dictates the stereochemical outcome. The nucleophilic attack of the halide ion on the halonium ion occurs from the side opposite to the bridging halogen, resulting in anti-addition.

Reaction Mechanism and Stereochemistry

The accepted mechanism involves the initial attack of the π-bond of this compound on the bromine molecule, leading to the formation of a bromonium ion and a bromide ion.[1][2] The three-membered ring of the bromonium ion prevents rotation around the carbon-carbon bond and shields one face of the molecule.[2] Consequently, the bromide ion attacks one of the carbons of the bromonium ion from the back, leading exclusively to the trans-1,2-dibromocyclooctane.[2][3] This anti-addition is a stereospecific process.[4]

Experimental Protocol: Bromination of this compound

Objective: To synthesize trans-1,2-dibromocyclooctane from this compound.

Materials:

  • (Z)-Cyclooctene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (Z)-cyclooctene in CCl₄ in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • In a dropping funnel, prepare a solution of bromine in CCl₄.

  • Add the bromine solution dropwise to the stirred this compound solution. The characteristic red-brown color of bromine should disappear as the reaction proceeds.[1] Continue the addition until a faint bromine color persists.

  • Once the reaction is complete, wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-1,2-dibromocyclooctane.

  • The product can be further purified by recrystallization or distillation.

Visualization of the Halogenation Mechanism

Halogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Bromonium Bromonium Ion + Br⁻ This compound->Bromonium Electrophilic Attack Br2 Br-Br Product trans-1,2-Dibromocyclooctane Bromonium->Product Nucleophilic Attack (anti-addition)

Caption: Mechanism of Bromine Addition to this compound.

Hydrohalogenation: Addition of H-X

The addition of hydrogen halides (H-X, where X = Cl, Br, I) to this compound is a classic example of electrophilic addition that proceeds through a carbocation intermediate.[5][6] Due to the symmetry of this compound, the initial protonation can occur on either carbon of the double bond, leading to the same secondary carbocation.

Reaction Mechanism

The reaction is initiated by the protonation of the double bond by the hydrogen halide, which is the rate-determining step.[7] This results in the formation of a cyclooctyl cation. The subsequent rapid attack of the halide ion on the carbocation yields the corresponding halocyclooctane.[5] Because the carbocation intermediate is planar, the halide ion can attack from either face, leading to a mixture of syn- and anti-addition products. Therefore, this reaction is generally not stereoselective.[8]

Experimental Protocol: Hydrobromination of this compound

Objective: To synthesize bromocyclooctane (B72542) from this compound.

Materials:

  • (Z)-Cyclooctene

  • Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a gas inlet tube (if using HBr gas)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable solvent like diethyl ether in a round-bottom flask.

  • If using HBr gas, bubble it slowly through the stirred solution. If using a solution of HBr in acetic acid, add it dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude bromocyclooctane.

  • Purify the product by vacuum distillation.

Visualization of the Hydrohalogenation Mechanism

Hydrohalogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Carbocation Cyclooctyl Cation + Br⁻ This compound->Carbocation Protonation HBr H-Br Product Bromocyclooctane Carbocation->Product Nucleophilic Attack

Caption: Mechanism of HBr Addition to this compound.

Hydration Reactions

The addition of water across the double bond of this compound to form cyclooctanol (B1193912) can be achieved through several methods, each with distinct regioselectivity and stereochemistry.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid, water adds across the double bond of this compound.[9][10] The mechanism is analogous to hydrohalogenation, involving the formation of a cyclooctyl cation intermediate after protonation of the alkene.[11] Subsequent attack by water, followed by deprotonation, yields cyclooctanol.[12] Similar to hydrohalogenation, the reaction is not stereoselective due to the planar carbocation intermediate.[11]

SubstrateRate Constant (kH+, 25 °C)ΔH‡ (kcal/mol)ΔS‡ (cal K⁻¹ mol⁻¹)Ref
cis-Cyclooctene2.1 x 10⁻⁷ M⁻¹ s⁻¹24-10[12]
trans-Cyclooctene (B1233481)5.2 x 10⁻⁴ M⁻¹ s⁻¹221[12]
Oxymercuration-Demercuration

This two-step method provides a way to hydrate (B1144303) alkenes with Markovnikov regioselectivity without carbocation rearrangements.[13][14] For a symmetrical alkene like this compound, regioselectivity is not a concern. The reaction involves the addition of mercuric acetate (B1210297) in the presence of water, followed by the reduction of the organomercury intermediate with sodium borohydride (B1222165).[15] The oxymercuration step proceeds via a cyclic mercurinium ion intermediate, leading to anti-addition of the -OH and -HgOAc groups.[15][16] However, the subsequent demercuration step is not stereospecific.[14] For cis-cyclooctene, this reaction results in trans-addition.[16] In contrast, trans-cyclooctene undergoes cis-oxymercuration due to steric hindrance on one face of the double bond.[16]

Hydroboration-Oxidation

This two-step process achieves the anti-Markovnikov hydration of alkenes.[17] For this compound, this distinction is irrelevant. The key feature of this reaction is its syn-stereospecificity. Borane (BH₃) adds to the alkene in a concerted step, with the boron and hydrogen atoms adding to the same face of the double bond.[18][19] Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of configuration.[19]

Experimental Protocols

Procedure:

  • To a mixture of water and a catalytic amount of concentrated sulfuric acid, add this compound.

  • Heat the mixture with stirring for several hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the ether extract with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Remove the ether by distillation, and purify the resulting cyclooctanol by distillation.

Procedure:

  • In a flask, dissolve mercuric acetate in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add this compound to the solution and stir at room temperature.

  • After the oxymercuration is complete (monitored by TLC), add an aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride in sodium hydroxide.

  • Stir the mixture until the metallic mercury precipitate forms.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the cyclooctanol by distillation.

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath and add a solution of borane-THF complex dropwise.

  • Allow the mixture to warm to room temperature and stir for a few hours.

  • Cool the reaction mixture again in an ice bath and slowly add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Heat the mixture to reflux for a period to ensure complete oxidation.

  • After cooling, separate the layers and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the cyclooctanol by distillation.

Visualization of Hydration Workflows

Hydration_Workflows cluster_acid Acid-Catalyzed Hydration cluster_oxy Oxymercuration-Demercuration cluster_hydro Hydroboration-Oxidation A1 This compound + H₂O, H⁺ A2 Cyclooctyl Cation A1->A2 Protonation A3 Cyclooctanol A2->A3 H₂O attack, Deprotonation B1 This compound + Hg(OAc)₂, H₂O B2 Organomercury Intermediate B1->B2 Oxymercuration B3 Cyclooctanol B2->B3 Demercuration (NaBH₄) C1 This compound + BH₃·THF C2 Trialkylborane C1->C2 Hydroboration C3 Cyclooctanol C2->C3 Oxidation (H₂O₂, NaOH)

Caption: Comparison of Hydration Reaction Workflows.

Epoxidation and Dihydroxylation

Epoxidation

Epoxidation of this compound is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[20][21] The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step, resulting in the syn-addition of the oxygen atom to form a this compound oxide.[22] This stereospecificity means that the geometry of the starting alkene is retained in the epoxide product.[20]

Procedure:

  • Dissolve this compound in a chlorinated solvent like dichloromethane in a flask.

  • Add a solution of m-CPBA in dichloromethane dropwise to the this compound solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Wash the reaction mixture with a sodium sulfite (B76179) solution to destroy excess peroxy acid, followed by a sodium bicarbonate solution to remove the resulting carboxylic acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent to yield this compound oxide, which can be purified by distillation.

Dihydroxylation

The conversion of this compound to a vicinal diol, cyclooctane-1,2-diol, can be accomplished via syn- or anti-dihydroxylation methods.

  • Syn-dihydroxylation: This is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.[23][24][25][26] The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to give the cis-diol.[23][27]

  • Anti-dihydroxylation: This is achieved in a two-step process involving the epoxidation of this compound followed by acid- or base-catalyzed ring-opening of the epoxide. The ring-opening occurs via an Sₙ2-type mechanism, resulting in the formation of the trans-diol.

Procedure:

  • Dissolve this compound in a mixture of acetone (B3395972) and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Add a catalytic amount of osmium tetroxide solution.

  • Stir the mixture at room temperature. The reaction is often accompanied by a color change.

  • After the reaction is complete, add a solution of sodium sulfite to quench the reaction.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent to give the crude cis-cyclooctane-1,2-diol, which can be purified by recrystallization or chromatography.

Visualization of Epoxidation and Dihydroxylation Pathways

Oxidation_Pathways cluster_epox Epoxidation cluster_syn Syn-Dihydroxylation This compound This compound Epoxide This compound Oxide This compound->Epoxide m-CPBA cis_Diol cis-1,2-Diol This compound->cis_Diol 1. OsO₄ (cat.), NMO 2. H₂O trans_Diol trans-1,2-Diol Epoxide->trans_Diol H₃O⁺ or OH⁻ (Ring Opening)

Caption: Synthetic Routes to Diols from this compound.

Summary of Quantitative Data

The stereochemical and regiochemical outcomes of various electrophilic addition reactions of this compound are summarized below.

ReactionReagentsKey IntermediateStereochemistryRegiochemistryProduct
BrominationBr₂/CCl₄Bromonium ionanti-additionN/Atrans-1,2-Dibromocyclooctane
HydrohalogenationHBrCarbocationNot stereoselectiveN/ABromocyclooctane
Acid-Catalyzed HydrationH₂O, H₂SO₄CarbocationNot stereoselectiveN/ACyclooctanol
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O2. NaBH₄Mercurinium ionanti-addition (oxymercuration step)N/ACyclooctanol
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHOrganoboranesyn-additionN/ACyclooctanol
Epoxidationm-CPBAConcerted transition statesyn-additionN/AThis compound Oxide
syn-DihydroxylationOsO₄, NMOOsmate estersyn-additionN/Acis-Cyclooctane-1,2-diol
anti-Dihydroxylation1. m-CPBA2. H₃O⁺Epoxideanti-additionN/Atrans-Cyclooctane-1,2-diol

This guide provides a foundational understanding of the electrophilic addition reactions of this compound, essential for professionals engaged in synthetic chemistry and drug development. The detailed protocols and mechanistic visualizations serve as practical tools for laboratory work and strategic synthetic planning.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of Cyclooctene to Cyclooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of cyclooctene (B146475) to its saturated counterpart, cyclooctane (B165968). This reaction is a fundamental transformation in organic synthesis and serves as a model system for studying catalytic processes. This document details the reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to aid researchers in the application and study of this process.

Reaction Overview and Mechanism

The catalytic hydrogenation of this compound is an addition reaction where molecular hydrogen (H₂) is added across the double bond of the this compound ring in the presence of a catalyst, resulting in the formation of cyclooctane. This process is thermodynamically favorable, being an exothermic reaction.[1][2] The overall transformation is depicted below:

Figure 1: Overall Reaction

cluster_reactants Reactants cluster_products Product This compound This compound Catalyst Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Cyclooctane Cyclooctane H2 + H₂ Catalyst->Cyclooctane

Caption: Catalytic hydrogenation of this compound to cyclooctane.

The most widely accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism. This process involves the following key steps on the surface of a metal catalyst:

  • Adsorption of Reactants: Both this compound and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is broken, and the hydrogen atoms become bonded to the catalyst surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Addition and Desorption: A second hydrogen atom is transferred to the other carbon atom of the original double bond, forming the saturated cyclooctane molecule, which then desorbs from the catalyst surface.

Figure 2: Simplified Heterogeneous Catalytic Cycle

Catalyst Catalyst Surface Adsorption Adsorption of This compound and H₂ Catalyst->Adsorption This compound, H₂ H2_Dissociation H₂ Dissociation Adsorption->H2_Dissociation H_Addition1 First H Addition H2_Dissociation->H_Addition1 H_Addition2 Second H Addition H_Addition1->H_Addition2 Desorption Desorption of Cyclooctane H_Addition2->Desorption Desorption->Catalyst Cyclooctane

Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.

Catalytic Systems

A variety of catalysts can be employed for the hydrogenation of this compound, broadly categorized into heterogeneous and homogeneous systems.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. They are widely used due to their ease of separation from the reaction mixture and potential for recycling.

  • Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for alkene hydrogenation. It is typically used as a 5% or 10% (w/w) dispersion on activated carbon.[3]

  • Platinum-based Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst that is reduced in situ to form finely divided platinum metal.[1][4] Platinum supported on materials like silica (B1680970) (Pt/SiO₂) has also been shown to be active for this compound hydrogenation.[5]

  • Raney Nickel: This is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. It is a cost-effective and highly active catalyst, particularly for large-scale hydrogenations.[6][7][8]

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They often offer higher selectivity and operate under milder conditions than their heterogeneous counterparts.

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): This rhodium-based complex is a well-known homogeneous catalyst for the hydrogenation of unhindered alkenes.[9]

Quantitative Data on Catalytic Performance

The efficiency of different catalytic systems for the hydrogenation of this compound can be compared based on conversion, selectivity, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Performance of Heterogeneous Catalysts for this compound Hydrogenation

CatalystTemperature (°C)Pressure (atm)SolventTime (h)Conversion (%)Reference
5% Pd/C251Ethanol (B145695)2>99Adapted from[10]
Pt/SiO₂150H₂ flow-1~75[5]
Raney Ni2550Ethanol1>99Adapted from[6]
PtO₂253Acetic Acid1>99Adapted from[4]

Table 2: Performance of Homogeneous Catalysts for Alkene Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (atm)SolventTime (h)Conversion (%)Reference
RhCl(PPh₃)₃Carvone251Benzene3.5~100[9]

Note: Data for homogeneous catalysis is often reported for more complex alkenes to demonstrate selectivity. The conditions are generally applicable to simple alkenes like this compound.

Experimental Protocols

Detailed methodologies for catalyst preparation and hydrogenation are crucial for reproducible results.

Preparation of Raney Nickel (W-6)

This procedure is adapted from Organic Syntheses.[6]

Materials:

  • Nickel-aluminum alloy powder

  • Sodium hydroxide (B78521) pellets

  • Distilled water

  • 95% and absolute ethanol

Procedure:

  • In a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.

  • Cool the stirred solution to 50°C in an ice bath.

  • Gradually add 125 g of Raney nickel-aluminum alloy powder over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

  • After digestion, carefully decant the supernatant and wash the catalyst with three 1-liter portions of distilled water by decantation.

  • Wash the catalyst with 95% ethanol and then absolute ethanol until the washings are neutral. The catalyst should be stored under ethanol to prevent pyrophoric activity.

Heterogeneous Hydrogenation of this compound using Pd/C

This is a general procedure for a batch hydrogenation at atmospheric pressure.

Materials:

  • This compound

  • 5% or 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Two-neck round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a two-neck round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1 mmol) and a suitable solvent such as ethanol (e.g., 10 mL).

  • Carefully add the Pd/C catalyst (e.g., 10 mol% Pd).

  • The flask is sealed with a septum, and the atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC or GC analysis of aliquots.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite is washed with the solvent.

  • The solvent is removed from the combined filtrates under reduced pressure to yield cyclooctane.

Figure 3: Experimental Workflow for Heterogeneous Hydrogenation

Start Start Add_Reactants Add this compound, Solvent, and Pd/C to Flask Start->Add_Reactants Inert_Atmosphere Evacuate and Fill with H₂ Add_Reactants->Inert_Atmosphere Stir Stir Vigorously at Room Temperature Inert_Atmosphere->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate End Cyclooctane (Product) Evaporate->End

Caption: A typical workflow for the hydrogenation of this compound.

Analysis of Reaction Products by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5, 30 m x 0.25 mm).[11]

Procedure:

  • Prepare a standard solution of known concentrations of this compound and cyclooctane in the reaction solvent.

  • Inject the standard solution into the GC to determine the retention times and response factors for the reactant and product.

  • Withdraw a small aliquot from the reaction mixture, filter it through a syringe filter to remove the catalyst, and dilute it with the solvent.

  • Inject the diluted sample into the GC.

  • Quantify the amounts of this compound and cyclooctane by comparing the peak areas to the calibration.

  • Calculate the conversion of this compound using the following formula: Conversion (%) = [Initial moles of this compound - Final moles of this compound] / [Initial moles of this compound] x 100

Conclusion

The catalytic hydrogenation of this compound to cyclooctane is a robust and well-established reaction. The choice of catalyst—heterogeneous (e.g., Pd/C, PtO₂, Raney Ni) or homogeneous (e.g., Wilkinson's catalyst)—depends on the desired reaction conditions, scale, and cost considerations. Heterogeneous catalysts are generally preferred for their ease of handling and separation, making them suitable for a wide range of applications from laboratory synthesis to industrial processes. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement and study this important chemical transformation.

References

The Potential Energy Surface of Cyclooctene Isomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctene (B146475) is a fascinating molecule, notable for being one of the smallest cycloalkenes that can stably exist as both cis and trans isomers. The interconversion between these isomers, as well as the various conformations of each, defines a complex potential energy surface (PES) that governs its reactivity and physical properties. Understanding this PES is crucial for applications ranging from fundamental organic chemistry to the design of bioorthogonal probes in drug development. This technical guide provides an in-depth exploration of the this compound isomerization PES, summarizing key quantitative data, detailing experimental and computational protocols used in its characterization, and visualizing the intricate isomerization pathways.

The Conformational Landscape of this compound

The eight-membered ring of this compound provides significant conformational flexibility, leading to a variety of stable and transient structures. The cis and trans isomers represent the two primary wells on the potential energy surface, with the cis isomer being the thermodynamically more stable of the two.

cis-Cyclooctene

Computational studies have identified several low-energy conformations for cis-cyclooctene. These conformers are often described using analogies to cyclohexane, such as chair and boat forms, though the larger ring size of this compound allows for more complex and distorted geometries. The interconversion between these conformers involves surmounting relatively low energy barriers, leading to a dynamic equilibrium at room temperature.

trans-Cyclooctene (B1233481)

trans-Cyclooctene is significantly more strained than its cis counterpart, with a calculated energy difference of approximately 9.4 kcal/mol.[1] This strain arises from the geometric constraints of incorporating a trans double bond within an eight-membered ring. Despite this strain, trans-cyclooctene is a stable and isolable molecule. Its conformational landscape is dominated by two primary forms: the lower-energy 'crown' conformation and a higher-energy 'half-chair' conformation. The energy difference between these two conformers has been calculated to be in the range of 5.6–5.9 kcal/mol.[2] The racemization of the chiral trans-cyclooctene has a significant energy barrier of 35.6 kcal/mol.

Quantitative Energetics of Isomerization and Conformational Changes

The potential energy surface of this compound is characterized by numerous minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the isomerization or conformational change pathways. The following table summarizes key energetic data gathered from various experimental and computational studies.

Isomer/ConformerRelative Energy (kcal/mol)Activation Barrier (kcal/mol)ProcessReference
trans-Cyclooctene9.4-cis to trans Isomerization[1]
trans-Cyclooctene (Half-Chair)5.6 - 5.9-Relative to Crown Conformation[2]
1-Substituted Cyclooctenes-5.3 - 8.2Pseudorotation (Process 1)
1-Substituted Cyclooctenes-7.6 - 8.2Pseudorotation (Process 2)
trans-Cyclooctene-35.6Racemization

Experimental Protocols for Studying this compound Isomerization

The dynamic nature of this compound's conformational landscape and the interconversion between its isomers necessitate specialized experimental techniques for their study.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational exchange processes that occur on the NMR timescale. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes.

Methodology:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). The choice of solvent is critical to ensure solubility over a wide temperature range and to avoid solvent-solute interactions that could influence the conformational equilibrium.

  • Variable-Temperature NMR: A series of NMR spectra (typically ¹H or ¹³C) are acquired over a range of temperatures. At high temperatures, where the conformational interconversion is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the NMR signals. At the coalescence temperature, the signals for the individual conformers merge into a single broad peak. At even lower temperatures, in the slow-exchange regime, sharp, distinct signals for each populated conformer can be resolved.

  • Line Shape Analysis: The rate constants for the conformational exchange at different temperatures are extracted by fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.

  • Eyring Analysis: The activation parameters for the conformational change, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are determined by plotting ln(k/T) versus 1/T (Eyring plot), where k is the rate constant and T is the temperature in Kelvin.

Photochemical cis-trans Isomerization

The conversion of the more stable cis-cyclooctene to the higher-energy trans-isomer can be achieved through photochemical isomerization. This method allows for the preparation of trans-cyclooctene, which is a valuable reagent in various chemical reactions, including bioorthogonal chemistry.

Methodology:

  • Reaction Setup: A solution of cis-cyclooctene and a singlet sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent (e.g., hexane) is placed in a quartz reaction vessel. The use of a quartz vessel is necessary as it is transparent to the UV light required for the reaction.

  • Irradiation: The solution is irradiated with a UV lamp, typically at a wavelength of 254 nm. The sensitizer absorbs the UV light and transfers the energy to the cis-cyclooctene, promoting it to an excited state.

  • Isomerization and Trapping: In the excited state, rotation around the carbon-carbon double bond becomes possible, leading to the formation of trans-cyclooctene. To drive the equilibrium towards the trans-isomer, a trapping agent, such as silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel, is often employed. The strained trans-cyclooctene selectively complexes with the silver ions, removing it from the solution and shifting the equilibrium towards its formation.

  • Isolation: After the reaction is complete, the trans-cyclooctene-silver complex is separated, and the trans-cyclooctene can be liberated by treatment with a suitable reagent, such as aqueous ammonia.

Computational Chemistry Approaches

Computational chemistry plays a pivotal role in elucidating the potential energy surface of this compound isomerization. Theoretical calculations provide valuable insights into the structures, relative energies, and interconversion pathways of the various conformers and transition states.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are widely used to explore the conformational space of this compound. These quantum mechanical approaches can accurately predict the geometries and energies of different molecular structures.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of cis- and trans-cyclooctene.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the local minimum on the potential energy surface. This is typically done using a specific level of theory and basis set, for example, B3LYP/6-31G*.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it corresponds to a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Searching: To map the isomerization and conformational change pathways, transition state structures connecting the minima are located. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along a specific reaction coordinate.

  • Transition State Verification: A frequency calculation is performed on the located transition state structure to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode corresponding to the imaginary frequency represents the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactant and product minima on the potential energy surface.

Visualization of Isomerization Pathways

The complex relationships between the different conformers and transition states on the potential energy surface can be effectively visualized using diagrams. The following Graphviz diagrams illustrate the key isomerization and conformational change pathways for this compound.

cyclooctene_isomerization cluster_cis cis-Cyclooctene Conformers cluster_trans trans-Cyclooctene Conformers Cis_Chair Chair-like Cis_Boat Boat-like Cis_Chair->Cis_Boat Conformational Interconversion Trans_Crown Crown Cis_Chair->Trans_Crown Isomerization Trans_HalfChair Half-Chair Trans_Crown->Trans_HalfChair Conformational Interconversion

Caption: Interconversion pathways between cis- and trans-cyclooctene conformers.

pseudorotation_pathway A Twist Boat-Chair (A) TS1 TS (Chair-Chair) A->TS1 Pseudorotation 1 TS2 TS (Boat-Boat) A->TS2 Pseudorotation 2 B Twist Boat-Chair (B) B->TS2 Pseudorotation 2 C Enantiomer (C) D Enantiomer (D) TS1->B Pseudorotation 1 TS2->C Pseudorotation 2 TS2->D Pseudorotation 2

Caption: Pseudorotation pathways for 1-substituted cyclooctenes leading to ring inversion.

Conclusion

The potential energy surface of this compound isomerization is a rich and complex landscape that has been extensively studied through a combination of experimental and computational techniques. The quantitative data on the relative energies of conformers and the barriers to their interconversion, along with the detailed methodologies for their determination, provide a comprehensive understanding of the dynamic behavior of this important molecule. This knowledge is not only of fundamental academic interest but also has significant practical implications in fields such as stereoselective synthesis and the development of novel molecular tools for chemical biology and drug discovery. The continued exploration of this potential energy surface will undoubtedly lead to new insights and applications in the years to come.

References

The Rise of a Bioorthogonal Super-Reagent: A Technical Guide to Trans-Cyclooctene's Role in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has revolutionized the field of bioorthogonal chemistry. This powerful "click" reaction offers an unparalleled combination of speed and specificity, enabling researchers to probe and manipulate biological systems with minimal perturbation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, and experimental methodologies that underpin the use of trans-cyclooctene in this transformative area of science.

The concept of bioorthogonal chemistry, introduced by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] The development of the strain-promoted azide-alkyne cycloaddition (SPAAC) was a significant step in this field, but the quest for even faster kinetics for in vivo applications led to the exploration of new reactive partners.[1] In 2008, the Fox and Weissleder groups independently reported the utility of the highly strained trans-cyclooctene as a powerful dienophile in iEDDA reactions with tetrazine derivatives.[2] This discovery marked a pivotal moment, as the TCO-tetrazine ligation boasts second-order rate constants that are orders of magnitude higher than previously reported bioorthogonal reactions, enabling efficient labeling at low concentrations.[3][4]

The exceptional reactivity of trans-cyclooctene is attributed to its significant ring strain. This strain is released upon the [4+2] cycloaddition with a tetrazine, driving the reaction forward. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases a molecule of nitrogen gas (N₂), rendering the reaction irreversible.[5] This clean and rapid reaction has found widespread applications in live-cell imaging, proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs).[2]

Quantitative Analysis of Reaction Kinetics

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation is renowned for its remarkably high k₂ values, which can vary depending on the specific structures of the TCO and tetrazine derivatives. Factors such as the substitution pattern on the tetrazine ring and the conformation of the trans-cyclooctene ring significantly influence the reaction rate.[6]

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
trans-cyclooct-4-enol (axial)3,6-dipyridyl-s-tetrazine derivative(70 ± 2) × 10³PBS
Diol-derivatized a-TCO3,6-dipyridyl-s-tetrazine derivative(150 ± 8) × 10³PBS
TCO conjugated to CC49 mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) × 10³PBS (37 °C)
Water-soluble s-TCO3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) × 10³PBS
Strained (E)-bicyclo[6.1.0]non-4-ene3,6-dipyridyl-s-tetrazine22,000MeOH (25 °C)
Strained (E)-bicyclo[6.1.0]non-4-ene3,6-diphenyl-s-tetrazine3,100MeOH (25 °C)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine2,000Various

Table 1: Comparison of Second-Order Rate Constants for Various TCO-Tetrazine Reactions. This table summarizes reported k₂ values, highlighting the impact of structural modifications on reaction kinetics.[4][7][8]

Key Experimental Protocols

Synthesis of trans-cyclooct-4-enol

A common and versatile TCO derivative is trans-cyclooct-4-enol. Its synthesis is typically achieved through the photochemical isomerization of the more stable cis-isomer.

Materials:

Procedure:

  • Preparation of the Reaction Mixture: Dissolve cis-cyclooct-4-enol and the sensitizer (B1316253) (ethyl benzoate) in cyclohexane.

  • Photochemical Isomerization: Irradiate the solution in the photochemical reactor with UV light. The sensitizer absorbs the UV light and transfers the energy to the cis-isomer, promoting its conversion to the trans-isomer.

  • Selective Extraction of the trans-Isomer: During irradiation, continuously extract the reaction mixture with an aqueous solution of AgNO₃. The trans-cyclooct-4-enol selectively forms a complex with silver ions and is partitioned into the aqueous phase, while the cis-isomer remains in the organic phase. This selective removal of the product drives the equilibrium towards the formation of more trans-isomer.[9]

  • Isolation of the trans-Isomer: Separate the aqueous phase containing the silver complex. To release the trans-cyclooct-4-enol, add concentrated ammonium hydroxide to the aqueous solution. This will break the silver complex.

  • Final Extraction and Purification: Extract the liberated trans-cyclooct-4-enol from the aqueous solution using an organic solvent like pentane. Wash the organic extract with a sodium bicarbonate solution and dry it over a suitable drying agent. Remove the solvent using a rotary evaporator to obtain the purified trans-cyclooct-4-enol.[10]

Live Cell Labeling with TCO and a Tetrazine-Fluorophore

This protocol describes a general procedure for labeling a specific biomolecule in live cells that has been functionalized with a TCO moiety.

Materials:

  • Live cells expressing the TCO-modified target molecule, plated on an imaging dish.

  • Tetrazine-fluorophore conjugate (e.g., FAM-tetrazine).

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Tetrazine-Fluorophore Stock Solution: Dissolve the tetrazine-fluorophore in anhydrous DMSO to create a stock solution (typically 1-10 mM). Store this solution at -20°C, protected from light.

  • Cell Preparation: Culture the cells expressing the TCO-modified target on a suitable imaging dish until they reach the desired confluency.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove any residual media components.

  • Preparation of Labeling Solution: Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (a typical starting point is 1-10 µM). The optimal concentration should be determined empirically for each specific cell type and target.

  • Labeling Reaction: Remove the PBS from the cells and add the labeling solution containing the tetrazine-fluorophore. Incubate the cells at 37°C for a period ranging from 15 to 60 minutes, ensuring they are protected from light. The optimal incubation time will depend on the reaction kinetics and the concentrations of the reactants.[1]

  • Final Wash and Imaging: After the incubation period, remove the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound tetrazine-fluorophore. Add fresh, pre-warmed medium to the cells.

  • Fluorescence Microscopy: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Core Concepts

To better understand the underlying principles and workflows, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO trans-Cyclooctene (Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition RetroDA Retro-Diels-Alder Cycloaddition->RetroDA Unstable Intermediate Dihydropyridazine Dihydropyridazine (Stable Adduct) RetroDA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) RetroDA->Nitrogen

Mechanism of the TCO-Tetrazine iEDDA Reaction.

G cluster_synthesis Synthesis of trans-Cyclooctene Derivative cluster_labeling Bioorthogonal Labeling Workflow Start cis-Cyclooctenol Photoisomerization Photochemical Isomerization (UV, Sensitizer) Start->Photoisomerization Extraction Selective Extraction with AgNO₃ Photoisomerization->Extraction Isolation Isolation of trans-Cyclooctenol Extraction->Isolation Functionalization Introduction of TCO Moiety Isolation->Functionalization Use in subsequent experiments Target Biomolecule of Interest (e.g., in a live cell) Target->Functionalization Incubation Incubation with Tetrazine-Fluorophore Functionalization->Incubation Imaging Fluorescence Imaging Incubation->Imaging

General Experimental Workflow for TCO Synthesis and Application.

G cluster_factors Factors Influencing Reactivity cluster_outcome Reaction Outcome RingStrain Ring Strain of TCO ReactionRate Reaction Rate (k₂) RingStrain->ReactionRate TetrazineElectronics Tetrazine Electronics TetrazineElectronics->ReactionRate Sterics Steric Hindrance Sterics->ReactionRate

Key Factors Governing TCO-Tetrazine Reaction Rate.

References

A Technical Guide to the Ring-Opening Metathesis Polymerization of Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles governing the Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (B146475). It details the reaction mechanism, key catalysts, experimental considerations, and potential applications, with a focus on aspects relevant to the scientific and pharmaceutical development communities.

Introduction to ROMP of this compound

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize unsaturated polymers from cyclic olefins.[1] The primary driving force for this reaction is the release of ring strain in the monomer.[1][2] this compound, an eight-membered ring, possesses moderate ring strain, making it a suitable candidate for ROMP. The resulting polymer, polyoctenamer, is a versatile elastomer whose properties can be tuned through the polymerization process.

The development of well-defined and highly active transition metal alkylidene catalysts, particularly those based on molybdenum (Schrock catalysts) and ruthenium (Grubbs catalysts), has been pivotal to the advancement of ROMP.[3][4] These catalysts offer remarkable functional group tolerance and control over polymer molecular weight and architecture, making ROMP a valuable tool for creating complex macromolecules.[3][5]

The Polymerization Mechanism

The generally accepted mechanism for ROMP, proposed by Chauvin, involves a metal alkylidene complex reacting with a cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate.[6] This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal alkylidene species, which constitutes the propagating chain.

The key steps are:

  • Initiation: The catalyst's metal-carbene (alkylidene) bond reacts with the double bond of the this compound monomer to form a metallacyclobutane intermediate. This intermediate ring-opens to form a new, longer alkylidene attached to the growing polymer chain.

  • Propagation: The newly formed propagating species reacts with subsequent monomer molecules, inserting them into the growing chain and elongating the polymer.[7] This process repeats, consuming the monomer.

  • Termination and Chain Transfer: Termination can occur through various side reactions. Chain transfer events, where the active catalyst center moves from one polymer chain to another, can also occur, particularly with less strained monomers like this compound.[1][2] These secondary metathesis reactions can broaden the molecular weight distribution.[1]

ROMP_Mechanism catalyst Catalyst [M]=CHR catalyst->p1 + Monomer monomer This compound Monomer intermediate Metallacyclobutane Intermediate propagating Propagating Species [M]=CH-(CH₂)₆-CH=CHR intermediate->propagating Ring Opening propagating->p2 + Monomer polymer Polyoctenamer Chain p1->intermediate [2+2] Cycloaddition p2->intermediate Repeats p3->polymer

Figure 1: Generalized mechanism of Ring-Opening Metathesis Polymerization.

Key Catalysts: Grubbs' and Schrock's Systems

The choice of catalyst is critical as it dictates reaction kinetics, stereoselectivity, and functional group tolerance.

  • Schrock Catalysts: These are high-oxidation-state molybdenum or tungsten alkylidene complexes. They are known for their very high activity but are also highly sensitive to air and moisture and have limited tolerance for functional groups.

  • Grubbs Catalysts: These ruthenium-based catalysts are celebrated for their exceptional stability to air and moisture and their tolerance of a wide array of functional groups.[3]

    • First-Generation Grubbs' Catalyst (G1): Features two tricyclohexylphosphine (B42057) (PCy₃) ligands.

    • Second-Generation Grubbs' Catalyst (G2): One PCy₃ ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, resulting in higher activity.[3][8]

    • Third-Generation Grubbs' Catalyst (G3): Designed for even faster initiation rates.

For the ROMP of this compound, second-generation Grubbs' catalysts are frequently employed due to their balance of high activity and stability.[3][7][8]

Kinetics and Thermodynamics

The polymerization of this compound is driven by the release of its ring strain (approx. 7.4 kcal/mol for cis-cyclooctene and 16.7 kcal/mol for the more reactive trans-cyclooctene).[1] The reaction rate is dependent on temperature, monomer concentration, and catalyst concentration. Kinetic studies, often performed using ¹H-NMR to track monomer conversion over time, show that the polymerization typically follows first-order kinetics with respect to the monomer.[7][8][9]

An important consideration for less-strained monomers like this compound is the potential for the polymerization to be reversible. This can lead to "back-biting," where the active catalyst center reacts with a double bond on its own polymer chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution.[5] The use of more strained isomers like trans-cyclooctene (B1233481) or the addition of ligands like triphenylphosphine (B44618) (PPh₃) can help suppress these side reactions and achieve a "living" polymerization, characterized by a narrow polydispersity index (PDI < 1.1) and a linear relationship between molecular weight and monomer conversion.[1][10]

Experimental Protocols and Data

The following is a generalized protocol for the ROMP of cis-cyclooctene using a second-generation Grubbs' catalyst, based on common laboratory practices.[3][7]

Experimental_Workflow prep 1. Reagent Preparation dissolve 2. Dissolve Monomer (e.g., cis-cyclooctene) in degassed solvent (e.g., CH₂Cl₂) prep->dissolve add_cat 3. Add Catalyst Solution (e.g., Grubbs' G2 in solvent) to monomer solution under inert gas dissolve->add_cat react 4. Reaction Stir at specified temperature (e.g., 23-40°C) for a set time add_cat->react quench 5. Quenching Add terminating agent (e.g., ethyl vinyl ether) react->quench precip 6. Precipitation & Isolation Precipitate polymer in excess non-solvent (e.g., methanol) quench->precip analyze 7. Analysis Characterize polymer (GPC, NMR) precip->analyze

Figure 2: Typical experimental workflow for ROMP of this compound.

Detailed Steps:

  • Preparation: All glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) should be degassed and dried.

  • Reaction Setup: In a typical experiment, the monomer (cis-cyclooctene) is dissolved in the chosen solvent in a Schlenk flask.[3] The monomer-to-catalyst ratio is crucial for controlling the polymer's molecular weight.

  • Initiation: A stock solution of the catalyst (e.g., Grubbs' G2) is prepared and swiftly added to the vigorously stirring monomer solution to ensure rapid and uniform initiation.[1]

  • Polymerization: The reaction is allowed to proceed at a controlled temperature. Reaction times can vary from minutes to hours depending on the desired conversion and molecular weight.

  • Termination: The polymerization is quenched by adding a terminating agent, such as ethyl vinyl ether, which deactivates the catalyst.

  • Isolation: The resulting polymer is isolated by precipitation into a non-solvent, typically methanol. The polymer is then filtered and dried under vacuum.

  • Characterization: The polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined using Gel Permeation Chromatography (GPC). The microstructure (cis/trans content) is analyzed by NMR spectroscopy.

The properties of the resulting polyoctenamer are highly dependent on the reaction conditions. The table below summarizes representative data from various studies on the ROMP of this compound isomers.

MonomerCatalyst (Type)Monomer/Catalyst RatioSolventAdditive (Equiv.)Mn ( g/mol , GPC)PDI (Mw/Mn)Reference
trans-CycloocteneGrubbs' G1300:1CH₂Cl₂None44,0001.42[1]
trans-CycloocteneGrubbs' G1300:1THFPPh₃ (58)36,0001.08[1]
trans-CycloocteneGrubbs' G1500:1THFPPh₃ (58)59,0001.05[1]
cis-CycloocteneGrubbs' G2200:1CD₂Cl₂None--[7]

Note: The study by Alonso-Villanueva et al. focused on kinetics and did not report GPC data. The data clearly shows that for trans-cyclooctene, the addition of PPh₃ and the use of THF as a solvent are crucial for achieving a controlled, living polymerization with a low PDI.[1]

Relevance for Drug Development Professionals

While polyoctenamer itself is primarily an industrial elastomer, the principles and versatility of ROMP are highly relevant to the pharmaceutical and biomedical fields.

  • Functionalized Polymers: ROMP's high tolerance for functional groups allows for the polymerization of custom-designed this compound derivatives.[11][12] This enables the synthesis of polymers with pendant groups for drug conjugation, targeting moieties, or imaging agents.[13]

  • Biomaterials and Drug Delivery: The polyolefin backbone can be hydrogenated to create a stable, polyethylene-like material.[1] Functionalized versions of these polymers can be designed to self-assemble into nanoparticles, micelles, or hydrogels for advanced drug delivery systems.[14][15] These systems can protect sensitive drugs, improve bioavailability, and enable controlled or targeted release.[14][16]

  • Block Copolymers: The living nature of controlled ROMP allows for the sequential addition of different monomers to create well-defined block copolymers.[1][17] For example, a hydrophobic block from a this compound derivative could be combined with a hydrophilic block to form amphiphilic structures ideal for encapsulating hydrophobic drugs like paclitaxel.[14]

DrugDev_Logic romp ROMP Versatility fg_tolerance Functional Group Tolerance romp->fg_tolerance living_poly Living Polymerization romp->living_poly control Control over Architecture romp->control func_mono Functionalized Monomers fg_tolerance->func_mono block_co Block Copolymers living_poly->block_co hydrogenation Post-Polymerization Modification (e.g., Hydrogenation) control->hydrogenation drug_conj Drug Conjugation func_mono->drug_conj targeting Targeted Delivery func_mono->targeting delivery_vehicles Delivery Vehicles (Micelles, Nanoparticles) block_co->delivery_vehicles biomaterials Biocompatible Materials hydrogenation->biomaterials

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugation using Trans-Cyclooctene (TCO) and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug.[1] The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, efficacy, and safety.[2][1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a state-of-the-art bioorthogonal "click chemistry" tool for ADC development.[1][3][4][5][6][7][8][9] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[2][1][3][4][5][6][8] These characteristics enable the precise, site-specific conjugation of cytotoxic payloads, leading to the production of homogeneous ADCs with controlled drug-to-antibody ratios (DARs), which can result in an improved therapeutic window.[1][3]

This document provides detailed protocols for the synthesis of ADCs using TCO-tetrazine ligation, covering antibody modification, drug-linker preparation, the conjugation reaction, and characterization of the final ADC.

Principle of TCO-Tetrazine Ligation

The core of this methodology is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich TCO (dienophile).[6][10] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine (B8628806) linkage.[3][6][10] This clean and irreversible process drives the reaction to completion.[10] The reaction is highly selective and does not interfere with native biological functional groups, making it ideal for complex biological systems.[2][1][6][11]

Experimental Workflow Overview

The general workflow for creating an ADC using TCO-tetrazine ligation involves three main stages:

  • Modification of the Antibody: A tetrazine or TCO moiety is introduced onto the antibody. This is commonly achieved by targeting the primary amines of lysine (B10760008) residues using an N-Hydroxysuccinimide (NHS) ester-functionalized linker.[2][5][12][13]

  • Preparation of the Drug-Linker: The cytotoxic drug is conjugated to a linker containing the complementary reactive group (TCO or tetrazine).[2][1]

  • ADC Conjugation: The modified antibody is reacted with the drug-linker via the iEDDA click reaction to form the final ADC.[2][1]

  • Purification and Characterization: The resulting ADC is purified to remove excess reagents and characterized to determine parameters such as DAR, purity, and aggregation.[2][14]

Quantitative Data Summary

The following tables summarize key quantitative data and parameters for the successful implementation of TCO-tetrazine ligation for ADC development.

Table 1: Reaction Conditions for Antibody Modification with NHS Esters

ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Molar Excess of NHS Ester10- to 20-foldThe optimal ratio should be determined empirically for each antibody.[2][4][12]
Reaction BufferPhosphate-Buffered Saline (PBS)pH 7.2-8.0. Must be free of primary amines (e.g., Tris).[4][12]
Reaction TemperatureRoom Temperature (20-25°C)Provides a balance between reaction rate and antibody stability.[2][3]
Incubation Time30-120 minutesLonger times may be needed depending on the specific reactants.[2][4][12]

Table 2: Parameters for TCO-Tetrazine Ligation (ADC Formation)

ParameterRecommended RangeNotes
Molar Excess of TCO/Tetrazine-Drug1.5- to 5-foldA slight excess ensures complete conjugation of the modified antibody.[2][3]
Final Antibody Concentration1-5 mg/mL
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4Mimics physiological conditions.[2][3]
Reaction Temperature20-37°CThe reaction is rapid even at room temperature.[2][3]
Incubation Time30-60 minutesThe fast kinetics allow for short incubation times.[2][4][5]
Ligation Efficiency> 95%TCO-tetrazine ligation is a highly efficient reaction.[3]

Experimental Protocols

Protocol 1: Antibody Modification with Tetrazine-NHS Ester

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety by targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.[2] If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.[4]

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5]

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[2][13]

  • Characterization: Determine the concentration of the tetrazine-modified antibody using a spectrophotometer at 280 nm.[2]

Protocol 2: Preparation of TCO-Linker-Drug Conjugate

This protocol outlines the synthesis of a TCO-containing drug-linker. The specific chemistry will depend on the drug and linker used. This is a generalized example.

Materials:

  • Cytotoxic drug with a reactive handle

  • TCO-linker with a complementary reactive group

  • Appropriate organic solvent (e.g., DMSO, DMF)

  • Base (e.g., Triethylamine, TEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and HPLC for characterization

Procedure:

  • Reaction Setup: Dissolve the cytotoxic drug and a molar excess of the TCO-linker in an appropriate solvent.

  • Reaction: Add a base like TEA if required to facilitate the reaction.[2]

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[2]

  • Purification: Purify the TCO-drug-linker conjugate by reverse-phase HPLC.[2]

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.[2]

Protocol 3: ADC Formation via TCO-Tetrazine Ligation

This protocol describes the final conjugation of the tetrazine-modified antibody with the TCO-containing drug-linker.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-drug-linker (from Protocol 2)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4.[2][1] The final antibody concentration should be in the range of 1-5 mg/mL.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[2] The rapid kinetics of the tetrazine ligation allows for short incubation times.[2] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (~520-540 nm).[11][12]

  • Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.[2]

  • Characterization:

    • Determine the final ADC concentration by measuring the absorbance at 280 nm.[2]

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[15][]

    • Assess the level of aggregation by SEC.[2]

    • Confirm the integrity of the ADC by SDS-PAGE analysis.[2]

Visualizations

ADC_Workflow cluster_modification Step 1: Antibody Modification cluster_linker_prep Step 2: Drug-Linker Preparation cluster_conjugation Step 3: ADC Conjugation cluster_analysis Step 4: Purification & Characterization mAb Monoclonal Antibody mAb_Tetrazine Tetrazine-Modified Antibody mAb->mAb_Tetrazine Lysine Residues Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->mAb_Tetrazine mAb_Tetrazine_input Tetrazine-Modified Antibody mAb_Tetrazine->mAb_Tetrazine_input Drug Cytotoxic Drug TCO_Drug TCO-Linker-Drug Drug->TCO_Drug TCO_Linker TCO-Linker TCO_Linker->TCO_Drug TCO_Drug_input TCO-Linker-Drug TCO_Drug->TCO_Drug_input ADC Antibody-Drug Conjugate ADC_input Crude ADC ADC->ADC_input mAb_Tetrazine_input->ADC Click Reaction (iEDDA) TCO_Drug_input->ADC Purified_ADC Purified ADC Analysis DAR, Purity, Aggregation Purified_ADC->Analysis ADC_input->Purified_ADC SEC

Caption: Experimental workflow for ADC synthesis using TCO-tetrazine ligation.

TCO_Tetrazine_Reaction TCO Trans-Cyclooctene (TCO) (on Drug-Linker) Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate Tetrazine Tetrazine (on Antibody) Tetrazine->Intermediate + Product Stable Dihydropyridazine Linkage (ADC) Intermediate->Product Retro-Diels-Alder (N2 release) N2 Nitrogen Gas (N2)

Caption: Chemical mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

References

Application Notes and Protocols: The Role of Cyclooctene in Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes cyclic olefins to synthesize a wide array of polymeric materials.[1][2] The primary driving force for this chain-growth polymerization is the relief of ring strain in the monomer.[1] Among the various cyclic olefins, cyclooctene (B146475) (COE) and its derivatives are particularly significant monomers in ROMP, leading to the formation of polyoctenamers, which are precursors to materials like linear low-density polyethylene (B3416737) (LLDPE).[3][4] This document provides detailed application notes and protocols on the role and use of this compound in ROMP.

This compound exists as two isomers, cis-cyclooctene and trans-cyclooctene (B1233481), with the trans-isomer possessing significantly higher ring strain (16.7 kcal/mol) compared to the cis-isomer (7.4 kcal/mol).[1] This higher ring strain makes trans-cyclooctene an excellent candidate for living ROMP, a controlled polymerization process that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[1][5] The polymerization of this compound is typically initiated by transition metal catalysts, most notably Grubbs' and Schrock's catalysts.[6][7]

Applications of Polythis compound and its Derivatives

The polymers derived from the ROMP of this compound have diverse applications:

  • Precursors to Polyethylene: Hydrogenation of polythis compound yields linear, high-density polyethylene (HDPE) with a narrow molecular weight distribution.[1][3] Functionalized this compound monomers can be used to create model LLDPE with precise branch placement.[4]

  • Biomaterials: Functionalized this compound-based monoliths, reinforced with inorganic nanoparticles like calcite and hydroxyapatite, are being explored as scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties.[8]

  • Chemically Recyclable Polymers: Derivatives of this compound, such as those with a fused cyclobutane (B1203170) ring, can undergo depolymerization back to the monomer, offering a pathway to chemically recyclable plastics and elastomers.[9][10]

  • Functional Materials: The incorporation of functional groups into the this compound monomer allows for the synthesis of polymers with tailored properties, including fluorescent and phosphorescent materials, and polymers with reactive handles for further modification.[11][12]

  • Block Copolymers: The living nature of this compound ROMP enables the sequential addition of different monomers to create well-defined block copolymers, which can self-assemble into ordered nanostructures.[1][13]

Key Experimental Parameters and Data

The success of this compound ROMP is highly dependent on the choice of catalyst, solvent, temperature, and additives. The following tables summarize quantitative data from various studies.

CatalystMonomerMonomer:Catalyst RatioSolventAdditiveMn ( g/mol ) (Observed)PDIReference(s)
Grubbs' 1st Gentrans-COE300:1CH₂Cl₂None44,0001.42[1]
Grubbs' 1st Gentrans-COE300:1THFPPh₃ (58 equiv.)34,0001.04[1]
Grubbs' 2nd Gencis-COE200:1CD₂Cl₂None--[14]
Hoveyda-Grubbs 2nd Gen5-acetyloxy-COE--Isocyanide quencher1,600 (Mw)1.6[15]

Table 1: Summary of Reaction Conditions and Polymer Properties for this compound ROMP.

MonomerCatalystRegioselectivity (Head-to-Tail)Stereoselectivity (trans)Reference(s)
3-methyl-cis-cycloocteneGrubbs' CatalystHighHigh[4]
3-ethyl-cis-cycloocteneGrubbs' CatalystHighHigh[4]
3-hexyl-cis-cycloocteneGrubbs' CatalystHighHigh[4]
3-phenyl-cis-cycloocteneGrubbs' CatalystHighHigh[4]

Table 2: Regio- and Stereoselectivity in the ROMP of 3-Substituted Cyclooctenes.

Experimental Protocols

General Materials and Methods
  • Monomer Purification: this compound should be distilled from a suitable drying agent (e.g., CaH₂) and stored under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Handling: Grubbs' and Schrock's catalysts are sensitive to air and moisture and should be handled in a glovebox or using Schlenk line techniques.

  • Solvent Purification: Anhydrous solvents are crucial for successful ROMP. Solvents should be purified using a solvent purification system or by distillation over appropriate drying agents.

  • Characterization: Polymer molecular weight and PDI are typically determined by gel permeation chromatography (GPC).[1] NMR spectroscopy is used to determine monomer conversion and polymer microstructure.[1][14]

Protocol 1: Living ROMP of trans-Cyclooctene

This protocol is adapted from the living polymerization of trans-cyclooctene to achieve a narrow molecular weight distribution.[1][5]

  • Preparation of Monomer and Catalyst Solutions:

    • In a glovebox, prepare a stock solution of trans-cyclooctene in anhydrous tetrahydrofuran (B95107) (THF).

    • Prepare a separate stock solution of Grubbs' first-generation catalyst and triphenylphosphine (B44618) (PPh₃) in anhydrous THF. The ratio of PPh₃ to catalyst should be approximately 58:1.[1]

  • Polymerization:

    • In a reaction vessel, add the desired amount of the monomer solution.

    • Initiate the polymerization by adding the catalyst/PPh₃ solution to the monomer solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination:

    • After the desired conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Protocol 2: Synthesis of a Diblock Copolymer (Polynorbornene-b-Polythis compound)

This protocol describes the synthesis of a block copolymer through sequential monomer addition.[1]

  • Synthesis of the First Block (Polynorbornene):

    • In a glovebox, dissolve norbornene in anhydrous THF containing PPh₃ (2 equivalents relative to the catalyst).

    • Add Grubbs' first-generation catalyst to initiate the polymerization of the first block.

    • Allow the polymerization to proceed to completion.

  • Synthesis of the Second Block (Polythis compound):

    • In a separate flask, prepare a solution of trans-cyclooctene and PPh₃ (58 equivalents relative to the catalyst) in anhydrous THF.[1]

    • Transfer the living polynorbornene chains from the first step to the trans-cyclooctene solution to initiate the polymerization of the second block.

  • Termination and Isolation:

    • Terminate the polymerization with ethyl vinyl ether.

    • Isolate the diblock copolymer by precipitation in methanol, followed by filtration and drying.

Visualizations

Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

The generally accepted mechanism for ROMP, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal-alkylidene catalyst and the cyclic olefin.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [M]=CHR¹ Intermediate1 Metallacyclobutane Catalyst->Intermediate1 [2+2] Cycloaddition Monomer This compound Monomer->Intermediate1 ActiveSpecies [M]=CH-R²-CHR¹ Intermediate1->ActiveSpecies [2+2] Cycloreversion ActiveSpecies_prop [M]=CH-(R²)n-CHR¹ Intermediate2 Metallacyclobutane ActiveSpecies_prop->Intermediate2 [2+2] Cycloaddition Monomer_prop This compound Monomer_prop->Intermediate2 GrowingChain [M]=CH-(R²)n+1-CHR¹ Intermediate2->GrowingChain [2+2] Cycloreversion GrowingChain->ActiveSpecies_prop Repeat

Caption: The Chauvin mechanism for ROMP of this compound.

Experimental Workflow for Living ROMP of this compound

The following diagram illustrates a typical workflow for conducting a living ROMP experiment with this compound.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation MonomerPrep Purify & Dry This compound Initiation Initiate Polymerization (Add Catalyst to Monomer) MonomerPrep->Initiation SolventPrep Purify & Dry Solvent (THF) SolventPrep->Initiation CatalystPrep Prepare Catalyst & Additive Solution CatalystPrep->Initiation Propagation Allow Reaction to Proceed (Monitor Conversion) Initiation->Propagation Termination Terminate Reaction (Add Quenching Agent) Propagation->Termination Isolation Precipitate & Isolate Polymer Termination->Isolation Characterization Characterize Polymer (GPC, NMR) Isolation->Characterization

Caption: A typical experimental workflow for ROMP.

Logical Relationship: Factors Affecting Living Polymerization

For a ROMP to be considered "living," the rate of initiation must be much greater than the rate of propagation, and chain transfer/termination reactions must be suppressed.

Living_Polymerization cluster_conditions Favorable Conditions cluster_outcomes Outcomes LivingROMP Living ROMP of this compound FastInitiation Rate of Initiation (ki) >> Rate of Propagation (kp) LivingROMP->FastInitiation NoTransfer Suppression of Chain Transfer & Termination LivingROMP->NoTransfer LowPDI Low Polydispersity (PDI < 1.1) FastInitiation->LowPDI ControlledMW Predictable Molecular Weight FastInitiation->ControlledMW NoTransfer->LowPDI BlockCopolymers Formation of Block Copolymers NoTransfer->BlockCopolymers

Caption: Key factors for achieving living ROMP.

References

Applications of Cyclooctene in Bioorthogonal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the array of bioorthogonal tools, cyclooctene (B146475) derivatives have emerged as powerful reagents due to their unique reactivity and biocompatibility. This document provides a detailed overview of the applications of cyclooctenes in bioorthogonal chemistry, with a focus on trans-cyclooctenes (TCOs) and cyclooctynes. It includes quantitative data on reaction kinetics, detailed experimental protocols for key applications, and visualizations of reaction mechanisms and experimental workflows.

Introduction to this compound-Based Bioorthogonal Chemistry

This compound derivatives are central to two of the most rapid and widely used bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Trans-cyclooctenes (TCOs) in IEDDA Reactions: TCOs are highly strained alkenes that react with extreme speed and selectivity with tetrazine (Tz) partners.[1][2] This IEDDA reaction, often referred to as the TCO-tetrazine ligation, is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 107 M-1s-1.[1] The reaction is driven by the release of ring strain in the TCO and results in the formation of a stable dihydropyridazine (B8628806) product with the concomitant release of nitrogen gas.[3] This reaction's speed and the absence of a need for a catalyst make it ideal for in vivo applications where reactant concentrations are low and reaction times are critical.

  • Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Cyclooctynes, the smallest stable cyclic alkynes, possess significant ring strain that enables them to react spontaneously with azides without the need for a copper catalyst.[4] This "copper-free click chemistry" is highly bioorthogonal, as neither the cyclooctyne (B158145) nor the azide (B81097) functionality reacts with endogenous biomolecules.[5] SPAAC has become a cornerstone of chemical biology for applications ranging from protein labeling to in vivo imaging.

Quantitative Data on Reaction Kinetics

The choice of a specific this compound derivative is often dictated by the desired reaction rate for a particular application. The following tables summarize the second-order rate constants for various TCO and cyclooctyne derivatives, providing a quantitative basis for comparison.

Table 1: Reaction Kinetics of trans-Cyclooctene (TCO) Derivatives with Tetrazines

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2000 (in 9:1 Methanol/Water, 25°C)[6]
TCO-PEG₄3-phenyl-6-methyl-1,2,4,5-tetrazine990 (in DPBS, 37°C)[6]
TCO-PEG₄3-(2-pyridyl)-6-methyl-1,2,4,5-tetrazine5120 (in DPBS, 37°C)[6]
sTCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine derivative3,300,000[7]
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine derivative366,000[7]
a-TCO3,6-dipyridyl-s-tetrazine derivative150,000[7]

Table 2: Reaction Kinetics of Cyclooctyne Derivatives in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne DerivativeAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCNBenzyl Azide~0.14[7]
DIBACBenzyl Azide1.9[7]
BCN2-azidoethanol (primary azide)0.024[8]
ADIBO2-azidoethanol (primary azide)0.90[8]
ADIBO2-azido-2-methylpropanol (tertiary azide)0.0000047[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound derivatives in bioorthogonal chemistry.

Protocol for Cell Surface Protein Labeling using TCO-Tetrazine Ligation

This protocol describes a two-step method for labeling a cell surface protein of interest. First, a TCO-conjugated antibody is used to target the protein, followed by the addition of a tetrazine-functionalized fluorophore for detection.

Materials:

  • Cells expressing the target surface protein

  • TCO-conjugated antibody specific to the target protein

  • Tetrazine-functionalized fluorophore (e.g., Tetrazine-AF488)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells on coverslips or in a multi-well plate and grow to 70-80% confluency.

    • For suspension cells, harvest cells and wash twice with cold PBS containing 1% BSA. Resuspend cells to a concentration of 1 x 10⁶ cells/mL in cold PBS with 1% BSA.

  • Antibody Incubation:

    • Dilute the TCO-conjugated antibody to a predetermined optimal concentration in cold PBS with 1% BSA.

    • Add the diluted antibody to the cells and incubate for 30-60 minutes at 4°C with gentle agitation.

  • Washing:

    • Remove the antibody solution and wash the cells three times with cold PBS to remove any unbound antibody. For suspension cells, centrifuge at 300 x g for 5 minutes between washes.

  • Tetrazine Labeling:

    • Prepare a 5-20 µM solution of the tetrazine-fluorophore in PBS.

    • Add the tetrazine-fluorophore solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[9]

  • Final Washes and Analysis:

    • Wash the cells twice with PBS to remove unreacted fluorophore.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Protocol for In Vivo Pretargeted Imaging using TCO-Tetrazine Ligation

This protocol outlines a pretargeting strategy for in vivo imaging in a tumor-bearing mouse model. A TCO-modified antibody is first administered to allow for tumor accumulation and clearance from circulation. Subsequently, a radiolabeled tetrazine is injected for rapid reaction with the tumor-bound antibody, enabling imaging.

Materials:

  • Tumor-bearing mice (e.g., ovarian carcinoma model)

  • TCO-conjugated antibody targeting a tumor-specific antigen (e.g., Trastuzumab-TCO)

  • Radiolabeled tetrazine (e.g., ¹⁸F-labeled tetrazine)

  • Saline solution

  • PET/CT scanner

Procedure:

  • Antibody Administration:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous injection. The optimal dose and pretargeting interval (time between antibody and radiotracer injection) should be determined empirically, but a common interval is 24-72 hours.[10]

  • Radiotracer Administration:

    • After the predetermined pretargeting interval, administer the radiolabeled tetrazine intravenously.

  • PET/CT Imaging:

    • Perform PET/CT imaging at various time points post-radiotracer injection (e.g., 1, 2, 4, and 24 hours) to visualize tumor uptake and biodistribution of the radiotracer.[10]

  • Biodistribution Studies (Optional):

    • At the end of the imaging study, euthanize the mice and collect major organs and tumors.

    • Measure the radioactivity in each tissue using a gamma counter to quantify the biodistribution of the radiolabeled probe.

Protocol for SPAAC Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar analog, followed by SPAAC with a cyclooctyne-fluorophore conjugate for visualization.

Materials:

  • Cell line of interest

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-FITC)

  • Cell culture medium

  • DMSO

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the azide-modified sugar to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • Cell Preparation for Labeling:

    • Wash the cells three times with PBS to remove unincorporated azido sugar.

  • SPAAC Reaction:

    • Prepare a 5-20 µM solution of the cyclooctyne-fluorophore in PBS.

    • Add the cyclooctyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove excess cyclooctyne-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of this compound-based bioorthogonal chemistry.

TCO_Tetrazine_Ligation TCO trans-Cyclooctene (TCO) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Tz) Tetrazine->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate fast Product Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-Diels-Alder (irreversible) N2 N₂ Gas Intermediate->N2

TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction Mechanism.

SPAAC_Mechanism Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide Azide Azide->TransitionState Product Triazole (Stable Linkage) TransitionState->Product spontaneous

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Ab Inject TCO-Antibody into subject Accumulation Antibody accumulates at tumor site and clears from circulation Inject_Ab->Accumulation 24-72 hours Inject_Tz Inject Radiolabeled Tetrazine Accumulation->Inject_Tz Reaction Rapid in vivo TCO-Tetrazine Ligation at tumor site Inject_Tz->Reaction fast Imaging PET/CT Imaging of tumor Reaction->Imaging

Experimental Workflow for In Vivo Pretargeted Imaging.

GPCR_Internalization_Tracking cluster_labeling Cell Surface Labeling cluster_trafficking Receptor Trafficking GPCR GPCR with TCO tag on cell surface Add_Tz Add Tetrazine-Fluorophore Labeled_GPCR Fluorescently Labeled GPCR Add_Tz->Labeled_GPCR TCO-Tz Ligation Ligand Add Ligand Internalization Receptor Internalization Ligand->Labeled_GPCR Endosome Early Endosome Internalization->Endosome Lysosome Late Endosome / Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Cell Surface Endosome->Recycling Recycling->GPCR

Tracking GPCR Internalization using TCO-Tetrazine Ligation.

Conclusion

This compound-based bioorthogonal chemistry, encompassing both the exceptionally rapid TCO-tetrazine ligation and the versatile SPAAC reaction, provides a powerful and indispensable toolkit for researchers, scientists, and drug development professionals. The ability to perform highly specific and efficient covalent modifications in complex biological environments without cellular toxicity has opened up new avenues for in vivo imaging, targeted drug delivery, and the fundamental study of biological processes.[2][5][7] By understanding the quantitative aspects of reaction kinetics and adhering to detailed experimental protocols, researchers can effectively harness the potential of this compound derivatives to advance their scientific endeavors.

References

Application Notes and Protocols for the Synthesis of Cyclooctene-Containing Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of cyclooctene-containing polymers for the delivery of therapeutic agents. The focus is on the synthesis of amphiphilic block copolymers via Ring-Opening Metathesis Polymerization (ROMP) for passive drug encapsulation and the synthesis of trans-cyclooctene (B1233481) (TCO) functionalized polymers for targeted, bioorthogonal drug release.

Introduction

This compound-based polymers are a versatile class of materials with significant potential in the field of drug delivery. Their synthetic accessibility through methods like Ring-Opening Metathesis Polymerization (ROMP) allows for precise control over polymer architecture and functionality.[1] The incorporation of This compound (B146475) moieties into polymer backbones enables various drug conjugation and formulation strategies. Two prominent approaches are highlighted herein:

  • Amphiphilic Copolymers for Micellar Encapsulation: The synthesis of amphiphilic block or graft copolymers, such as poly(this compound)-graft-poly(ethylene glycol) (PCOE-g-PEG), allows for the self-assembly of these polymers into micelles in aqueous environments. The hydrophobic polythis compound core serves as a reservoir for hydrophobic drugs like Paclitaxel, while the hydrophilic PEG shell provides colloidal stability and biocompatibility.[2][3]

  • Bioorthogonal "Click-to-Release" Systems: Functionalization of polymers with strained alkenes like trans-cyclooctene (TCO) facilitates highly efficient and specific "click" reactions with tetrazine-modified molecules. This bioorthogonal chemistry can be harnessed for "click-to-release" applications, where a TCO-drug conjugate remains inactive until it reacts with a tetrazine trigger, leading to the release of the active drug at a specific site.[4][5] This strategy is particularly promising for targeted cancer therapy with drugs like Doxorubicin (B1662922).

Data Presentation

The following table summarizes representative quantitative data for drug delivery systems based on polymeric nanoparticles, illustrating typical performance metrics. While this data is compiled from various polymeric systems, it provides a benchmark for what can be expected when developing this compound-based carriers for Doxorubicin and Paclitaxel.

Polymer System Drug Drug Loading Content (DLC) (wt%) Drug Loading Efficiency (DLE) (%) Particle Size (nm) In Vitro Cytotoxicity (IC50) Cell Line Reference
PEOz-PLA Conjugate MicellesDoxorubicinHigh (not specified)High (not specified)40-128Not specifiedMDA-MB-231[6]
Zwitterionic Oligopeptide MicellesDoxorubicinup to 44.6%Not specified~705.6 µg/mLMCF-7[3]
PCL-TPGS NanoparticlesPaclitaxelHigh (not specified)High (not specified)Not specified7.8 times lower than Abraxane®MDA-MB-231[4]
PHBV NanoparticlesPaclitaxelNot specified45 ± 0.4%152.30.64-fold enhanced vs free PTXCaco-2[1]
TPGS-b-PCL NanoparticlesPaclitaxelNot specifiedNot specified200-300Higher than Abraxane®MCF-7, MDA-MB-231[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-graft-Poly(ethylene glycol) (PCOE-g-PEG) via ROMP

This protocol describes the "grafting through" method for synthesizing an amphiphilic graft copolymer suitable for forming drug-encapsulating micelles.[1][8]

Workflow Diagram:

G cluster_synthesis Macromonomer Synthesis cluster_romp ROMP peg PEG-OH react1 React peg->react1 isocyanate Isocyanate isocyanate->react1 coe_oh Hydroxy-functionalized this compound react2 React coe_oh->react2 macromonomer This compound-PEG Macromonomer macromonomer_romp This compound-PEG Macromonomer macromonomer->macromonomer_romp intermediate PEG-Isocyanate react1->intermediate intermediate->react2 react2->macromonomer coe This compound (COE) romp_reaction Copolymerize coe->romp_reaction grubbs Grubbs' Catalyst grubbs->romp_reaction pcoe_g_peg PCOE-g-PEG macromonomer_romp->romp_reaction romp_reaction->pcoe_g_peg G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm dox_n Doxorubicin dna DNA dox_n->dna Intercalation top2 Topoisomerase II dox_n->top2 Inhibition dna_damage DNA Damage dna->dna_damage top2->dna_damage p53 p53 Activation dna_damage->p53 p53_mito p53 p53->p53_mito ros ROS Generation bax Bax bcl2 Bcl-2 cyto_c Cytochrome c Release apoptosome Apoptosome Formation cyto_c->apoptosome p53_mito->bax Upregulation p53_mito->bcl2 Downregulation dox_c Doxorubicin dox_c->ros casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 apoptosis Apoptosis casp3->apoptosis apoptosome->casp3 Activation G cluster_cell Cell cluster_apoptosis Apoptotic Signaling ptx Paclitaxel microtubules Microtubules ptx->microtubules Stabilization mitotic_spindle Defective Mitotic Spindle microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos bax_bad Bax/Bad Activation bcl2_phos->bax_bad cyto_c_release Cytochrome c Release bax_bad->cyto_c_release caspases Caspase Activation cyto_c_release->caspases apoptosis_final Apoptosis caspases->apoptosis_final

References

Application Notes and Protocols for Bioconjugation Using TCO-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to bioconjugation techniques utilizing trans-cyclooctene-N-hydroxysuccinimidyl (TCO-NHS) esters. These heterobifunctional crosslinkers are instrumental in modern bioconjugation, enabling a two-step ligation strategy with high efficiency and specificity.[1][2][3] This approach involves an initial amine-reactive conjugation followed by a bioorthogonal "click chemistry" reaction.[1][2]

The core of this technique lies in the dual reactivity of the TCO-NHS ester molecule. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins and antibodies, forming a stable amide bond.[1][2][4] This initial step introduces the highly reactive trans-cyclooctene (B1233481) (TCO) moiety onto the biomolecule. The incorporated TCO group can then undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2][4] This bioorthogonal reaction is known for its fast kinetics and ability to proceed in complex biological environments without interfering with native biochemical processes.[1][2][4]

Many commercially available TCO-NHS esters incorporate a polyethylene (B3416737) glycol (PEG) spacer between the TCO and NHS moieties.[1][2][5] This hydrophilic linker enhances the water solubility of the reagent, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][2][5]

I. Quantitative Data Summary

The efficiency of the bioconjugation process is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data for the TCO-NHS ester conjugation and the subsequent TCO-tetrazine ligation.

Table 1: TCO-NHS Ester Labeling Reaction Parameters

ParameterRecommended ValueNotes
Molar Excess of TCO-NHS Ester 5 to 35-foldThe optimal ratio is dependent on the target biomolecule and desired degree of labeling (DOL). A pilot experiment is recommended to determine the optimal conditions.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.[6][7]
Reaction Buffer Amine-free buffer (e.g., PBS, Sodium Bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester.[1][8]
pH 7.2 - 8.5A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity and reaction efficiency.[2][8]
Reaction Time 30 - 90 minutes at room temperatureCan be extended to 2-4 hours on ice to modulate the reaction rate.[1][9]
Quenching Reagent 1 M Tris-HCl or 100 mM glycineAdded to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[1][7]

Table 2: TCO-Tetrazine Bioorthogonal Ligation Parameters

ParameterRecommended ValueNotes
Molar Excess of Tetrazine 1.5 to 3-foldA slight molar excess of the tetrazine-functionalized molecule is typically sufficient for efficient ligation.[8][9]
Reaction Time 30 - 60 minutes at room temperatureThe TCO-tetrazine reaction is exceptionally fast.[4][8]
Reaction Buffer PBS, pH 7.4The reaction proceeds efficiently in aqueous buffers under physiological conditions.[4]

II. Experimental Protocols

The following are detailed protocols for the labeling of a protein (e.g., an antibody) with a TCO-NHS ester and the subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling a Protein with TCO-NHS Ester

This protocol describes the general procedure for conjugating a TCO-NHS ester to a primary amine-containing protein.

Materials:

  • Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[1][7]

  • TCO-PEGn-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine.[1]

  • Purification column (e.g., desalting column or size-exclusion chromatography).[7]

Procedure:

  • Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.5).[1] Adjust the protein concentration to 1-5 mg/mL.[1]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.[1] The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice, protected from light.[1][9]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1][7]

  • Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis.[1][7] The purified TCO-labeled protein is now ready for the bioorthogonal ligation step or storage.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1).

  • Tetrazine-labeled molecule (e.g., fluorescent dye, small molecule drug).

  • Reaction Buffer: PBS, pH 7.4.[4]

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.[4]

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled protein.[8][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8]

  • Purification (Optional): Depending on the application, the final conjugate may be purified to remove any unreacted tetrazine-labeled molecule. Size-exclusion chromatography is a common method.[8]

III. Visualizations

To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Bioorthogonal Ligation (iEDDA) Biomolecule Biomolecule-NH₂ (Protein, Antibody, etc.) TCO_Biomolecule TCO-Labeled Biomolecule Biomolecule->TCO_Biomolecule + TCO-PEG-NHS Ester (pH 7.2-8.5) TCO_NHS TCO-PEG-NHS Ester NHS N-Hydroxysuccinimide (byproduct) TCO_Biomolecule->NHS releases TCO_Biomolecule_2 TCO-Labeled Biomolecule TCO_Biomolecule->TCO_Biomolecule_2 Purification Final_Conjugate Final Bioconjugate TCO_Biomolecule_2->Final_Conjugate + Tetrazine-Payload (fast, specific) Tetrazine_Payload Tetrazine-Functionalized Payload (Drug, Dye, etc.) Nitrogen N₂ (byproduct) Final_Conjugate->Nitrogen releases

Caption: Two-step bioconjugation workflow using TCO-NHS ester.

G start Start prep_protein Prepare Protein (Buffer Exchange, Adjust Concentration) start->prep_protein labeling Labeling Reaction (Incubate Protein + TCO-NHS) prep_protein->labeling prep_tco Prepare TCO-NHS Ester Solution (Dissolve in DMSO/DMF) prep_tco->labeling quench Quench Reaction (Add Tris or Glycine) labeling->quench purify_tco Purify TCO-Labeled Protein (Desalting Column) quench->purify_tco ligation Bioorthogonal Ligation (Incubate TCO-Protein + Tetrazine) purify_tco->ligation prep_tetrazine Prepare Tetrazine-Payload Solution prep_tetrazine->ligation purify_final Purify Final Conjugate (Optional, e.g., SEC) ligation->purify_final end End purify_final->end

References

Application Notes and Protocols for Creating Hydrogels Using Cyclooctene-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of hydrogels crosslinked via cyclooctene-based chemistry. The primary focus is on the bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction between a strained This compound (B146475) derivative, such as trans-cyclooctene (B1233481) (TCO), and a tetrazine (Tz). This "click chemistry" approach offers rapid, catalyst-free gelation under physiological conditions, making it highly suitable for biomedical applications, including drug delivery and tissue engineering.[1][2][3][4]

Introduction to this compound-Based Hydrogel Crosslinking

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[5][6] The formation of stable hydrogels requires the crosslinking of polymer chains.[7][8] this compound-based crosslinking, particularly the iEDDA reaction, has emerged as a powerful tool for hydrogel synthesis due to its high specificity, rapid kinetics, and biocompatibility.[2][4] This reaction proceeds readily in aqueous environments without the need for catalysts or initiators that could be harmful to biological components like cells or proteins.[3][4]

The most common strategy involves functionalizing a biocompatible polymer with a strained dienophile, such as trans-cyclooctene (TCO) or norbornene, and another polymer with a diene, typically a tetrazine derivative.[1][9] Upon mixing, the two components rapidly react to form a stable, covalently crosslinked hydrogel network.[10][11] The properties of the resulting hydrogel, such as stiffness, swelling, and degradation, can be tuned by varying the polymer concentration, the degree of functionalization, and the stoichiometry of the reactive groups.[2][9]

Key Signaling Pathways and Experimental Workflows

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The core of this hydrogel formation is the iEDDA click reaction. The following diagram illustrates the cycloaddition between a tetrazine-functionalized polymer and a trans-cyclooctene-functionalized polymer.

iEDDA_Reaction cluster_reactants Reactants cluster_product Product PolymerA Polymer-Tetrazine p1 PolymerA->p1 + PolymerB Polymer-trans-Cyclooctene p2 PolymerB->p2 Mixing in Aqueous Buffer Hydrogel Crosslinked Hydrogel Network + N2 p1->PolymerB p2->Hydrogel

iEDDA reaction between tetrazine and trans-cyclooctene functionalized polymers.
General Experimental Workflow for Hydrogel Synthesis

The process of creating this compound-based hydrogels follows a logical sequence from polymer selection and functionalization to hydrogel formation and characterization.

experimental_workflow A 1. Polymer Selection (e.g., Hyaluronic Acid, Gelatin, PEG) B 2. Polymer Functionalization - Polymer-Tetrazine - Polymer-Cyclooctene A->B C 3. Purification and Characterization of Functionalized Polymers (e.g., NMR, Dialysis) B->C D 4. Hydrogel Formation (Mixing of precursor solutions) C->D E 5. Hydrogel Characterization - Rheology - Swelling Studies - Degradation D->E F 6. Application (e.g., Drug Delivery, Cell Encapsulation) E->F

A generalized workflow for the synthesis and characterization of iEDDA hydrogels.

Quantitative Data Summary

The properties of hydrogels formed using this compound-based crosslinkers can be tuned for various applications. The following tables summarize key quantitative data from the literature.

Table 1: Gelation Time and Mechanical Properties

Polymer SystemDegree of Modification (%)Polymer Conc. (wt%)Gelation TimeStorage Modulus (G')Reference
Gelatin-Tz / Gelatin-Nb5 - 15510 - 70 minNot specified[9]
HA-Tz / HA-Nor40 (Tz), 50 (Nor)21 - 5 min5 - 30 kPa[10]
HA-Tz / PEG-bis-norborneneNot specified2 and 5~3 minNot specified[12]
PEG-NBCA / PEG-Tz~91 (NB)5Slower than PEGNBNot specified[1][13]

Table 2: Swelling and Degradation Properties

Polymer SystemSwelling MediumSwelling Ratio (Q)Degradation TimeReference
PEGNBCA-Tz/mTzPBS (pH 7.4)Not specified2 weeks to 3 months (tunable)[1]
Tetrazine-Norbornene MPsPBS (pH 7.4)LowSlow under physiological pH[4]
Tetrazine-Norbornene MPsAcidic solutionHighFast under acidic conditions[4]

Table 3: Drug Release Characteristics

Polymer SystemEncapsulated DrugRelease DurationKey FindingsReference
HA-Tz / PEG-bis-norborneneFab1 protein7 and 27 daysSustained release of >1 µ g/day [12]
SPAAC HydrogelsDoxorubicin (DOX)1 weekSignificantly more gradual release than solution[14][15]
CD-crosslinked Thiol-EneCurcuminProlongedHigher drug loading and prolonged delivery[16]

Detailed Experimental Protocols

Protocol 1: Synthesis of Tetrazine-Modified Hyaluronic Acid (HA-Tz)

This protocol describes the modification of hyaluronic acid with a tetrazine moiety using EDC/NHS chemistry.

Materials:

  • Hyaluronic acid (HA)

  • Tetrazine-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Dissolve HA in PBS to a final concentration of 1% (w/v).

  • Add EDC and NHS to the HA solution at a molar ratio of 2:1 relative to the carboxyl groups of HA. Allow the reaction to proceed for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve tetrazine-amine in a minimal amount of DMSO and add it to the activated HA solution. The molar ratio of tetrazine-amine to HA carboxyl groups can be varied to control the degree of substitution.

  • Allow the reaction to proceed for 16 hours at room temperature with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.[17]

  • Lyophilize the purified HA-Tz solution to obtain a white powder.

  • Characterize the degree of substitution using ¹H NMR spectroscopy.

Protocol 2: Synthesis of trans-Cyclooctene-Modified Gelatin (Gel-TCO)

This protocol outlines the modification of gelatin with a trans-cyclooctene group.

Materials:

  • Gelatin (Type A or B)

  • TCO-NHS ester

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

Procedure:

  • Dissolve gelatin in 0.1 M sodium bicarbonate buffer to a final concentration of 10% (w/v) at 40°C.

  • Dissolve TCO-NHS ester in DMSO to a concentration of 100 mg/mL.

  • Add the TCO-NHS ester solution dropwise to the gelatin solution while stirring. The amount of TCO-NHS ester added will determine the degree of modification.

  • Allow the reaction to proceed for 4 hours at 40°C.

  • Dialyze the reaction mixture against deionized water for 3 days at 40°C.

  • Lyophilize the purified Gel-TCO to obtain a solid product.

  • Determine the degree of modification via ¹H NMR.

Protocol 3: Hydrogel Formation via iEDDA Click Chemistry

This protocol describes the formation of a hydrogel by mixing the functionalized polymer precursors.

Materials:

  • Lyophilized Polymer-Tz (e.g., HA-Tz)

  • Lyophilized Polymer-TCO (e.g., Gel-TCO)

  • Sterile PBS (pH 7.4)

Procedure:

  • Prepare precursor solutions by dissolving the lyophilized Polymer-Tz and Polymer-TCO in sterile PBS to the desired concentrations (e.g., 2-10 wt%).

  • To form the hydrogel, mix equal volumes of the Polymer-Tz and Polymer-TCO precursor solutions in a mold or desired container.

  • The gelation should occur rapidly at room temperature, often within minutes.[10][12] The disappearance of the characteristic pink color of the tetrazine can be used to visually monitor the reaction.[11]

  • Allow the hydrogels to cure for a specified time (e.g., 1 hour) before use in subsequent experiments.

Protocol 4: Characterization of Hydrogel Properties

A. Rheological Analysis:

  • Use a rheometer with a parallel plate geometry to measure the storage (G') and loss (G'') moduli of the hydrogel.

  • Perform time sweep measurements immediately after mixing the precursor solutions to monitor the gelation kinetics. Gelation is typically defined as the point where G' exceeds G''.

  • Conduct frequency sweep experiments to characterize the viscoelastic properties of the cured hydrogel.

B. Swelling Studies:

  • Prepare hydrogel discs of a known initial weight (W_d).

  • Immerse the discs in a swelling medium (e.g., PBS) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio (Q) using the formula: Q = (W_s - W_d) / W_d.[18]

C. Drug Release Studies:

  • Incorporate a model drug into one of the precursor solutions before mixing.

  • Form the drug-loaded hydrogel as described in Protocol 3.

  • Immerse the hydrogel in a release medium (e.g., PBS) at 37°C.

  • At specific time intervals, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[19][20]

The following diagram illustrates a typical drug release study setup.

drug_release_workflow A 1. Prepare drug-loaded hydrogel B 2. Immerse hydrogel in release medium (e.g., PBS) A->B C 3. Incubate at 37°C B->C D 4. Collect aliquots of the supernatant at time intervals C->D E 5. Quantify drug concentration (e.g., UV-Vis) D->E F 6. Plot cumulative drug release vs. time E->F

Workflow for a typical in vitro drug release study from a hydrogel.

Conclusion

Hydrogels formed using this compound-based crosslinkers via the iEDDA reaction offer a versatile and biocompatible platform for a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers to design and fabricate hydrogels with tunable properties for specific needs in drug delivery, tissue engineering, and regenerative medicine. The catalyst-free nature and rapid kinetics of this click chemistry reaction make it a particularly attractive method for in situ hydrogel formation and the encapsulation of sensitive biological materials.[4][5]

References

Application Notes and Protocols for the Photochemical Isomerization of cis-Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photochemical isomerization of cis-cyclooctene to its highly strained and reactive trans-isomer. This process is of significant interest in bioorthogonal chemistry, particularly for applications in drug development and PET imaging where trans-cyclooctene (B1233481) derivatives serve as valuable synthons.[1][2]

Introduction

The conversion of cis-cyclooctene (CCO) to trans-cyclooctene (TCO) is a synthetically important transformation. Due to the significant ring strain of the trans-isomer, this process is typically unfavorable under thermal conditions.[3] Photochemical isomerization, particularly using a photosensitizer, provides a direct and efficient route to access TCO.[4][5] The reaction proceeds via the formation of a singlet excited state of the sensitizer (B1316253) upon UV irradiation, which then facilitates the isomerization of the cyclooctene (B146475) double bond.[4] However, the reaction is an equilibrium, and the reverse isomerization from trans to cis is also photochemically allowed.[1] To achieve high yields of the trans-isomer, it is crucial to remove it from the reaction mixture as it is formed, thereby shifting the equilibrium.[1][5] A common and effective method for this is the selective complexation of the trans-isomer with silver nitrate (B79036).[3][5]

Quantitative Data Summary

The following table summarizes key quantitative data from representative experimental setups for the photochemical isomerization of cis-cyclooctene.

ParameterValueConditionsReference
Equilibrium Conversion ~28% trans-cycloocteneMicroreactor, methyl benzoate (B1203000) sensitizer, 23°C[1]
Reaction Rate Constant (cis to trans, k₁) 0.45 min⁻¹Microreactor, methyl benzoate sensitizer, 23°C[1]
Reaction Rate Constant (trans to cis, k₋₁) 1.23 min⁻¹Microreactor, methyl benzoate sensitizer, 23°C[1]
Equilibrium Constant (K) 0.36Microreactor, methyl benzoate sensitizer, 23°C[1]
Maximum Conversion (Batch) 23% trans-cyclooct-4-enolMethyl benzoate sensitizer[5]
Isolated Yield (Flow with Trapping) 66%Methyl benzoate sensitizer, AgNO₃/SiO₂ trapping[1]
Irradiation Wavelength 254 nmUV lamp[1][5]

Experimental Protocols

Two primary experimental setups are detailed below: a batch process for kinetic studies and a continuous flow process with in-situ separation for preparative synthesis.

Protocol 1: Batch Photoisomerization for Kinetic Analysis

This protocol is suitable for studying the kinetics of the photoisomerization in a microreactor.

Materials:

  • cis-Cyclooctene

  • Methyl benzoate (singlet sensitizer)

  • n-Hexane (solvent, with 1% diethyl ether)

  • n-Dodecane (internal standard for GC analysis)

  • Photo-microreactor (e.g., FEP tubing)

  • UV light source (254 nm)

  • HPLC pump

  • Gas chromatograph (GC)

Procedure:

  • Solution Preparation: Prepare a stock solution by dissolving cis-cyclooctene (0.0234 g, 0.2 mmol), methyl benzoate (0.054 g, 0.4 mmol), and n-dodecane (0.014 g, 0.082 mmol) in 10 mL of n-hexane.[1]

  • Apparatus Setup: Place the photo-microreactor (e.g., 2 m FEP tubing) in proximity to the UV light source.[1] Connect the inlet of the microreactor to the HPLC pump and the outlet to a collection vial.

  • Reaction Execution: Pump the prepared solution through the photo-microreactor at varying flow rates (e.g., 0.02 to 1.0 mL/min) to achieve different residence times.[1]

  • Sample Collection and Analysis: Collect samples at the outlet of the reactor for each flow rate.[1] Analyze the samples by GC to determine the relative concentrations of cis- and trans-cyclooctene. The conversion is limited by the equilibrium to approximately 28%.[1]

Protocol 2: Continuous Flow Photoisomerization with In-situ Separation

This protocol is designed for the preparative synthesis of trans-cyclooctene by driving the equilibrium through selective trapping of the trans-isomer.

Materials:

  • cis-Cyclooctene

  • Methyl benzoate (singlet sensitizer)

  • Cyclohexane (or other nonpolar, aprotic solvent)

  • Silver nitrate (AgNO₃)

  • Silica (B1680970) gel

  • Quartz reaction flask

  • UV light source (254 nm)

  • Peristaltic pump

  • Chromatography column

  • 25% Ammonium (B1175870) hydroxide (B78521) solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of AgNO₃/Silica Gel: Prepare the trapping material by impregnating silica gel with a solution of silver nitrate.

  • Apparatus Setup: A schematic of the closed-loop flow reactor is shown below. Pack a chromatography column with the prepared AgNO₃/silica gel.[5] The quartz reaction flask, containing a solution of cis-cyclooctene and methyl benzoate in cyclohexane, is irradiated with a 254 nm UV lamp.[5] The solution is continuously circulated from the reaction flask through the AgNO₃/silica gel column and back to the flask using a peristaltic pump.[5][6]

  • Photoisomerization and Trapping: During irradiation, the cis-cyclooctene isomerizes to the trans-isomer. As the reaction mixture flows through the column, the trans-cyclooctene is selectively retained by the AgNO₃/silica gel due to the formation of a silver complex, while the cis-isomer is returned to the reaction flask for further isomerization.[5][6]

  • Isolation of trans-Cyclooctene: After a set reaction time (e.g., 12 hours for a 66% yield), stop the irradiation and circulation.[1] Elute the trapped trans-cyclooctene from the column by dissolving the silver complex with a 25% ammonium hydroxide solution.[6] The liberated trans-cyclooctene is then extracted from the aqueous solution using an organic solvent.[6]

  • Purification: Evaporate the organic solvent to obtain the purified trans-cyclooctene.

Visualizations

PhotochemicalIsomerizationSignalingPathway cluster_sensitizer_activation Sensitizer Activation cluster_isomerization Isomerization cluster_deactivation Deactivation Sensitizer Sensitizer (S₀) (e.g., Methyl Benzoate) ExcitedSensitizer Excited Sensitizer (S₁*) Sensitizer->ExcitedSensitizer UV Light (254 nm) Exciplex Exciplex [S...CCO] ExcitedSensitizer->Exciplex Energy Transfer Cis cis-Cyclooctene Cis->Exciplex Triplet Triplet this compound (T₁) Exciplex->Triplet GroundStateSensitizer Sensitizer (S₀) Exciplex->GroundStateSensitizer Deactivation Triplet->Cis Decay Trans trans-Cyclooctene Triplet->Trans Decay ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Reaction and Separation cluster_isolation Isolation and Purification PrepSolution Prepare Solution: cis-Cyclooctene, Sensitizer, Solvent Irradiation Irradiate Solution with UV Light (254 nm) PrepSolution->Irradiation PrepColumn Prepare AgNO₃/Silica Gel Column Circulation Circulate Mixture through AgNO₃/Silica Gel Column PrepColumn->Circulation Irradiation->Circulation Trapping Selective Trapping of trans-Cyclooctene Circulation->Trapping Recycle Recycle of cis-Cyclooctene to Reactor Trapping->Recycle Elution Elute trans-Cyclooctene with NH₄OH Trapping->Elution Recycle->Irradiation Extraction Extract with Organic Solvent Elution->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Product Pure trans-Cyclooctene Evaporation->Product

References

Application of Cyclooctene in Materials Science and Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475), an eight-carbon cyclic olefin, serves as a versatile monomer in polymer chemistry, leading to the synthesis of unique polymers with significant applications in materials science. The primary route to polymerizing this compound is through Ring-Opening Metathesis Polymerization (ROMP), which yields polyoctenamer rubber. This elastomer exhibits a valuable combination of properties, making it a crucial additive in the rubber industry and a platform for the development of advanced materials. This document provides detailed application notes and experimental protocols related to the use of this compound in the synthesis and modification of polymeric materials.

Key Applications

The principal polymer derived from this compound is polyoctenamer , a semi-crystalline polymer with a high proportion of trans-double bonds in its backbone. Commercially available under the trade name Vestenamer®, this trans-polyoctenamer (TOR) is widely utilized as a processing aid and performance enhancer in the rubber industry.

1. Processing Aid in Rubber Compounding:

Polyoctenamer acts as a reactive plasticizer in rubber compounding.[1][2] At processing temperatures above its melting point, it reduces the viscosity of the rubber compound, which improves mixing, flowability, and the incorporation of fillers and other additives.[1][3] This leads to shorter mixing times and reduced energy consumption.[4] Upon cooling, its crystallinity provides high green strength and dimensional stability to the uncured rubber articles, which is particularly beneficial in extrusion and molding processes.[3][4][5]

2. Performance Enhancer in Vulcanized Rubber:

Due to the presence of double bonds in its backbone, polyoctenamer co-vulcanizes with other rubbers, becoming an integral part of the crosslinked network.[1][2] This incorporation can lead to improved dynamic properties of the final product, such as enhanced abrasion resistance, resilience, and compression strength.[4]

3. Rubber Recycling:

Polyoctenamer plays a crucial role in the recycling of ground tire rubber (GTR).[4][6] It acts as a binder and compatibilizer for the GTR particles, improving their processability and the mechanical properties of the recycled material.[6][7] The addition of polyoctenamer can transform recycled rubber into a high-performance material suitable for applications such as road pavement, industrial hoses, and professional tennis balls.[4]

4. Synthesis of Copolymers and Advanced Materials:

This compound can be copolymerized with other cyclic olefins, such as norbornene derivatives, via ROMP to create a variety of copolymers with tailored properties.[8][9] These can range from thermoplastic elastomers to functionalized polymers for specific applications. For instance, the synthesis of block copolymers containing polythis compound segments can lead to materials with well-defined nanostructures.[5] Furthermore, the double bonds in the polyoctenamer backbone provide sites for post-polymerization functionalization, such as epoxidation or thiol-ene click chemistry, to introduce new functionalities and enhance properties like adhesion.[10]

5. Bioorthogonal Chemistry:

Trans-cyclooctene is a key reagent in bioorthogonal chemistry, particularly in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is known for its extremely fast kinetics and is widely used for in vivo "click" chemistry applications in biomedical imaging and drug delivery.

Quantitative Data Presentation

The properties of polyoctenamer, specifically the commercial grade Vestenamer® 8012, are summarized in the tables below for easy comparison.

Table 1: General and Thermal Properties of Vestenamer® 8012 [11]

PropertyMethodUnitValue
Molecular Weight, MwGPC90,000
Glass Transition Temperature, TgISO 6721°C-65
Crystallinity at 23 °CDSC (2nd heating)%~ 30
Melting PointDSC (2nd heating)°C54
Thermal DegradationTGA°C275
Cis/trans ratio of double bondsIR%20:80

Table 2: Physical and Mechanical Properties of Vestenamer® 8012 [11]

PropertyMethodUnitValue
Mooney Viscosity ML (1+4) 100 °CDIN 53 523<10
Viscosity Number J/23 °CISO 1628-1ml/g120
Ash ContentDIN 53 568, part 1%max 0.1
Volatile Substances (1h/105 °C)DIN 53 526 ISO 248%max 0.5
DensityDIN 53 479 Ag/cm³0.91
Stress at YieldISO 527MPa7.5
Strain at YieldISO 527%25
Stress at BreakISO 527MPa8.5
Strain at BreakISO 527%400
CHARPY Impact Strength -20 °CISO 179/1eUJ/m²No Break
IZOD Notched Impact Strength 23 °CISO 180/1 AkJ/m²No Break
IZOD Notched Impact Strength 0 °CISO 180/1 AkJ/m²22
IZOD Notched Impact Strength -20 °CISO 180/1 AkJ/m²19

Experimental Protocols

Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound to Synthesize Polyoctenamer

This protocol describes a general procedure for the synthesis of polyoctenamer using a Grubbs-type catalyst.

Materials:

  • cis-Cyclooctene (COE)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation) or Hoveyda-Grubbs Catalyst

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify cis-cyclooctene by distillation over a suitable drying agent (e.g., calcium hydride) and degas by several freeze-pump-thaw cycles. Dry the solvent over a suitable drying agent and deoxygenate by purging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) under an inert atmosphere.

  • Polymerization:

    • In the reaction flask, dissolve the desired amount of cis-cyclooctene in the anhydrous, deoxygenated solvent. The monomer-to-solvent ratio can be adjusted to control the reaction kinetics and polymer molecular weight.

    • In a separate glovebox or under an inert atmosphere, weigh the Grubbs' catalyst. The monomer-to-catalyst ratio is a critical parameter that influences the molecular weight of the resulting polymer. A typical ratio for achieving high molecular weight polymer is in the range of 1000:1 to 10000:1.

    • Add the catalyst to the stirring monomer solution. The reaction is typically carried out at room temperature.

    • Allow the polymerization to proceed for a predetermined time, which can range from a few minutes to several hours, depending on the desired conversion and molecular weight. The viscosity of the solution will increase as the polymerization progresses.

  • Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether to the reaction mixture. This reacts with the active catalyst species.

  • Precipitation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously.

    • Collect the precipitated polyoctenamer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer, catalyst, and quenching agent.

    • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

The resulting polyoctenamer can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the cis/trans isomer ratio.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP_of_this compound cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product This compound This compound (Monomer) Initiation Initiation: Catalyst reacts with first monomer unit This compound->Initiation 1 Catalyst Grubbs' Catalyst [Ru] Catalyst->Initiation 1 Propagation Propagation: Monomer units add to the growing chain Initiation->Propagation 2 Propagation->Propagation n Termination Termination: (Quenching) Propagation->Termination 3 Polyoctenamer Polyoctenamer (Polymer) Termination->Polyoctenamer 4

Caption: ROMP of this compound Workflow.

Experimental Workflow for Polyoctenamer Synthesis and Characterization

Experimental_Workflow cluster_characterization Characterization Techniques start Start: Prepare Reactants monomer_prep Monomer Purification (Distillation, Degassing) start->monomer_prep solvent_prep Solvent Preparation (Drying, Deoxygenation) start->solvent_prep polymerization Ring-Opening Metathesis Polymerization (ROMP) - Inert Atmosphere - Add Catalyst to Monomer monomer_prep->polymerization solvent_prep->polymerization quenching Quench Reaction (e.g., with Ethyl Vinyl Ether) polymerization->quenching precipitation Precipitate Polymer (in Methanol) quenching->precipitation purification Filter and Wash Polymer precipitation->purification drying Dry Polymer under Vacuum purification->drying characterization Characterization of Polyoctenamer drying->characterization end End Product: Polyoctenamer characterization->end NMR NMR characterization->NMR GPC GPC characterization->GPC DSC DSC characterization->DSC TGA TGA characterization->TGA Properties_Applications cluster_properties Key Properties of Polyoctenamer cluster_applications Primary Applications Low_Melt_Viscosity Low Melt Viscosity Processing_Aid Rubber Processing Aid Low_Melt_Viscosity->Processing_Aid Improves Flow Recycling_Agent Rubber Recycling Agent Low_Melt_Viscosity->Recycling_Agent Acts as Binder Crystallinity Semi-Crystalline Crystallinity->Processing_Aid Provides Green Strength Unsaturation Unsaturated Backbone (Double Bonds) Performance_Enhancer Performance Enhancer Unsaturation->Performance_Enhancer Allows Co-vulcanization Copolymer_Synthesis Copolymer Synthesis & Functionalization Unsaturation->Copolymer_Synthesis Enables Functionalization Elastomeric Elastomeric Nature Elastomeric->Performance_Enhancer Enhances Dynamic Properties Elastomeric->Recycling_Agent Improves Recyclate Properties

References

Application Notes and Protocols for Surface Functionalization with Cyclooctene for Biomolecule Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of surfaces with cyclooctene (B146475) derivatives for the stable and specific immobilization of biomolecules. The methodologies described herein leverage the power of bioorthogonal "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO). These techniques offer highly efficient and specific covalent bond formation under mild, aqueous conditions, making them ideal for immobilizing sensitive biological molecules such as peptides, proteins, antibodies, and nucleic acids.

Introduction to this compound-Based Surface Chemistry

This compound-based bioorthogonal reactions have become indispensable tools for surface chemistry and bioconjugation.[1] The two predominant strategies are:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction occurs between a cyclooctyne (B158145) (a class of strained alkynes) and an azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, which is a significant advantage in biological applications.[2]

  • Tetrazine-TCO Ligation (IEDDA) : This is an inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene (TCO) and a tetrazine derivative. This reaction is known for its exceptionally fast kinetics, with second-order rate constants that are several orders of magnitude higher than those for SPAAC.[3][4]

The choice between SPAAC and Tetrazine-TCO ligation depends on the specific application, considering factors like required reaction speed, the stability of the reactants, and the ease of introducing the reactive handles into the biomolecule and onto the surface.[3]

Quantitative Data Presentation

The selection of a bioorthogonal reaction for surface immobilization is often guided by its kinetic parameters and the stability of the reactants. The following table summarizes key quantitative data comparing Tetrazine-TCO ligation and SPAAC.

ParameterTetrazine-TCO Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[2]1,3-dipolar cycloaddition[2]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶; typically 1,000 - 30,000[3]Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes[3]
Biocompatibility Excellent (catalyst-free)[2]Excellent (catalyst-free)[2]
Primary Byproduct Nitrogen gas (N₂)[2]None[2]
Reactant Stability TCOs can isomerize to the less reactive cis-isomer. Tetrazine stability can vary with substituents.[2]Azides are generally very stable. Some cyclooctynes can react with nucleophiles like thiols.[2][3]
Bond Formed Dihydropyridazine[2]Triazole[2]

Signaling Pathways and Experimental Workflows

General Experimental Workflow

The overall process for immobilizing a biomolecule onto a surface using this compound chemistry involves three main stages: surface preparation, functionalization with the this compound derivative, and finally, the immobilization of the biomolecule of interest through a bioorthogonal reaction.

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Biomolecule Immobilization Bare_Surface Bare Surface Cleaned_Surface Cleaned Surface Bare_Surface->Cleaned_Surface Cleaning Activated_Surface Activated Surface Cleaned_Surface->Activated_Surface Activation Cyclooctene_Surface This compound-Functionalized Surface Activated_Surface->Cyclooctene_Surface Silanization/ Thiolation Immobilized_Biomolecule Immobilized Biomolecule Cyclooctene_Surface->Immobilized_Biomolecule Click Chemistry (SPAAC or TCO-Ligation)

Figure 1: General workflow for surface functionalization and biomolecule immobilization.

Chemical Signaling Pathways on the Surface

The covalent immobilization is achieved through the specific reaction between the surface-tethered this compound and its complementary bioorthogonal partner on the biomolecule.

G cluster_SPAAC SPAAC Pathway cluster_TCO Tetrazine-TCO Ligation Pathway Surface_Cyclooctyne Surface-Cyclooctyne Triazole_Linkage Surface-Triazole-Biomolecule Surface_Cyclooctyne->Triazole_Linkage [3+2] Cycloaddition Azide_Biomolecule Azide-Biomolecule Azide_Biomolecule->Triazole_Linkage [3+2] Cycloaddition Surface_TCO Surface-TCO Dihydropyridazine_Linkage Surface-Dihydropyridazine-Biomolecule Surface_TCO->Dihydropyridazine_Linkage [4+2] Cycloaddition Tetrazine_Biomolecule Tetrazine-Biomolecule Tetrazine_Biomolecule->Dihydropyridazine_Linkage [4+2] Cycloaddition

References

Troubleshooting & Optimization

Technical Support Center: trans-Cyclooctene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-cyclooctene (B1233481) (TCO) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trans-cyclooctene?

A1: The most prevalent and direct method for synthesizing trans-cyclooctene and its derivatives is the photoisomerization of the corresponding cis-cyclooctene.[1][2][3] This reaction is typically carried out by exposing a solution of the cis-isomer to UV light, often at a wavelength of 254 nm, in the presence of a singlet sensitizer (B1316253) like methyl benzoate.[2][4]

Q2: Why is the yield of trans-cyclooctene often low in simple photoisomerization reactions?

A2: The photoisomerization of cis-cyclooctene to trans-cyclooctene is a reversible equilibrium reaction.[1] The equilibrium heavily favors the more stable cis-isomer, limiting the conversion to the trans-isomer to approximately 28% under standard batch conditions.[1] To achieve higher yields, the trans-isomer must be continuously removed from the reaction mixture to shift the equilibrium towards its formation.[1][2]

Q3: How can I improve the yield of my trans-cyclooctene synthesis?

A3: To improve the yield, a flow photochemistry setup is highly recommended.[2][4][5] In this system, the reaction mixture is continuously circulated through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[2][6] The strained trans-cyclooctene selectively complexes with the silver ions and is trapped on the column, while the unreacted cis-isomer is returned to the photoreactor for further isomerization.[2][6] This closed-loop process drives the reaction to completion, significantly increasing the yield of the desired trans-isomer.[2]

Q4: I'm observing the formation of diastereomers. How can I improve the diastereoselectivity?

A4: The synthesis of substituted trans-cyclooctenes often results in the formation of diastereomers, which can be challenging to separate.[7][8] One effective strategy to address this is to start with a different precursor. For example, trans-cyclooct-4-enone can be synthesized on a large scale and subsequently undergo stereocontrolled 1,2-additions of various nucleophiles to produce a range of "a-TCOs" with high diastereoselectivity.[7][8]

Q5: My trans-cyclooctene product seems to be unstable. What are the common degradation pathways and how can I improve its stability?

A5: trans-Cyclooctenes, especially highly strained derivatives, can be unstable and isomerize back to the unreactive cis-form, particularly in the presence of thiols or copper-containing proteins.[9][10][11] For long-term storage, highly reactive TCOs can be stabilized by complexation with silver(I) nitrate.[9][10][12] These silver complexes are stable for extended periods and the active TCO can be readily liberated when needed by the addition of a sodium chloride solution.[9][10] The use of radical inhibitors, such as Trolox, can also suppress isomerization in the presence of high thiol concentrations.[10][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of cis- to trans-cyclooctene The reaction has reached equilibrium in a batch setup.Implement a flow photochemistry setup with a silver nitrate-impregnated silica gel column to continuously trap the trans-isomer and drive the reaction forward.[1][2]
Inefficient photoisomerization.Ensure the use of an appropriate singlet sensitizer (e.g., methyl benzoate) and a UV lamp with the correct wavelength (typically 254 nm).[2][4] Check the transparency of your reaction vessel to the UV light.
Difficulty separating the trans-isomer from the cis-isomer Similar physical properties of the isomers.Utilize the selective complexation of trans-cyclooctene with silver nitrate. This can be done by extraction with an aqueous silver nitrate solution or by using a silver nitrate-impregnated silica gel column.[13][14]
Product degradation or isomerization back to the cis-isomer Inherent instability of the strained trans-alkene.For immediate use, handle the product at low temperatures and under an inert atmosphere. For long-term storage, consider converting the trans-cyclooctene to its more stable silver(I) complex.[9][10] Addition of a radical inhibitor can also be beneficial.[10]
Poor diastereoselectivity in the synthesis of substituted TCOs The photoisomerization of a substituted cis-cyclooctene often leads to a mixture of diastereomers that are difficult to separate.Consider a diastereoselective synthetic route, such as the nucleophilic addition to trans-cyclooct-4-enone.[7][8]
Low yield despite using a flow system The silver nitrate column is saturated.Monitor the reaction progress and replace the silver nitrate column as needed. The capacity of the column will depend on the amount of silver nitrate and the quantity of trans-cyclooctene being produced.
Inefficient decomplexation from the silver nitrate column.Ensure complete decomplexation by using a sufficient amount of a decomplexing agent, such as aqueous ammonia (B1221849) or a sodium chloride solution.[2]

Experimental Protocols

General Procedure for Photoisomerization of cis-Cyclooctene using a Flow Reactor

This protocol describes a general method for the synthesis of trans-cyclooctene derivatives from their corresponding cis-isomers using a closed-loop photochemical flow reactor.[2][4]

Materials:

  • cis-cyclooctene derivative

  • Singlet sensitizer (e.g., methyl benzoate)

  • Solvent (e.g., diethyl ether/hexanes mixture)

  • Silver nitrate (AgNO₃)

  • Silica gel

  • Aqueous ammonia (NH₄OH) or sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Quartz reaction flask

  • UV lamp (254 nm)

  • Peristaltic pump

  • Chromatography column

  • FEP or ETFE tubing

Procedure:

  • Preparation of the AgNO₃/SiO₂ Column: Prepare a slurry of silica gel impregnated with 10% (w/w) silver nitrate in the chosen solvent and pack it into a chromatography column.

  • Reaction Setup: Assemble the closed-loop flow reactor as shown in the diagram below. The setup consists of a quartz reaction flask, the AgNO₃/SiO₂ column, and a peristaltic pump connected by tubing.

  • Reaction Mixture: Dissolve the cis-cyclooctene derivative and the singlet sensitizer (e.g., methyl benzoate) in the solvent within the quartz flask.

  • Photoisomerization and Trapping: Turn on the UV lamp and the pump to circulate the reaction mixture through the AgNO₃/SiO₂ column. The trans-isomer will be retained on the column, while the cis-isomer flows back into the reaction flask for further photoisomerization.[2]

  • Monitoring the Reaction: Monitor the disappearance of the cis-isomer by a suitable analytical technique (e.g., GC or NMR).

  • Elution of the trans-Isomer: Once the reaction is complete, wash the column with the solvent to remove any remaining cis-isomer. Elute the complexed trans-isomer by passing an aqueous ammonia or sodium chloride solution through the column.[2]

  • Work-up: Extract the eluted trans-cyclooctene into an organic solvent (e.g., pentane), wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified trans-cyclooctene.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Trapping cluster_purification Purification flask Reaction Flask (cis-TCO + Sensitizer in Solvent) pump Peristaltic Pump flask->pump Reaction Mixture uv_lamp UV Lamp (254 nm) uv_lamp->flask Irradiation column AgNO3/SiO2 Column pump->column column->flask cis-TCO elution Elution (aq. NH4OH or NaCl) column->elution trans-TCO-Ag Complex extraction Solvent Extraction elution->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Pure trans-TCO evaporation->product

Caption: Workflow for trans-cyclooctene synthesis.

logical_relationship cluster_problem Common Problems cluster_solution Solutions low_yield Low Yield flow_system Flow System with AgNO3 Trapping low_yield->flow_system instability Product Instability ag_complex Stabilization as Ag(I) Complex instability->ag_complex diastereomers Diastereomer Formation diastereoselective Diastereoselective Synthesis Routes diastereomers->diastereoselective

Caption: Problem-solution map for TCO synthesis.

References

preventing isomerization of trans-cyclooctene to cis-cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the unwanted isomerization of trans-cyclooctene (B1233481) (TCO) to its cis-isomer (CCO).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of trans-cyclooctene (TCO) isomerization to cis-cyclooctene (CCO)?

A1: The isomerization of TCO to the thermodynamically more stable CCO can be triggered by several factors, including exposure to UV light, elevated temperatures, and the presence of certain chemical agents.[1][2] Specifically, thiols, thiamine (B1217682) degradation products found in cell culture media, and copper-containing serum proteins have been shown to promote or catalyze this isomerization.[3][4][5]

Q2: How can I store my trans-cyclooctene derivatives to ensure long-term stability?

A2: For optimal long-term stability, TCO derivatives, particularly non-crystalline ones, should be stored as solids in a freezer at -20°C.[6] Some crystalline derivatives, like certain dioxolane-fused trans-cyclooctenes (d-TCOs), are stable for over a year under these conditions.[6] For highly reactive or less stable TCOs, storage as a silver nitrate (B79036) (AgNO₃) complex is highly recommended as it significantly extends shelf-life.[4][5]

Q3: My TCO derivative is isomerizing in my cell culture experiment. What could be the cause and how can I prevent it?

A3: Rapid isomerization in cell culture media is often caused by components within the media itself.[3] Thiamine, a common media supplement, can degrade into products that catalyze the TCO to CCO conversion.[3] To mitigate this, consider using fresh media, minimizing incubation times, or using a more stable TCO derivative. In some cases, "aged" plasma can also contribute to isomerization.[3]

Q4: Is it possible to reverse the isomerization from CCO back to TCO?

A4: Yes, the photochemical isomerization of CCO to TCO using UV light (typically at 254 nm) is a common synthetic method for producing TCO.[7][8] This process is an equilibrium, so to obtain a high yield of TCO, the trans-isomer is continuously removed from the reaction mixture as it forms, usually by complexation with silver nitrate.[7][8]

Q5: I am observing isomerization of my TCO derivative in the presence of a thiol-containing molecule. How can I prevent this?

A5: Thiol-promoted isomerization is a known issue and is thought to proceed via a radical mechanism.[2][4] The inclusion of a radical inhibitor, such as Trolox (a water-soluble vitamin E analog), in your reaction mixture can effectively suppress this unwanted isomerization.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
TCO sample shows signs of isomerization upon receipt or after short-term storage. Improper storage conditions (e.g., exposure to light, elevated temperature).Store TCO derivatives, especially non-crystalline solids, in a freezer at -20°C in a dark container. For highly strained TCOs, consider converting to a silver nitrate complex for storage.[4][6]
Significant isomerization observed during an in vitro assay in cell culture media. Catalysis by thiamine degradation products in the media.[3]1. Use freshly prepared cell culture media.2. Reduce incubation time if possible.3. To prevent isomerization during analysis, "quench" the reaction by adding a tetrazine to react with the remaining TCO.[3]4. Consider using a more stable TCO derivative, such as a d-TCO.[9]
Isomerization occurs when working with samples containing high concentrations of thiols. Radical-catalyzed isomerization promoted by thiols.[4]Add a radical inhibitor like Trolox to the reaction mixture.[4]
TCO derivative appears unstable during purification or workup. Exposure to light or incompatible reagents.Protect the compound from light during all steps. Avoid prolonged exposure to conditions or reagents known to promote isomerization.
Low yield in bioorthogonal ligation reaction. Isomerization of the TCO probe to the unreactive CCO isomer prior to or during the experiment.Confirm the purity of the TCO reagent before use. Follow storage and handling best practices. For in vivo experiments, be aware that the half-life of some TCOs can be short.[10]

Stability of trans-Cyclooctene Derivatives Under Various Conditions

The following table summarizes the stability of different TCO derivatives. Note that stability is highly dependent on the specific structure of the TCO.

DerivativeConditionStability/Half-lifeReference
Dioxolane-fused TCO (d-TCO)Solid, freezer (-20°C)Stable for at least 14 months[6]
Dioxolane-fused TCO (d-TCO)Phosphate buffered D₂O (pD 7.4), 20 mMNo isomerization or decomposition after 14 days[6]
s-TCO•AgNO₃ complexNeat, open flask, 30°C≥95% pure after 3 days[4]
s-TCO (Ag-free)Neat, open flask, 30°C98% degradation after 3 days[4]
s-TCO-mAb conjugatein vivoHalf-life of 0.67 days[10]
TCO50% fresh mouse serum, 37°CAlmost complete conversion to CCO within 7 hours[5]

Experimental Protocols

Protocol 1: Long-Term Storage of TCO as a Silver Nitrate (AgNO₃) Complex

This protocol describes the complexation of a TCO derivative with silver nitrate for enhanced stability during storage.

Materials:

  • trans-Cyclooctene derivative

  • Silver nitrate (AgNO₃)

  • Acetonitrile (B52724) or Methanol

  • Rotary evaporator

Procedure:

  • Dissolve the trans-cyclooctene derivative in a minimal amount of acetonitrile or methanol.

  • Add 1.0 to 1.1 molar equivalents of silver nitrate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes, protected from light.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the TCO•AgNO₃ complex. Store this solid in a dark container at -20°C.

Protocol 2: Liberation of Free TCO from its AgNO₃ Complex

This protocol describes the decomplexation of a TCO•AgNO₃ complex to yield the free TCO for use in experiments.

Materials:

  • TCO•AgNO₃ complex

  • Aqueous sodium chloride (NaCl) solution (e.g., PBS) or concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Organic solvent for extraction (e.g., pentane, diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TCO•AgNO₃ complex in an appropriate solvent.

  • Method A (for aqueous applications): Add an aqueous solution of NaCl (e.g., PBS). The high concentration of chloride ions will rapidly decomplex the TCO.[4] The TCO is now free in solution for immediate use.

  • Method B (for isolation): Add the aqueous silver nitrate solution containing the complex slowly to concentrated ammonium hydroxide with cooling (e.g., in an ice bath).[11]

  • The free TCO will separate from the aqueous phase. Extract the aqueous layer with an organic solvent (e.g., three portions of n-pentane).[11]

  • Combine the organic extracts and wash with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • The solvent can be carefully removed under reduced pressure to yield the purified, free trans-cyclooctene. Use immediately.

Diagrams

Isomerization_Pathway cluster_triggers Isomerization Triggers TCO trans-Cyclooctene (TCO) (Kinetically Favored Isomer) TransitionState Transition State TCO->TransitionState Isomerization CCO cis-Cyclooctene (CCO) (Thermodynamically Stable Isomer) TransitionState->CCO UV UV Light (254 nm) UV->TransitionState Heat Heat Heat->TransitionState Catalysts Catalysts (Thiols, Thiamine Degradation Products) Catalysts->TransitionState

Caption: Factors triggering the isomerization of trans-cyclooctene.

Troubleshooting_Workflow cluster_context Identify Context cluster_solutions Solutions Start Isomerization Observed? Storage During Storage? Start->Storage Yes InVitro In Vitro Assay? Start->InVitro Thiol Thiol Present? Start->Thiol StoreColdDark Store at -20°C in dark. Consider AgNO3 complex. Storage->StoreColdDark FreshMedia Use fresh media. Quench with tetrazine post-assay. InVitro->FreshMedia RadicalInhibitor Add radical inhibitor (e.g., Trolox). Thiol->RadicalInhibitor

Caption: Decision workflow for troubleshooting TCO isomerization.

References

troubleshooting low efficiency in TCO-tetrazine ligation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-tetrazine ligation reactions.

Troubleshooting Guide: Low Ligation Efficiency

Low efficiency or yield in TCO-tetrazine ligation reactions is a common issue that can often be resolved by systematically evaluating several key factors. Use this guide to diagnose and address potential problems in your experimental setup.

Q1: My final product yield is significantly lower than expected. What are the primary areas to investigate?

A1: Low yield in TCO-tetrazine ligation can typically be attributed to one of four key areas: Reagent Quality and Stability, Reaction Conditions, Reaction Stoichiometry, or the Purification Process.[1] A systematic approach to evaluating each of these areas will help pinpoint the source of the problem.

Q2: How can I determine if the quality and stability of my TCO and tetrazine reagents are compromised?

A2: The stability of both TCO and tetrazine derivatives is critical for successful ligation.[1][2]

  • Tetrazine Stability: Tetrazines, especially those with electron-withdrawing groups for higher reactivity, can be susceptible to degradation in aqueous media.[2][3][4] They are also sensitive to moisture.[1]

    • Storage: Store tetrazine derivatives at -20°C under desiccated conditions.[1] Before use, allow the reagent vial to warm to room temperature before opening to prevent condensation.[1]

    • Solution Preparation: Prepare tetrazine solutions fresh for optimal performance.[5]

  • TCO Instability: trans-cyclooctene (B1233481) (TCO) is a strained alkene and can isomerize to its unreactive cis-cyclooctene form.[1][6] This isomerization can be accelerated by exposure to thiols, certain metals, or components in serum.[1][6][7]

    • Storage: Use TCO reagents that are fresh or have been stored protected from light and moisture.[1]

    • Reaction Environment: Be aware that components in complex biological media, like serum, can accelerate TCO isomerization.[7] The radical inhibitor Trolox has been shown to suppress thiol-mediated isomerization.[7]

Q3: What are the optimal reaction conditions for TCO-tetrazine ligation, and how can I optimize them?

A3: While TCO-tetrazine ligation is robust, optimizing reaction conditions can significantly improve yields.[1]

  • Solvent: The choice of solvent is critical. While the reaction proceeds in aqueous buffers like PBS, organic solvents such as DMSO and DMF are also compatible.[5][8][9][10] For biological applications, a co-solvent system might be necessary to balance reagent stability and solubility.[1][5] Protic solvents like water can sometimes accelerate the reaction rate.[5][11]

  • pH: The ligation is efficient over a broad pH range, typically between 6.0 and 9.0.[1][5][8][12] However, if you are using NHS esters for labeling, it is crucial to use an amine-free buffer (e.g., PBS, borate (B1201080) buffer) to avoid side reactions.[1][5][7][9]

  • Temperature: The reaction is exceptionally fast and typically proceeds to completion at room temperature (20-25°C).[1][12] For less reactive partners or to accelerate the reaction, the temperature can be increased to 37°C or 40°C.[5][12] Reactions can also be performed at 4°C, but may require longer incubation times.[5][12]

  • Reaction Time: Many reactions are complete within 30 to 60 minutes at room temperature.[10][12] However, for less reactive pairs or dilute solutions, extending the incubation time to 2 hours or even overnight at 4°C is a viable option.[5][12]

Q4: How does the stoichiometry of reactants affect the ligation efficiency?

A4: The molar ratio of TCO to tetrazine is a critical parameter.

  • Recommended Ratio: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[5][9][12] It is often recommended to use a slight molar excess of the tetrazine-labeled molecule.[5][10]

  • Optimization: The optimal ratio should be determined empirically for each specific experimental setup.[5][12]

Q5: I'm observing precipitation in my reaction mixture. What could be the cause and how can I resolve it?

A5: Precipitation of reactants or the final product can occur due to poor solubility in aqueous media.[7]

  • Improve Solubility: Incorporating polyethylene (B3416737) glycol (PEG) linkers into your TCO or tetrazine derivatives can significantly enhance their aqueous solubility.[7][13]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as DMSO or DMF, can help to solubilize hydrophobic reactants.[5][7] However, it is essential to first verify the compatibility of the chosen co-solvent with your biological system.[7]

Q6: Could steric hindrance be impacting my reaction?

A6: Yes, if the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be impeded.[2][11][12] The introduction of a flexible PEG spacer can increase the accessibility of the reactive groups.[2][12]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: An electron-deficient tetrazine (the diene) reacts with a strained, electron-rich trans-cyclooctene (the dienophile).[9][11][14][15] This is the rate-determining step.[11][14]

  • Retro-Diels-Alder Reaction: The initial cycloadduct then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[8][9][11]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be conveniently monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[8][9][12]

Q3: How does the choice of TCO and tetrazine derivatives affect the reaction rate?

A3: The reaction kinetics are highly dependent on the electronic and steric properties of the TCO and tetrazine derivatives.[5][11][14][16]

  • Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing groups) and increasing the electron density of the TCO (using electron-donating groups).[9][11][14][17]

  • Sterics: Less sterically hindered tetrazines and TCOs generally react faster.[11][14] For instance, monosubstituted tetrazines often exhibit higher reactivity compared to their disubstituted counterparts.[11][14]

  • Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in reaction rates.[11][14][16]

Q4: What are typical second-order rate constants for TCO-tetrazine ligations?

A4: The second-order rate constants (k₂) for TCO-tetrazine ligations are among the fastest known for any bioorthogonal reaction, with values that can reach up to 10⁷ M⁻¹s⁻¹.[9][14][17] The specific rate is highly dependent on the structures of the TCO and tetrazine derivatives used, as well as the reaction conditions.[16]

Data Presentation

Table 1: Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended Range/ConditionNotes
pH 6.0 - 9.0[1][5][8][12]For NHS ester labeling, use amine-free buffers (e.g., PBS).[1][5][7][9]
Temperature Room Temperature (20-25°C)[1][12]Can be increased to 37-40°C to accelerate the reaction or performed at 4°C for longer incubations.[5][12]
Duration 30 - 60 minutes[10][12]Can be extended for less reactive partners.[5][12]
Stoichiometry 1.05 - 1.5 molar excess of tetrazine[5][10]The optimal ratio should be determined empirically.[5][12]
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO)[5][8][9][10]Co-solvents may be needed for hydrophobic reactants.[1][5]

Table 2: Second-Order Rate Constants (k₂) for Selected TCO-Tetrazine Pairs

TCO DerivativeTetrazine Derivativek₂ (M⁻¹s⁻¹)Conditions
d-TCO3,6-dipyridyl-s-tetrazine366,000 ± 15,00025°C, pure water[18][19]
s-TCO3,6-dipyridyl-s-tetrazine3,300,000 ± 40,00025°C, H₂O[18]
TCO-OH (axial)3,6-dipyridyl-s-tetrazine~70,000Not specified[17]
TCO on CC49 mAb[¹¹¹In]In-labeled-Tz13,000 ± 8037°C, PBS[17]
TCOdipyridal tetrazine2,000 ± 4009:1 methanol/water[20]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the labeling of two proteins with TCO-NHS and Tetrazine-NHS esters, respectively, followed by their conjugation.

Materials:

  • Protein 1 and Protein 2

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part A: Activation of Protein 1 with TCO-NHS Ester

  • Protein Preparation: Prepare a solution of Protein 1 in PBS. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary using a spin desalting column.[9]

  • TCO-NHS Ester Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

  • Labeling Reaction: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[9] Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[9][10]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[10]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[9][10]

Part B: Activation of Protein 2 with Tetrazine-NHS Ester

  • Follow the same procedure as in Part A, using Protein 2 and the methyl-tetrazine-PEG-NHS ester.

Part C: TCO-Tetrazine Ligation

  • Reaction Setup: Mix the purified TCO-activated Protein 1 with the tetrazine-activated Protein 2 in PBS at a desired molar ratio (a slight molar excess of the tetrazine-activated protein is often recommended).[9][10]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[10] For less reactive partners or lower concentrations, the incubation time may need to be extended.[9]

  • Analysis: The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by analytical techniques such as SDS-PAGE or mass spectrometry.[9] The final conjugate is ready for use or further purification if necessary.

Visualizations

Troubleshooting_Workflow start Low Ligation Efficiency reagent_quality 1. Check Reagent Quality - Fresh reagents? - Proper storage? start->reagent_quality reaction_conditions 2. Verify Reaction Conditions - Correct solvent? - Optimal pH & temperature? start->reaction_conditions stoichiometry 3. Review Stoichiometry - Accurate concentrations? - Molar ratio optimized? start->stoichiometry purification 4. Assess Purification - Appropriate method? - Product loss? start->purification solution1 Solution: - Use fresh reagents. - Store at -20°C, desiccated. reagent_quality->solution1 solution2 Solution: - Test different solvents/co-solvents. - Adjust pH/temperature. reaction_conditions->solution2 solution3 Solution: - Re-measure concentrations. - Titrate molar ratio (e.g., 1:1.2). stoichiometry->solution3 solution4 Solution: - Optimize purification protocol. - Consider alternative methods. purification->solution4 end Improved Efficiency solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for low TCO-tetrazine ligation efficiency.

Ligation_Mechanism cluster_reactants Reactants cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) [4+2] Cycloaddition TCO->IEDDA Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->IEDDA Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Retro_DA Retro-Diels-Alder IEDDA->Retro_DA Unstable Intermediate Retro_DA->Dihydropyridazine Retro_DA->Nitrogen

Caption: Reaction mechanism of TCO-tetrazine ligation.

Experimental_Workflow start Start protein1_prep Prepare Protein 1 start->protein1_prep protein2_prep Prepare Protein 2 start->protein2_prep tco_labeling Label Protein 1 with TCO-NHS Ester protein1_prep->tco_labeling tz_labeling Label Protein 2 with Tetrazine-NHS Ester protein2_prep->tz_labeling purify1 Purify TCO-Protein 1 tco_labeling->purify1 purify2 Purify Tetrazine-Protein 2 tz_labeling->purify2 ligation Mix TCO-Protein 1 and Tetrazine-Protein 2 (Ligation Reaction) purify1->ligation purify2->ligation analysis Analyze Conjugate (e.g., SDS-PAGE, MS) ligation->analysis end End analysis->end

Caption: General experimental workflow for protein-protein conjugation.

References

Technical Support Center: Optimizing Cyclooctene ROMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (B146475). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your this compound ROMP experiments.

Q1: I am observing low monomer conversion or poor polymer yield. What are the common causes?

Low monomer conversion is a frequent issue that can stem from several factors related to reagent purity and reaction conditions.[1]

  • Monomer & Solvent Impurities: Water, peroxides, or other reactive functional groups in your this compound monomer or solvent can poison the catalyst.[1][2] Ensure the monomer is freshly distilled and solvents are rigorously dried and degassed.

  • Catalyst Deactivation: The Grubbs catalyst is sensitive to air and moisture.[3] Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques. The activity of an old catalyst should be verified with a small-scale test reaction.

  • Suboptimal Temperature: Temperature significantly affects the polymerization kinetics. For cis-cyclooctene ROMP using a second-generation Grubbs' catalyst, reactions at 0°C may result in polymer precipitation and lower conversion, while at 20°C, the polymer remains soluble, leading to higher conversion.[4]

  • Low Ring Strain: Compared to monomers like norbornene, this compound has lower ring strain, which provides a smaller thermodynamic driving force for the polymerization.[5][6] This makes the reaction more sensitive to experimental conditions.

Start Low Monomer Conversion CheckPurity Step 1: Verify Reagent Purity Start->CheckPurity MonomerPurity Is Monomer/Solvent Pure & Dry? CheckPurity->MonomerPurity CheckCatalyst Step 2: Assess Catalyst Activity CatalystHandling Was Catalyst Handled Under Inert Atmosphere? CheckCatalyst->CatalystHandling CheckConditions Step 3: Optimize Reaction Conditions TempSolvent Are Temperature & Solvent Optimal? CheckConditions->TempSolvent MonomerPurity->CheckCatalyst  Yes Purify Action: Purify Monomer (distill) & Solvent (dry/degas) MonomerPurity->Purify No   CatalystHandling->CheckConditions  Yes InertTech Action: Improve Inert Atmosphere Technique CatalystHandling->InertTech No   AdjustTemp Action: Adjust Temperature (e.g., 20-25°C) TempSolvent->AdjustTemp No   Success Problem Resolved: High Conversion TempSolvent->Success  Yes Purify->CheckPurity InertTech->CheckCatalyst AdjustTemp->CheckConditions prep prep reac reac work work anal anal A 1. Preparation Dry glassware. Prepare inert atmosphere (Ar/N2). B 2. Reagent Setup Charge flask with trans-cyclooctene (B1233481) & PPh3 under Argon flow. A->B C 3. Dissolution Add anhydrous THF via syringe to dissolve reagents. B->C D 4. Initiation Rapidly inject catalyst stock solution into the vigorously stirring monomer solution. C->D E 5. Polymerization Stir at 23°C for the desired reaction time. D->E F 6. Quenching Terminate the reaction by adding ethyl vinyl ether. E->F G 7. Precipitation Add the polymer solution dropwise to rapidly stirring methanol. F->G H 8. Isolation Collect the precipitated polymer by filtration and dry under vacuum. G->H I 9. Analysis Characterize the polymer (GPC for Mn/PDI, NMR for structure). H->I

References

strategies to improve the stability of strained cyclooctenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with strained cyclooctenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My strained trans-cyclooctene (B1233481) (TCO) derivative is showing signs of degradation. What is the most likely cause?

A1: The primary degradation pathway for many strained trans-cyclooctenes is isomerization to the less reactive cis-cyclooctene isomer.[1] This can be triggered by several factors in your experimental setup.

  • Presence of Thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or mercaptoethanol, can promote the isomerization of TCOs, likely through a radical-mediated pathway.[2]

  • Copper-Containing Proteins: Trace amounts of copper-containing proteins, often found in biological media like serum, can catalyze the isomerization of TCOs.[1]

  • Exposure to Air: Careful exclusion of air is recommended to prevent rapid decomposition of some cyclooctyne (B158145) derivatives.[3]

  • Elevated Temperatures: Although some derivatives show good thermal stability, prolonged exposure to high temperatures can lead to isomerization. For instance, one study showed that at 90°C in DMSO-d6, about 10% of a trans-cyclooctene derivative isomerized to its cis-form after 70 minutes.[4]

Troubleshooting Steps:

  • Analyze by ¹H NMR: The most direct way to confirm isomerization is to analyze your sample by ¹H NMR spectroscopy. The appearance of characteristic peaks for the cis-isomer will confirm this degradation pathway.

  • Review Experimental Conditions: Carefully check your buffers and media for the presence of thiols or potential sources of metal contamination.

  • Incorporate a Radical Inhibitor: If thiol-mediated isomerization is suspected, consider adding a water-soluble radical inhibitor like Trolox.[2]

  • Storage Conditions: Ensure your strained cyclooctenes are stored under appropriate conditions, typically at low temperatures (-20°C or below) and, for some derivatives, in solution.[5]

Q2: I am working with a bicyclo[6.1.0]nonyne (BCN) derivative, and I'm concerned about its stability. What should I be aware of?

A2: BCN derivatives are generally valued for their balance of high reactivity and stability.[6] However, the linkage used to functionalize the BCN core can significantly impact its stability.

  • Carbamate (B1207046) vs. Amide Linkages: Studies have shown that BCN derivatives functionalized via an amide bond are significantly more stable in cultured cells compared to those with a carbamate linkage.[7]

  • Acidic Conditions: The stability of BCN derivatives under acidic conditions, such as those used in oligonucleotide synthesis, has been a subject of investigation. While some degradation may occur, certain BCN linkers have been designed to withstand these conditions.[8][9]

Troubleshooting Steps:

  • Choice of Linker: When designing your experiments, opt for amide bond formation for attaching probes to the BCN core if stability in biological media is a primary concern.[7]

  • pH Monitoring: If your protocol involves acidic or basic conditions, it is crucial to monitor the stability of your BCN conjugate. This can be done by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Storage of Precursors: Crystalline BCN derivatives should be stored in the dark at low temperatures (e.g., -10°C) to prevent potential degradation or changes in solubility over time.[8]

Q3: How can I improve the long-term storage and shelf-life of my highly reactive TCO derivatives?

A3: Highly strained TCOs, such as s-TCO, can be prone to deactivation during long-term storage.[1] Two primary strategies can be employed to enhance their stability:

  • Silver(I) Complexation: Complexing the trans-cyclooctene with silver(I) nitrate (B79036) (AgNO₃) can dramatically extend its shelf-life.[2] These silver complexes are stable for long-term storage, even at room temperature. The active TCO can be readily released from the complex by the addition of a sodium chloride solution, which is convenient as NaCl is present in high concentrations in most cell culture media.[2]

  • Structural Modification: The intrinsic stability of TCOs can be improved through chemical design. For example, cis-dioxolane-fused trans-cyclooctenes (d-TCO) have been engineered to be more stable than their s-TCO counterparts.[5] The electron-withdrawing nature of the dioxolane ring reduces the electron density of the double bond, contributing to enhanced stability.[5] These d-TCO derivatives are often crystalline, bench-stable solids.[10]

Implementation:

  • For silver complexation, the TCO derivative can be combined with AgNO₃ in a solvent like acetonitrile (B52724) or methanol, followed by solvent removal.[2]

  • When selecting a TCO for your experiments, consider the balance between reactivity and stability. While s-TCO is highly reactive, d-TCO offers a good compromise with improved stability.[5][11]

Quantitative Data on Cyclooctene (B146475) Stability and Reactivity

DerivativeConditionHalf-life / StabilitySecond-Order Rate Constant (k₂) with Tetrazine DerivativeReference
s-TCO (syn-1c)30 mM mercaptoethanol in D₂O-PBS (pD 7.4)100% isomerization to cis-isomer after 18.5 hoursNot Applicable[2]
s-TCO•AgNO₃ (2c)Stored neat in an open flask at 30°C≥95% purity after 3 daysNot Applicable[2]
d-TCOAqueous solution, blood serum, or in the presence of thiolsStable366,000 M⁻¹s⁻¹ (with a water-soluble 3,6-dipyridyl-s-tetrazine at 25°C in water)[5][10]
BCN-amide probeIn vitro (cultured cells)More stable than carbamate analogueNot Applicable[7]
BCN-carbamate probeIn vitro (cultured cells)Less stable than amide analogueNot Applicable[7]
Axial TCO derivative7 days in PBS and up to 4h in mouse serum at 37°CStableNot specified[12]

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the stability of a TCO derivative in the presence of a potentially destabilizing agent, such as a thiol.

Materials:

  • TCO derivative of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Phosphate-buffered saline (PBS) prepared in D₂O (if applicable)

  • Thiol (e.g., mercaptoethanol) or other agent to be tested

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of your TCO derivative in the chosen deuterated solvent.

  • Prepare a stock solution of the thiol or other test agent in the same deuterated solvent.

  • In an NMR tube, combine the TCO stock solution and the deuterated buffer (if used) to achieve the desired final concentration of the TCO.

  • Acquire a baseline ¹H NMR spectrum of the TCO derivative before adding the test agent. Note the chemical shifts and integration of the characteristic trans-alkene protons.

  • Add the desired amount of the thiol stock solution to the NMR tube to reach the final test concentration.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the spectra for the appearance of new peaks corresponding to the cis-isomer and the corresponding decrease in the integration of the trans-isomer peaks.

  • Calculate the percentage of isomerization at each time point by comparing the integration of the trans and cis alkene proton signals.

Protocol 2: Assessing this compound Stability in Serum

This protocol outlines a method to evaluate the stability of a strained this compound in a biologically relevant medium.

Materials:

  • Strained this compound derivative

  • Mouse or human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the serum to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid denaturing serum proteins.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.

  • Immediately quench the reaction and precipitate the proteins by adding a volume of cold quenching solution (e.g., 3 volumes of acetonitrile).

  • Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of the remaining intact this compound derivative.

  • Plot the concentration of the intact this compound derivative over time to determine its stability profile in serum.

Visualizations

DecompositionPathway cluster_legend Legend Strained_TCO Strained trans-Cyclooctene (TCO) (Highly Reactive) Unreactive_CCO cis-Cyclooctene (CCO) (Unreactive) Strained_TCO->Unreactive_CCO Isomerization Thiol Thiols (e.g., DTT, Mercaptoethanol) Isomerization Isomerization Thiol->Isomerization Copper Copper-Containing Proteins (in Serum) Copper->Isomerization Reactive Reactive Species Stable Stable/Unreactive Species Trigger Isomerization Trigger StabilizationStrategies cluster_instability Instability Issues cluster_strategies Stabilization Strategies cluster_outcome Outcome Instability Unstable Strained this compound (e.g., s-TCO) Structural_Mod Structural Modification (e.g., d-TCO synthesis) Instability->Structural_Mod Complexation Silver (I) Complexation (TCO•AgNO₃) Instability->Complexation Inhibitors Radical Inhibition (e.g., Trolox) Instability->Inhibitors Stability Improved Stability & Shelf-life Structural_Mod->Stability Complexation->Stability Inhibitors->Stability ExperimentalWorkflow start Prepare this compound Solution add_stressor Add Test Agent (e.g., Thiol, Serum) start->add_stressor incubate Incubate under Controlled Conditions (e.g., 37°C) add_stressor->incubate sample Collect Aliquots at Time Intervals incubate->sample sample->incubate Continue Incubation analyze Analyze by NMR or HPLC/LC-MS sample->analyze quantify Quantify Remaining this compound analyze->quantify end Determine Stability Profile quantify->end

References

Technical Support Center: Side Reactions of trans-Cyclooctene in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO) in biological applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and side reactions of TCO in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of TCO moieties in bioconjugation experiments?

The main side reaction and stability issue for trans-cyclooctene (TCO) is its isomerization to the cis-cyclooctene (CCO) isomer.[1] This inactive form will not participate in the rapid and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines, which can lead to low or no conjugation yield.[1] While less common, oxidation of the double bond in the TCO ring can also occur, particularly in the presence of oxidizing agents.[1]

Q2: What factors can cause the isomerization of TCO to CCO?

Several factors can promote the isomerization of the reactive trans-isomer to its unreactive cis-form:

  • Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, are known to catalyze this isomerization.[1] This is a critical consideration when working with proteins that need reducing agents to maintain cysteine residues in their free thiol form.

  • Radical Species: The isomerization process is believed to be a radical-mediated pathway.[1]

  • Components in Cell Culture Media: Degradation products of components like thiamine (B1217682) in cell culture media can catalyze TCO isomerization, leading to unexpected instability in in vitro assays.[2][3] This is particularly notable in aged media and can result in TCO half-lives of less than an hour in media like DMEM.[2][3]

  • Copper-Containing Proteins: There is evidence to suggest that copper-containing proteins in serum can also promote the isomerization of TCO.[4]

Q3: How do different TCO derivatives compare in terms of reactivity and stability?

There is generally a trade-off between the reactivity and stability of TCO derivatives. Highly strained TCOs, which exhibit faster reaction kinetics with tetrazines, are often more susceptible to isomerization.

  • s-TCO (strained TCO): Exhibits extremely rapid kinetics but is more prone to isomerization, especially in the presence of high thiol concentrations.[4]

  • d-TCO (dioxolane-fused TCO): Designed for a balance of high reactivity and improved stability. It shows no decomposition in aqueous solutions over extended periods and has greater stability in human serum compared to s-TCO.[4][5]

  • Axial vs. Equatorial Isomers: The stereochemistry of the linker attachment to the TCO ring also influences both reactivity and stability. Often, the axial isomer is more reactive than the equatorial isomer.[6]

Q4: What is the impact of thiol-containing reagents on TCO stability?

Thiol-containing reagents like DTT can significantly accelerate the isomerization of TCO to CCO. The non-thiol reducing agent Tris(2-carboxyethyl)phosphine (TCEP) is a recommended alternative for disulfide bond reduction in the presence of TCO moieties, as it does not promote this side reaction.

Q5: Can components of cell culture media affect TCO stability?

Yes, degradation products of thiamine in common cell culture media such as DMEM can catalyze the isomerization of TCO.[2][3] The half-life of TCO can be as short as 60 minutes in DMEM and even shorter in aged plasma.[2] For experiments requiring long incubation times in cell culture media, it is advisable to use freshly prepared media or custom media lacking thiamine.

Q6: Is TCO susceptible to oxidation?

While isomerization is the most prominent side reaction, the double bond in the TCO ring can be oxidized.[1] This can lead to the formation of undesired byproducts and a decrease in conjugation efficiency. To minimize oxidation, it is recommended to use degassed buffers and avoid exposure to strong oxidizing agents.

Q7: How can I minimize TCO side reactions in my experiments?

Several strategies can be employed to mitigate TCO side reactions:

  • Use a non-thiol reducing agent: For disulfide bond reduction, use TCEP instead of DTT.

  • Choose a more stable TCO derivative: For applications requiring long-term stability or the presence of thiols, consider using a more stable derivative like d-TCO.

  • Add a radical inhibitor: In some instances, a radical inhibitor such as Trolox can suppress thiol-promoted isomerization.[7]

  • Use fresh cell culture media: To avoid catalysis by degradation products, prepare cell culture media fresh before use.

  • Minimize incubation times: Reduce the exposure time of TCO-functionalized molecules to complex biological media whenever possible.

  • Protect TCO during storage: For long-term storage, highly reactive TCO derivatives can be protected as stable Ag(I) metal complexes.[7]

Troubleshooting Guide

Problem: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Isomerization of TCO to CCO 1. Check for thiol-containing reagents: If reducing agents like DTT are present, remove them before adding the TCO-functionalized molecule using a desalting column. 2. Use a non-thiol reducing agent: Consider using TCEP for disulfide bond reduction. 3. Choose a more stable TCO derivative: For applications requiring the presence of thiols, a more stable TCO derivative may be necessary.
Hydrolysis of NHS ester (if using TCO-NHS ester) 1. Use anhydrous solvents: Prepare stock solutions of TCO-NHS ester in anhydrous DMSO or DMF immediately before use. 2. Optimize pH: Perform labeling reactions at a pH between 7.2 and 9.0. 3. Avoid amine-containing buffers: Do not use buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction.
Steric Hindrance 1. Use a PEG linker: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the TCO moiety and the molecule of interest can reduce steric hindrance and improve accessibility.
Catalysis by media components 1. Minimize incubation time: Reduce the time the TCO-labeled molecule is incubated in cell culture medium. 2. Prepare fresh media: Use freshly prepared cell culture media, as "aged" media may contain higher concentrations of degradation products that catalyze isomerization.[2] 3. Test media compatibility: If possible, test the stability of your TCO conjugate in different media formulations.
Presence of thiols in serum 1. Use serum-free media: If the experimental design allows, consider using serum-free or low-serum media to reduce the concentration of thiols.
Problem: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Steps
TCO instability in cell culture medium 1. Assess TCO stability: Perform a time-course experiment to determine the half-life of your TCO-conjugated molecule in the specific cell culture medium you are using (see experimental protocols below). 2. Use fresh medium: As thiamine degradation products in aged media can accelerate isomerization, always use freshly prepared medium for your experiments.[2][3] 3. Consider alternative media: Different media formulations (e.g., DMEM, RPMI, MEM) have varying compositions. If instability is a persistent issue, testing an alternative medium might be beneficial. RPMI-1640, for instance, contains the antioxidant glutathione.[8][9][10][11]
Interaction with cellular components 1. Include proper controls: Run control experiments to assess the stability of the TCO-conjugate in the absence of cells to differentiate between media-induced and cell-induced degradation.
Problem: Degradation of TCO-labeled Molecules During Storage
Possible Cause Troubleshooting Steps
Instability of highly reactive TCO derivatives 1. Store as Ag(I) complexes: For long-term storage of highly strained TCOs, consider converting them to their more stable silver (I) complexes. These can be readily converted back to the reactive TCO upon addition of a salt solution like NaCl.[7] 2. Store at low temperatures: Store TCO-labeled molecules at -80°C in small aliquots to minimize freeze-thaw cycles.

Data Presentation

Table 1: Comparative Stability of TCO Derivatives
TCO DerivativeKey CharacteristicsStability Profile
Standard TCO Baseline reactivity, good stability.More resilient, suitable for applications requiring long-term stability.
s-TCO Very high reactivity (up to 160-fold faster than standard TCO).[4]More susceptible to isomerization, especially in the presence of thiols.[4]
d-TCO High reactivity with improved stability and hydrophilicity.[4][5]Shows no decomposition in aqueous solutions for up to 14 days and remains >97% in the trans-isomeric form after 4 days in human serum at room temperature.[4][5]
Axial vs. Equatorial Isomers Axial isomers are generally more reactive than equatorial isomers.Stability can vary, with some axial isomers showing higher stability than their corresponding equatorial counterparts.[6]
Table 2: Half-life of TCO in Different Media
MediumConditionApproximate Half-life (t₁/₂)
DMEM37°C≤ 60 minutes[2][3]
Aged Plasma37°C≤ 15 minutes[2][3]
Phosphate Buffer with 0.12 µM 3-mercapto-2-pentanoneRoom Temperature0.6 hours[3]
D₂O-PBS (pD 7.4) with 30 mM mercaptoethanol (s-TCO)Room TemperatureIsomerization observed after an 8-hour induction period, with complete conversion to the cis-isomer after an additional 4 hours.[12]

Experimental Protocols

Protocol 1: Assessing TCO Stability in the Presence of Thiols using HPLC

This protocol provides a method to quantify the stability of a TCO-containing molecule in the presence of a thiol-containing reagent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • TCO-containing molecule

  • Thiol-containing reagent (e.g., DTT, glutathione)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the TCO-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the thiol reagent in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the TCO-containing molecule (at a final concentration of ~1 mM), and the thiol reagent (at the desired final concentration, e.g., 10 mM).

  • Time-Course Analysis:

    • Immediately after adding the thiol reagent (t=0), inject an aliquot of the reaction mixture onto the HPLC system.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the TCO-containing molecule and the appearance of the peak corresponding to the CCO isomer over time.

    • Calculate the percentage of remaining TCO at each time point to determine its stability under the tested conditions.

Protocol 2: Monitoring TCO Isomerization using ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for monitoring the isomerization of TCO to CCO, as the olefinic protons of the two isomers have distinct chemical shifts.

Materials:

  • TCO derivative

  • Deuterated buffer (e.g., phosphate-buffered saline in D₂O) at the desired pD

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the TCO derivative in a suitable deuterated solvent (e.g., DMSO-d₆).

    • In an NMR tube, add the deuterated buffer.

    • Spike the buffer with a known concentration of the TCO stock solution.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Incubate the NMR tube at the desired temperature (e.g., 25°C or 37°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the appearance of new signals corresponding to the olefinic protons of the CCO isomer and the decrease in the signal intensity of the TCO isomer.

    • Calculate the percentage of isomerization at each time point by integrating the respective olefinic proton signals.

Mandatory Visualization

TCO_Isomerization_Pathway TCO Isomerization Pathway TCO trans-Cyclooctene (TCO) (Reactive) Radical_Intermediate Radical Intermediate TCO->Radical_Intermediate Isomerization CCO cis-Cyclooctene (CCO) (Unreactive) Radical_Intermediate->CCO Thiol Thiol (e.g., DTT) Thiol->Radical_Intermediate Catalyzes Radical_Inhibitor Radical Inhibitor (e.g., Trolox) Radical_Inhibitor->Radical_Intermediate Inhibits

Caption: Mechanism of TCO isomerization to the unreactive CCO form.

Troubleshooting_Workflow Troubleshooting Low TCO Conjugation Yield Start Low/No Conjugation Yield Thiol_Check Are thiol-containing reagents present? Start->Thiol_Check NHS_Check Is an NHS ester being used? Thiol_Check->NHS_Check No Remove_Thiols Remove thiols or use TCEP Thiol_Check->Remove_Thiols Yes Steric_Check Could steric hindrance be an issue? NHS_Check->Steric_Check No Optimize_NHS Optimize NHS reaction (pH, anhydrous solvent) NHS_Check->Optimize_NHS Yes Use_PEG Use a PEG linker Steric_Check->Use_PEG Yes Rerun Re-run Experiment Steric_Check->Rerun No Remove_Thiols->Rerun Optimize_NHS->Rerun Use_PEG->Rerun Experimental_Workflow Experimental Workflow for Assessing TCO Stability Prepare_Solutions Prepare TCO and Reagent Solutions Setup_Reaction Set up Reaction Mixture (TCO + Biological Medium/Thiol) Prepare_Solutions->Setup_Reaction Time_Zero Analyze at Time Zero (t=0) Setup_Reaction->Time_Zero Incubate Incubate at Controlled Temperature Time_Zero->Incubate Time_Points Analyze at Subsequent Time Points Incubate->Time_Points Time_Points->Incubate Repeat Data_Analysis Data Analysis: Calculate % Remaining TCO Time_Points->Data_Analysis Conclusion Determine Stability/Half-life Data_Analysis->Conclusion

References

Technical Support Center: Purification of Cycloo-octene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclooctene (B146475) derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound derivative synthesis?

Common impurities include unreacted starting materials, byproducts from the reaction, residual catalysts (e.g., Grubbs' catalyst if using ring-opening metathesis polymerization), peroxides that can form upon storage, and isomers of the desired this compound derivative (e.g., cis/trans isomers).

Q2: How can I remove peroxides from my this compound derivative?

Peroxides can be removed by passing the compound through a column of activated alumina (B75360). Another method involves stirring the solution with a ferrous sulfate (B86663) solution. For water-insoluble solvents, a solution of 6g of FeSO₄·7H₂O, 6 mL of concentrated sulfuric acid, and 11 mL of water can be stirred with 1 L of the solvent.

Q3: My trans-cyclooctene (B1233481) derivative is isomerizing to the cis-isomer. How can I prevent this?

trans-Cyclooctene derivatives are susceptible to isomerization, which can be catalyzed by thiols, radical species, and even components in cell culture media. To minimize isomerization, it is recommended to use degassed buffers, avoid exposure to strong oxidants and thiols (or use non-thiol reducing agents like TCEP), and consider adding a radical inhibitor like Trolox in certain applications.[1] For long-term storage, protecting the trans-cyclooctene as a silver(I) metal complex can greatly extend its shelf-life.

Q4: What is the best way to separate cis and trans isomers of a this compound derivative?

Column chromatography using silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃) is a highly effective method for separating cis and trans isomers. The silver ions form a reversible complex with the double bond, and this interaction is typically stronger with the more strained trans-isomer, leading to its retention on the column while the cis-isomer elutes.[2][3][4]

Troubleshooting Guides

Problem 1: Low yield after purification by column chromatography.
Potential Cause Suggested Solution
Compound decomposition on silica gel Silica gel is slightly acidic and can cause decomposition of sensitive compounds. Try using neutral alumina or pre-treating the silica gel with a base (e.g., triethylamine (B128534) in the eluent).
Irreversible adsorption to the stationary phase The compound may be too polar for the chosen solvent system, causing it to stick to the column. Gradually increase the polarity of the eluent. If the compound is still retained, a different stationary phase (e.g., reversed-phase silica) may be necessary.
Co-elution of product with impurities The solvent system may not be optimal for separating your product from impurities. Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation between the desired product spot and impurity spots. An ideal Rf for the product is around 0.35.[5]
Product is volatile and evaporates with the solvent If your this compound derivative is volatile, be cautious during solvent removal. Use a rotary evaporator at a controlled temperature and pressure.
Problem 2: The purified this compound derivative shows signs of polymerization.
Potential Cause Suggested Solution
Presence of residual acid or metal catalysts Traces of acid or metal catalysts from the synthesis can initiate polymerization. Ensure thorough removal of these impurities during workup and purification. For example, washing with a mild base can neutralize residual acid.
Exposure to heat or light Some this compound derivatives are sensitive to heat and light, which can trigger polymerization. Store the purified compound in a cool, dark place, and consider adding a radical inhibitor like BHT for long-term storage.
High concentration during storage Storing the compound neat or at a very high concentration can sometimes promote polymerization. Consider storing it as a solution in a suitable, inert solvent.
Problem 3: Difficulty removing Grubbs' catalyst after ring-opening metathesis polymerization (ROMP).
Potential Cause Suggested Solution
Catalyst is highly soluble in the reaction solvent Add a scavenger to the crude reaction mixture to bind with the ruthenium catalyst, facilitating its removal. Common scavengers include triphenylphosphine (B44618) oxide or dimethyl sulfoxide (B87167) (DMSO), followed by filtration through a plug of silica gel.
Colored impurities persist after initial purification Multiple passes through a silica gel column may be necessary. Washing the organic solution with an aqueous solution of sodium thiosulfate (B1220275) can also help in removing residual palladium catalysts if they were used in preceding steps.[6]

Data Summary of Purification Parameters

The following tables summarize quantitative data for common purification methods for this compound derivatives.

Table 1: Column Chromatography Parameters for this compound Derivatives

Derivative Stationary Phase Eluent System Yield Purity Reference
5-hydroxy-trans-cycloocteneAg(I) immobilized on tosic silica gel10-40% ether/hexanes81%Not specified[2]
Dibenzo[a,e]this compoundSilica gelDiethyl etherNot specifiedNot specified[7]
trans-CycloocteneSilver nitrate on silica gelPentane (B18724)40-46%>99%[8]
(E)-2-((5,8-dihydro-4H-1,3-dioxocin-5-yl)oxy)ethanolREDISEP® Gold Diol column100% Et₂O32%95%[9]

Table 2: Preparative HPLC Parameters for this compound Derivatives

Derivative Type Column Type Mobile Phase Flow Rate Detection Reference
General ImpuritiesC18Gradient of water and acetonitrile (B52724) with 0.1% formic acid20 mL/minUV (254 nm)[10]
Enantiomers of a drug candidateChiralpak AD-H, 5 µmNot specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Purification of trans-Cyclooctene via Silver Nitrate Column Chromatography

This protocol describes the separation of trans-cyclooctene from a mixture of cis and trans isomers.

Materials:

  • Crude mixture of this compound isomers

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Pentane

  • Concentrated ammonium (B1175870) hydroxide (B78521)

  • Anhydrous magnesium sulfate

  • Glass chromatography column

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of AgNO₃-impregnated silica gel: Dissolve 0.2 g of AgNO₃ in 1 mL of water and add it dropwise to 2 g of silica gel. Shake the mixture and dry it in an oven at 80°C for 1 hour.[11]

  • Column Packing: Prepare a slurry of the AgNO₃-impregnated silica gel in pentane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of pentane and carefully load it onto the top of the column.

  • Elution: Elute the column with pentane. The cis-isomer, which has a weaker interaction with the silver ions, will elute first. The trans-isomer will be retained on the column.

  • Recovery of the trans-isomer: After the cis-isomer has been completely eluted, the trans-isomer can be recovered by washing the column with concentrated ammonium hydroxide. This will displace the trans-cyclooctene from the silver complex.

  • Extraction: Collect the ammonium hydroxide eluate and extract the trans-cyclooctene with pentane using a separatory funnel.

  • Drying and Solvent Removal: Dry the pentane extracts over anhydrous magnesium sulfate, filter, and remove the pentane using a rotary evaporator to yield the purified trans-cyclooctene. A yield of 40-46% can be expected.[8]

Protocol 2: General Preparative HPLC Purification

This protocol provides a general workflow for purifying this compound derivatives using preparative HPLC.

Materials:

  • Crude this compound derivative

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Volatile buffer additives (e.g., formic acid, trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. The goal is to achieve good resolution between the peak of the desired product and any impurities.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column and begin the separation using the optimized method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product using a fraction collector. The collection can be triggered by time or by the detector signal (e.g., UV absorbance).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product Mixture purification_method Select Purification Method crude_product->purification_method column_chrom Column Chromatography purification_method->column_chrom Isomers/ Byproducts prep_hplc Preparative HPLC purification_method->prep_hplc High Purity/ Difficult Separations recrystallization Recrystallization purification_method->recrystallization Crystalline Solid distillation Distillation purification_method->distillation Volatile Liquid purity_check Purity Analysis (e.g., HPLC, NMR) column_chrom->purity_check prep_hplc->purity_check recrystallization->purity_check distillation->purity_check pure_product Pure this compound Derivative purity_check->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_isomerization cluster_causes Potential Causes cluster_solutions Solutions start Low yield or inactivity of TCO derivative check_isomerization Suspect TCO to CCO isomerization? start->check_isomerization thiols Presence of thiols (e.g., DTT)? check_isomerization->thiols Yes radicals Exposure to radical species? check_isomerization->radicals storage Improper long-term storage? check_isomerization->storage remove_thiols Remove thiols or use TCEP thiols->remove_thiols radical_inhibitor Add radical inhibitor (e.g., Trolox) radicals->radical_inhibitor degas_buffers Use degassed buffers radicals->degas_buffers ag_complex Store as Ag(I) complex storage->ag_complex

Caption: Troubleshooting guide for trans-cyclooctene (TCO) isomerization.

References

Technical Support Center: Scale-Up of Cyclooctene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of cyclooctene (B146475) synthesis, with a particular focus on trans-cyclooctenes (TCOs) used in bioorthogonal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of trans-cyclooctenes (TCOs)?

A1: The primary challenges in scaling up TCO synthesis include:

  • Low Yields and Side Reactions: Photochemical isomerizations from cis- to trans-cyclooctene (B1233481) can be inefficient, with maximum conversions sometimes as low as 23%. Photodegradation of the product can also occur with prolonged irradiation, further reducing yields.[1]

  • Diastereomer Formation and Separation: The planar chirality of the trans-double bond often leads to the formation of diastereomers (e.g., axial and equatorial isomers of 5-hydroxy-trans-cyclooctene), which can be difficult to separate, especially at a large scale using flash chromatography.[1][2]

  • Product Instability and Isomerization: trans-Cyclooctenes are inherently strained and can isomerize back to the more stable but less reactive cis-isomer. This process can be accelerated by the presence of thiols or during prolonged storage.[3] Highly reactive TCOs are often the least stable, presenting a significant trade-off.[4]

  • Purification Difficulties: Impurities from starting materials, side products from the reaction, or degradation products can complicate purification. Some intermediates, like silyl (B83357) enol ethers, can be sensitive to the acidity of standard silica (B1680970) gel.

  • Safety and Handling: The reagents and intermediates used in this compound synthesis may be hazardous, and handling large quantities requires appropriate safety protocols. Additionally, trans-cyclooctene itself has a disagreeable odor.[5]

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent.

  • Product Decomposition: TCOs can be sensitive to heat and prolonged reaction times. Minimize heating where possible and quench the reaction as soon as it is complete. For photochemical reactions, prolonged irradiation can lead to photodegradation.[1]

  • Suboptimal Reaction Conditions: Ensure all reagents and solvents are pure and dry. For moisture-sensitive reactions, use flame-dried glassware and anhydrous solvents.

  • Losses During Workup and Purification:

    • Ensure complete extraction of the product from the aqueous phase.

    • Thoroughly rinse all glassware that came into contact with the product.

    • For volatile compounds, be cautious during solvent removal by rotary evaporation.

    • If your compound is acid-sensitive, consider using neutralized silica gel for chromatography.

Q3: How can I improve the stability of my trans-cyclooctene product during storage?

A3: The shelf-life of TCOs, especially non-crystalline derivatives, can be extended by storing them as stable silver(I) (Ag(I)) metal complexes.[6] These complexes can be prepared by simply mixing the TCO with silver nitrate (B79036) in a suitable solvent like acetonitrile (B52724) or methanol, followed by concentration. The free TCO can be readily liberated from the complex by the addition of a sodium chloride solution.[3] For long-term storage, it is recommended to keep the compounds, whether as free TCOs or silver complexes, at low temperatures (e.g., in a freezer).

Q4: I am struggling to separate the diastereomers of my functionalized trans-cyclooctene. What can I do?

A4: The separation of TCO diastereomers can be challenging.[1][2] Here are a few approaches:

  • Chromatography Optimization:

    • Experiment with different solvent systems and gradients in your column chromatography.

    • Consider using high-performance liquid chromatography (HPLC) for more difficult separations, although this may be less practical for very large scales.[7]

  • Diastereoselective Synthesis: A more advanced approach is to employ a diastereoselective synthetic route that favors the formation of the desired diastereomer. For instance, the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone can provide access to specific 'a-TCO' derivatives.[2][6]

  • Use of a Meso Precursor: For certain derivatives like the highly strained s-TCO, the synthesis starts from a meso compound, which circumvents the issue of forming diastereomers.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in photochemical isomerization Inefficient cis-trans isomerization equilibrium.Use a flow chemistry setup with a silver nitrate-impregnated silica gel column to selectively trap the trans-isomer, driving the equilibrium towards the product.[1]
Photodegradation of the trans-product.Minimize irradiation time by using a more efficient sensitizer (B1316253) and a high-intensity lamp. A flow setup also helps by removing the product from the irradiation zone.[8]
Product degradation during silica gel chromatography Acidity of silica gel causing decomposition of sensitive functional groups (e.g., silyl enol ethers) or isomerization of the trans-alkene.Use neutralized silica gel. This can be prepared by flushing the column with a solvent system containing 1-3% triethylamine (B128534) before loading the sample.[9][10] Alternatively, neutral alumina (B75360) can be used as the stationary phase.
Isomerization of trans-cyclooctene to cis-cyclooctene during storage or handling Inherent instability of the strained trans-isomer, which can be catalyzed by thiols or trace acids.Store the purified trans-cyclooctene as a silver(I) complex.[6] Keep the compound at low temperatures and under an inert atmosphere.
Difficulty in scaling up the synthesis Batch reactions are difficult to control and may give inconsistent results at a larger scale.Employ a photochemical flow reactor. This allows for better control over reaction parameters, improved heat and mass transfer, and more consistent product quality, making it amenable to producing multi-gram quantities.[8]

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for the Reaction of TCO Derivatives with Tetrazines

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Citation
s-TCOWater-soluble 3,6-dipyridyl-s-tetrazineH₂O253,300,000 ± 40,000[11]
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazineH₂O25366,000 ± 15,000[11]
5-hydroxy-TCO (axial)Water-soluble 3,6-dipyridyl-s-tetrazineH₂O/MeOH2580,200 ± 200[11]
5-hydroxy-TCO (equatorial)Water-soluble 3,6-dipyridyl-s-tetrazineH₂O/MeOH2522,600 ± 40[11]
Parent TCO3,6-diphenyl-s-tetrazineMeOH2519.1 ± 1[11]
d-TCO3,6-diphenyl-s-tetrazineMeOH25520 ± 3[11]
s-TCO3,6-diphenyl-s-tetrazineMeOH253100[1]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionHalf-lifeCitation
cis-cyclooctene derivativesPhotochemical isomerization in a flow reactor~72 min (for most derivatives)[11]
cis-cycloocten-3-olPhotochemical isomerization in a flow reactor3.8 h[11]
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days[1]
d-TCOHuman serum at room temperature>97% remained as trans-isomer after 4 days[1]

Experimental Protocols

Protocol 1: Gram-Scale Photochemical Flow Synthesis of trans-Cyclooct-4-enone

This protocol is adapted from methodologies describing high-throughput photochemical flow synthesis.[8]

  • Materials:

    • cis-Cyclooct-4-enone

    • 3,5-bis(trifluoromethyl)benzoate (singlet sensitizer)

    • Silver nitrate (AgNO₃)

    • Silica gel

    • Solvent (e.g., hexane)

    • Concentrated ammonium (B1175870) hydroxide

  • Equipment:

    • Photochemical flow reactor with FEP tubing as the irradiation vessel

    • UV lamp (e.g., 254 nm)

    • Peristaltic pump

    • Chromatography column

  • Procedure:

    • Prepare the AgNO₃/Silica Gel Column: Prepare a slurry of silica gel in hexane (B92381) and pack it into a chromatography column. Dissolve silver nitrate in a minimal amount of water and add it to the silica gel. Dry the silica gel thoroughly under vacuum.

    • Set up the Flow Reactor: Create a closed-loop system where the reaction solution is pumped from a reservoir, through the FEP tubing coiled around the UV lamp, then through the AgNO₃/silica gel column, and back to the reservoir.

    • Prepare the Reaction Mixture: Dissolve cis-cyclooct-4-enone and the sensitizer in hexane in the reservoir.

    • Initiate the Reaction: Turn on the UV lamp and the peristaltic pump to circulate the reaction mixture. The cis-isomer is converted to the trans-isomer in the irradiated tubing. The trans-isomer is selectively captured by the silver nitrate in the column, while the unreacted cis-isomer is returned to the reservoir for further irradiation.

    • Monitor the Reaction: Periodically take samples from the reservoir and analyze by GC or TLC to monitor the consumption of the cis-isomer.

    • Workup: Once the reaction is complete, dismantle the setup. Elute the captured trans-cyclooct-4-enone from the silica gel column by washing with a solution of concentrated ammonium hydroxide. The ammonia (B1221849) displaces the TCO from the silver ions.

    • Extraction and Purification: Extract the aqueous ammonia solution with an organic solvent (e.g., pentane (B18724) or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-cyclooct-4-enone. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Deactivation of Silica Gel for Chromatography of Acid-Sensitive Compounds

This protocol is based on general procedures for neutralizing silica gel.[9][10]

  • Materials:

    • Silica gel

    • Solvent system (e.g., hexane/ethyl acetate)

    • Triethylamine (TEA)

  • Procedure:

    • Select Solvent System: Determine an appropriate solvent system for your compound that provides a suitable Rf value (typically 0.2-0.3).

    • Prepare Modified Solvent: To your chosen solvent system, add 1-3% (v/v) of triethylamine.

    • Pack the Column: Pack your chromatography column with silica gel using the TEA-containing solvent system.

    • Flush the Column: Elute the packed column with 1-2 column volumes of the TEA-containing solvent. Discard the eluent. This step neutralizes the acidic sites on the silica gel.

    • Equilibrate the Column: Flush the column with 1-2 column volumes of your original solvent system (without TEA) to remove excess triethylamine.

    • Load and Run the Column: The column is now ready for you to load your acid-sensitive compound and run the chromatography as usual with the non-modified solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A cis-Cyclooctene Derivative B Photochemical Isomerization (Flow Reactor) A->B Irradiation (254 nm) + Sensitizer C Ag(I) Capture of trans-Isomer B->C Selective Complexation D Liberation of trans-Isomer C->D NH4OH Treatment E Crude trans-Cyclooctene D->E F Extraction E->F G Column Chromatography (Optional: Neutralized Silica) F->G H Pure trans-Cyclooctene G->H

Caption: General experimental workflow for the synthesis and purification of trans-cyclooctenes.

stability_reactivity TCO TCO Derivatives Stability High Stability (e.g., parent TCO) TCO->Stability can have Strain Increased Ring Strain TCO->Strain Reactivity High Reactivity (e.g., s-TCO, d-TCO) Isomerization Prone to Isomerization Reactivity->Isomerization often results in Bioapplications Ideal for fast in vivo reactions Reactivity->Bioapplications Bioapplications2 Suitable for long-term cellular studies Stability->Bioapplications2 Strain->Reactivity leads to Storage Long-term Storage Issues Isomerization->Storage

Caption: The trade-off between reactivity and stability in trans-cyclooctene derivatives.

References

Technical Support Center: Minimizing Steric Hindrance in Cyclooctene Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclooctene (B146475) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in molecules physically obstructs a chemical reaction.[1][2] In this compound bioconjugation, this often occurs when a large biomolecule, such as an antibody, and another molecule, like a drug or a dye, are too bulky or improperly oriented to allow their reactive this compound and tetrazine groups to come into the necessary proximity for the inverse-electron-demand Diels-Alder (iEDDA) reaction to occur efficiently.[2][3] This can significantly lower the efficiency and yield of the conjugation reaction or even prevent it from happening.[2][3]

Q2: What are the common signs that steric hindrance is affecting my bioconjugation reaction?

A2: Common indicators of steric hindrance include:

  • Low or no conjugation yield: The final amount of the desired bioconjugate is significantly less than expected.[3]

  • Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule is not fully conjugated.[3]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface.[3]

  • Precipitation of the modified protein: Over-modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.[3]

Q3: How do PEG linkers help overcome steric hindrance?

A3: Polyethylene glycol (PEG) linkers act as flexible, hydrophilic spacers that connect a biomolecule to another molecule.[1][3] They can mitigate steric hindrance in several ways:

  • Increasing distance: A longer PEG linker extends the reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[1]

  • Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[1]

  • Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[1][2]

Q4: How does the choice of this compound and tetrazine derivatives affect the reaction rate and steric hindrance?

A4: The reaction kinetics are highly dependent on the electronic and steric properties of the tetrazine and this compound derivatives.[4][5]

  • Cyclooctenes: Highly strained trans-cyclooctenes (TCOs), like bicyclo[6.1.0]non-4-ene (s-TCO), exhibit significantly faster reaction kinetics due to their higher ring strain.[6][7] This increased reactivity can sometimes overcome minor steric issues.

  • Tetrazines: The reactivity of tetrazines is influenced by their substituents. Electron-withdrawing groups on the tetrazine increase the reaction rate.[4][8] Sterically less hindered tetrazines, such as monosubstituted H-tetrazines, are typically more reactive.[4][8] Bulky substituents on the tetrazine can lead to unfavorable steric repulsions.[8]

Q5: What are site-specific conjugation methods, and how can they help avoid steric hindrance?

A5: Site-specific conjugation methods offer precise control over where a molecule is attached to a biomolecule.[9] This allows researchers to select a conjugation site that is known to be accessible and distant from functionally important regions, thereby minimizing steric hindrance.[9] A key technique involves genetically engineering a uniquely reactive cysteine residue at a specific, solvent-accessible location on the protein surface.[9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is one of the most common issues in bioconjugation and can often be attributed to steric hindrance.

Possible Cause Recommended Solution Citation
Inaccessible Reactive Site 1. Use a Longer PEG Linker: Introduce a PEG linker with a longer chain to increase the reach of the reactive group. 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation. 3. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a more reactive one (e.g., cysteine) in a less sterically hindered region.[1][3]
Steric Clash Between Bulky Conjugation Partners 1. Optimize PEG Linker Length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation. 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[1]
Isomerization of TCO to CCO 1. Check for thiol-containing reagents: If reducing agents like DTT are present, remove them before adding the TCO-functionalized molecule. 2. Use a non-thiol reducing agent: Consider using Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction. 3. Choose a more stable TCO derivative: For applications requiring the presence of thiols, consider a more stable TCO derivative.[3]
Hydrolysis of NHS ester (if using TCO-NHS ester) 1. Use anhydrous solvents: Prepare stock solutions of TCO-NHS ester in anhydrous DMSO or DMF immediately before use. 2. Optimize pH: Perform labeling reactions at a pH between 7.2 and 9.0. 3. Avoid amine-containing buffers: Do not use buffers containing primary amines (e.g., Tris, glycine).[3]
Issue 2: Protein Aggregation or Precipitation

Aggregation can occur during or after the conjugation reaction, leading to a loss of active product.

Possible Cause Recommended Solution Citation
Increased Hydrophobicity 1. Use a Hydrophilic PEG Linker: The inherent hydrophilicity of PEG can improve the solubility of the final conjugate. 2. Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity and lead to aggregation. Reducing the DAR may be necessary.[1]
Protein Instability 1. Optimize Buffer Conditions: Screen different buffers, pH, and excipients to find conditions that stabilize the protein during and after conjugation. 2. Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[1]
Conformational Changes Induced by Conjugation 1. Milder Reaction Conditions: Use less harsh reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation. 2. Characterize the Conjugate's Structure: Use analytical techniques like Circular Dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the biomolecule after conjugation.[1]

Experimental Protocols

Protocol 1: TCO Labeling of a Protein via NHS Ester Chemistry

This protocol details the modification of primary amines (e.g., lysine (B10760008) residues) on a protein using an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker.[10]

Materials:

  • Protein of interest (e.g., antibody)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGx-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer to a final concentration of 1-5 mg/mL.[10]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10]

  • Quenching (Recommended): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 5-15 minutes.[10]

  • Purification: Remove excess, unreacted TCO linker and quenching agent using a desalting column, exchanging the buffer to a standard PBS at pH 7.4.[10]

  • Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.[10]

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol describes the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule.[10]

Materials:

  • Purified TCO-modified protein

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[10]

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-labeled molecule is often used.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. For less reactive pairs or lower concentrations, the incubation time may be extended or the temperature slightly increased (e.g., 37°C).[4][11]

  • Purification: If necessary, purify the final bioconjugate from excess tetrazine-labeled molecule using a suitable method such as size exclusion chromatography.

  • Analysis: Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation.

Visualizations

troubleshooting_workflow start Low Bioconjugation Yield check_reagents Check Reagents - Freshly prepared? - Stored correctly? - Purity confirmed? start->check_reagents check_conditions Check Reaction Conditions - Optimal pH? - Correct stoichiometry? - Temperature/time appropriate? start->check_conditions check_sterics Assess Steric Hindrance - Bulky biomolecules? - Inaccessible target site? start->check_sterics solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents Degradation suspected solution_conditions Optimize reaction conditions (pH, stoichiometry, time) check_conditions->solution_conditions Suboptimal conditions solution_sterics Introduce PEG linker or use site-specific conjugation check_sterics->solution_sterics Steric hindrance likely

Caption: Troubleshooting workflow for low bioconjugation yield.

experimental_workflow protein Protein (e.g., Antibody) labeling Labeling Reaction (Protocol 1) protein->labeling tco_nhs TCO-PEG-NHS Ester tco_nhs->labeling tco_protein TCO-labeled Protein labeling->tco_protein ligation TCO-Tetrazine Ligation (Protocol 2) tco_protein->ligation tetrazine_molecule Tetrazine-labeled Molecule tetrazine_molecule->ligation conjugate Final Bioconjugate ligation->conjugate purification Purification & Analysis conjugate->purification

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

References

effect of pH and temperature on cyclooctene ligation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclooctene (B146475) Ligation Kinetics

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH and temperature on this compound ligation kinetics. The information is tailored for researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz) ligation reaction?

A1: TCO-tetrazine ligations are generally robust and proceed efficiently over a relatively broad pH range, typically between pH 6 and 9.[1] For most biological applications, physiological pH (around 7.4) is used and provides excellent results. However, the stability of the specific tetrazine derivative can be pH-dependent. Some tetrazines may show instability under basic conditions, so it is advisable to consult the manufacturer's data for your specific reagent.[2] If you encounter issues, performing the reaction in a mildly acidic or neutral buffer (pH 6.0-7.5) is a safe starting point.[2][3]

Q2: What is the recommended temperature for this compound ligation?

A2: The TCO-tetrazine ligation has exceptionally fast kinetics and is typically performed at room temperature (around 25°C).[1][4] Many protocols also use temperatures as low as 4°C for overnight incubations, which can be beneficial for the stability of sensitive biomolecules, though the reaction rate will be slower.[5] For most applications, heating is not required and may even be detrimental to the stability of the proteins or other biomolecules involved.

Q3: How do pH and temperature generally affect ligation kinetics and yield?

A3: For a given ligation reaction, both pH and temperature can influence the rate of the desired ligation as well as the rate of competing side reactions, such as hydrolysis. In a study on templated RNA ligation involving a cyclic phosphate, it was observed that the rates of both ligation and hydrolysis increased with a rise in either pH or temperature.[6][7] While higher pH and temperature led to faster kinetics, the final product yield was highest at a compromise condition (pH 10 and 5°C) where the competing hydrolysis rate was minimized.[6][7] This illustrates that the optimal conditions are often a balance between maximizing the ligation rate and minimizing degradation or side reactions.

Q4: My ligation yield is very low. Could pH or temperature be the cause?

A4: Yes, suboptimal pH or temperature could be a contributing factor.

  • pH: If the pH is too high or too low for your specific reagents, it could lead to the degradation of your this compound or, more commonly, your tetrazine probe.[2] It can also affect the conformation and solubility of your biomolecules.

  • Temperature: While the reaction is fast at room temperature, very low temperatures (e.g., on ice without extended incubation) may not provide enough time for the reaction to go to completion.[5] Conversely, excessively high temperatures are unnecessary and can denature protein substrates.

Low yield is often a multifactorial problem. See the troubleshooting guide below for other potential causes.

Troubleshooting Guide

Problem: I am not observing any product formation.

Possible Cause Troubleshooting Step
Reagent Degradation Tetrazine and this compound reagents can degrade if not stored properly or if subjected to harsh buffer conditions.[2] Use fresh reagents and freshly prepared buffers. Check the stability of your specific tetrazine at the reaction pH.
Incorrect Buffer Composition Components in your buffer could interfere with the reaction. For example, high concentrations of nucleophiles like DTT could potentially react with certain functional groups. Ensure your buffer is compatible with the ligation chemistry.
Inactive Reagents One or both of your reaction partners may not have the required functional group. Verify the successful incorporation of the TCO and tetrazine moieties into your biomolecules using an appropriate analytical method (e.g., mass spectrometry).
Incorrect Stoichiometry Ensure the molar ratio of your reactants is appropriate. A 1:1 ratio is a good starting point, but an excess of one reagent may be necessary depending on the application.[8][9]

Problem: My product yield is lower than expected.

Possible Cause Troubleshooting Step
Suboptimal pH The pH may be favoring a competing side reaction, such as hydrolysis of the tetrazine or a modification on your biomolecule.[6][7] Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition for your specific system.
Insufficient Incubation Time If performing the reaction at a low temperature (e.g., 4°C), the reaction may require a longer incubation time (e.g., overnight) to reach completion.[5]
Low Reactant Concentration The TCO-tetrazine ligation is very fast, but at extremely low concentrations, the reaction will slow down.[10][11] If possible, increase the concentration of the reactants.
Steric Hindrance The this compound or tetrazine moiety may be located in a sterically hindered position within the biomolecule, reducing its accessibility to the reaction partner. This is a design consideration for future experiments.

Data Presentation: Kinetic Parameters

Table 1: Example of pH and Temperature Effects on a Templated RNA Ligation System

The following data is for a templated RNA ligation via a 2',3'-cyclic phosphate, not a TCO-tetrazine ligation. It serves to illustrate the principle of competing kinetics.[6][7]

Temperature (°C)pHObserved Ligation Rate (kobs, h-1)Observed Inactivation (Hydrolysis) Rate (kobs, h-1)Product Yield at 7 Days (%)
59~0.01~0.003~25
510~0.02~0.004~38
511~0.025~0.01~20
109~0.02~0.005~22
1010~0.03~0.008~30
1011~0.04~0.02~15
259~0.05~0.015~18
2510~0.08~0.03~20
2511~0.1~0.07<10
Table 2: Selected Second-Order Rate Constants for TCO-Tetrazine Ligations

These reactions demonstrate the typically fast kinetics under standard conditions.

TCO DerivativeTetrazine DerivativeConditionsRate Constant (k₂) (M⁻¹s⁻¹)Reference
d-TCO3,6-diphenyl-s-tetrazineMethanol, 25°C520[4]
s-TCO3,6-diphenyl-s-tetrazineMethanol, 25°C3,100[4]
d-TCO3,6-dipyridyl-s-tetrazineWater, 25°C366,000[4]
TCO-PeptoBrush PolymerDOTA-TetrazinePBS>25,000 (per TCO unit)[12]

Experimental Protocols

Protocol 1: General Method for TCO-Tetrazine Protein Conjugation

This protocol is an example for conjugating a TCO-functionalized protein with a tetrazine-functionalized protein.[1]

  • Reagent Preparation:

    • Dissolve the TCO-functionalized Protein 1 in a suitable buffer (e.g., 1x PBS, pH 7.4).

    • Dissolve the Tetrazine-functionalized Protein 2 in the same buffer.

    • Determine the concentration of each protein solution accurately via a method like BCA or Nanodrop.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the TCO-Protein 1 and Tz-Protein 2 solutions. A 1:1 molar ratio is a common starting point.

    • The total protein concentration should be kept as high as is feasible to ensure favorable kinetics.

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour. For sensitive proteins or to slow the reaction, incubation can be performed at 4°C for 2-16 hours.

  • Analysis and Purification:

    • Analyze the reaction progress and product formation using SDS-PAGE. The conjugated product should appear as a higher molecular weight band.

    • The reaction can be monitored by following the disappearance of the tetrazine's characteristic color or its absorbance between 510-550 nm.[1]

    • Purify the resulting conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).

Protocol 2: Kinetic Analysis of Ligation by HPLC

This protocol outlines a general method for determining reaction rates.[6]

  • Reaction Setup:

    • Prepare a stock solution of your TCO-biomolecule and your tetrazine probe in the desired reaction buffer (e.g., 50 mM CHES with 1 mM MgCl₂, at the desired pH).[6]

    • Equilibrate the individual reactant solutions and the buffer to the desired reaction temperature (e.g., 5, 10, or 25°C) in a temperature-controlled block or water bath.[6]

  • Initiating the Reaction:

    • To start the reaction, mix the reactants to achieve the final desired concentrations (e.g., 1 µM each).[6] Start a timer immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., a low pH buffer like 0.5 M HCl, or an organic solvent).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Develop a gradient method that can resolve the starting materials and the final product.

    • Quantify the concentration of reactants and product at each time point by integrating the respective peak areas and comparing them to a standard curve.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Fit the data to an appropriate rate law (e.g., pseudo-first order or second order) to determine the observed rate constant (kobs).

Visualizations

Ligation_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis TCO_prep Prepare TCO- Biomolecule Mix Combine Reactants in Buffer TCO_prep->Mix TZ_prep Prepare Tetrazine Probe TZ_prep->Mix Incubate Incubate (Control Temp & pH) Mix->Incubate Analyze Analyze Product (e.g., SDS-PAGE, HPLC) Incubate->Analyze Purify Purify Conjugate (e.g., SEC) Analyze->Purify

Caption: General experimental workflow for a TCO-tetrazine bioorthogonal ligation reaction.

Troubleshooting_Flowchart start Start: Low Ligation Yield check_reagents Are reagents fresh & stored correctly? start->check_reagents check_ratio Is molar ratio optimized? check_reagents->check_ratio Yes remake_reagents Prepare fresh reagents & buffers check_reagents->remake_reagents No check_ph Is pH optimal (e.g., 6.5-8.0)? check_ratio->check_ph Yes adjust_ratio Vary vector:insert ratio (e.g., 1:1 to 1:5) check_ratio->adjust_ratio No check_temp Is incubation time/ temp sufficient? check_ph->check_temp Yes adjust_ph Test a pH gradient check_ph->adjust_ph No adjust_temp Increase incubation time or temperature check_temp->adjust_temp No success Problem Resolved check_temp->success Yes remake_reagents->check_reagents adjust_ratio->check_ratio adjust_ph->check_ph adjust_temp->check_temp

Caption: A troubleshooting flowchart for addressing low yield in this compound ligation experiments.

Parameter_Effects Temp Temperature Ligation_Rate Ligation Rate Temp->Ligation_Rate + Side_Reactions Side Reactions (e.g., Hydrolysis) Temp->Side_Reactions + pH pH pH->Ligation_Rate + pH->Side_Reactions + Stability Reagent Stability pH->Stability - Yield Final Product Yield Ligation_Rate->Yield Side_Reactions->Yield Stability->Yield

Caption: Relationship between pH, temperature, and final product yield in ligation reactions.

References

Technical Support Center: Catalyst Selection for Efficient Cyclooctene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound polymerization?

A1: The most prevalent and effective catalysts for the ring-opening metathesis polymerization (ROMP) of this compound are ruthenium-based complexes, particularly Grubbs' catalysts (First, Second, and Third Generation) and Hoveyda-Grubbs catalysts.[1][2][3] Schrock's molybdenum catalysts are also used, though they are often more sensitive to air and impurities.[2][3] The choice of catalyst significantly impacts reaction kinetics, polymer properties, and functional group tolerance.[4]

Q2: What is the primary driving force for the ROMP of this compound?

A2: The primary driving force for the ROMP of this compound is the release of ring strain energy inherent in the eight-membered ring.[5][6] This thermodynamic driving force, coupled with the action of a metal alkylidene catalyst, facilitates the cleavage and reformation of double bonds to form a linear polymer chain.[3]

Q3: How does the choice of catalyst generation (e.g., Grubbs' G1, G2, G3) affect the polymerization?

A3: The generation of the Grubbs' catalyst has a profound effect on the polymerization:

  • First Generation (G1): Generally exhibits lower activity and slower initiation rates compared to later generations. It is less tolerant of a wide range of functional groups.

  • Second Generation (G2): Features an N-heterocyclic carbene (NHC) ligand, which significantly increases its activity and stability.[7][8] It is highly efficient for the ROMP of low-strain olefins like this compound and shows improved tolerance to various functional groups.[7][8]

  • Third Generation (G3): (e.g., catalysts containing a 3-bromopyridine (B30812) ligand) Offers even faster initiation rates, allowing for better control over the polymerization and the synthesis of well-defined block copolymers.[1]

Q4: Can I control the molecular weight of the resulting polythis compound?

A4: Yes, the molecular weight can be controlled in several ways. In a living polymerization, the molecular weight is determined by the initial monomer-to-catalyst ratio.[9] Additionally, chain transfer agents (CTAs) can be employed to control molecular weight in a catalytic process, which is often more practical for synthesizing lower molecular weight polymers as it reduces the required amount of expensive ruthenium catalyst.[1][10][11]

Q5: How can the cis/trans content of the double bonds in the polymer be controlled?

A5: The cis/trans ratio of the double bonds in the polythis compound backbone is influenced by the catalyst type, reaction temperature, and reaction time. For instance, higher catalyst concentrations and longer reaction times can lead to a higher trans content.[12] Specific catalyst systems are also known to favor the formation of either cis or trans isomers.

Troubleshooting Guide

Problem 1: Low or No Polymer Yield

  • Q: My this compound polymerization reaction is showing very low or no conversion. What are the possible causes?

  • A:

    • Catalyst Inactivity: The catalyst may have been deactivated by impurities in the monomer or solvent. Common inhibitors include oxygen, water, and compounds containing sulfur or phosphorus. Ensure all reagents and solvents are rigorously purified and dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired conversion, especially if impurities are present. Try increasing the catalyst loading slightly.

    • Low Reaction Temperature: While many ROMP reactions proceed at room temperature, some systems may require gentle heating to initiate efficiently.

    • Inappropriate Catalyst Choice: The selected catalyst may have low activity for this compound. Second-generation Grubbs' catalysts (G2) or Hoveyda-Grubbs second-generation (HG2) are generally highly effective for low-strain monomers like this compound.[6][14]

Problem 2: High Polydispersity Index (PDI) or Broad Molecular Weight Distribution

  • Q: The resulting polymer has a very broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower distribution?

  • A:

    • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broad PDI. Using a faster-initiating catalyst, such as a third-generation Grubbs' catalyst (G3), can help.[1]

    • Chain Transfer/Termination Reactions: Unwanted side reactions, such as secondary metathesis (intramolecular "backbiting" or intermolecular chain transfer), can broaden the PDI.[6] These are more common with low-strain monomers like this compound. Running the reaction at lower temperatures or for shorter times can sometimes minimize these side reactions. Encapsulating the catalyst in a metal-organic framework (MOF) has been shown to suppress secondary metathesis and produce polymers with low dispersity.[6][15]

    • Impurity-Induced Termination: Impurities can terminate growing polymer chains prematurely, contributing to a broader molecular weight distribution. Ensure meticulous purification of all components.

Problem 3: Gelation of the Reaction Mixture

  • Q: The reaction mixture turned into an insoluble gel. What happened?

  • A:

    • Cross-linking: Gelation is typically caused by cross-linking reactions. If your monomer is pure this compound, this is less common but can occur at very high conversions or due to side reactions.

    • Dienic Impurities: If your this compound monomer contains impurities with more than one double bond (e.g., cyclooctadiene), these can act as cross-linkers, leading to a polymer network (gel). Ensure high purity of the starting monomer.

    • High Polymer Concentration: At high monomer concentrations, the resulting high molecular weight polymer can cause the solution to become extremely viscous and effectively gel.[12] Diluting the reaction mixture can prevent this.

Problem 4: Inconsistent Results Between Batches

  • Q: I am getting different results (e.g., molecular weight, PDI, yield) even when I follow the same protocol. Why?

  • A:

    • Variable Purity of Reagents: The most common cause of inconsistency is batch-to-batch variation in the purity of the monomer and solvent. Minute amounts of inhibitors can have a significant impact. Establish a consistent and rigorous purification protocol for all reagents.

    • Atmospheric Control: Inconsistent inert atmosphere control can lead to variable levels of catalyst deactivation by oxygen or moisture. Ensure your Schlenk line or glovebox techniques are consistent and effective.

    • Catalyst Handling: Catalysts, especially Schrock-type and to a lesser extent Grubbs' catalysts, are sensitive. Ensure consistent storage and handling procedures to avoid degradation.

Catalyst Performance Data

The selection of a catalyst is critical for achieving the desired polymer properties. The table below summarizes the typical performance of common catalyst systems in the polymerization of 1-octene (B94956), a related alpha-olefin, which provides a useful reference for this compound systems.

Catalyst SystemPrecursorCo-catalyst/SupportTypical Activity (kg polymer / mol catalyst · h)Polymer Molecular Weight (Mw)Polydispersity Index (PDI)
Chromium-based Cr(acac)₃MAO / Silica500 - 2,000HighBroad (>10)
Ziegler-Natta TiCl₄MgCl₂ / TEAL1,000 - 10,000Very High ( >1,000,000 g/mol )Broad (5 - 15)
Metallocene Cp₂ZrCl₂MAO2,000 - 20,000Controlled (30,000 - 500,000 g/mol )Narrow (2 - 4)
Note: Data is representative for 1-octene polymerization and serves as a comparative guide.[16] Activities and polymer properties are highly dependent on specific reaction conditions (temperature, pressure, monomer concentration, etc.).[16]

Experimental Protocols

Protocol: ROMP of cis-Cyclooctene using Grubbs' Second Generation Catalyst

This protocol describes a typical procedure for the ring-opening metathesis polymerization of cis-cyclooctene.[12][17][18]

Materials:

  • cis-Cyclooctene (purified by distillation from CaH₂)

  • Grubbs' Second Generation Catalyst [RuCl₂(PCy₃)(IMes)(CHPh)]

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) (purified by passing through a solvent purification system)

  • Ethyl vinyl ether (inhibitor)

  • Methanol (B129727) (for precipitation)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Monomer and Catalyst Preparation (Inert Atmosphere):

    • Inside a glovebox, prepare a stock solution of the Grubbs' Second Generation catalyst in anhydrous CH₂Cl₂ (e.g., 1 mg/mL).

    • In a separate vial, add the desired amount of purified cis-cyclooctene.

  • Polymerization:

    • Dissolve the cis-cyclooctene in anhydrous CH₂Cl₂ to achieve the desired monomer concentration (e.g., 1 M).

    • Using a syringe, rapidly inject the required volume of the catalyst stock solution into the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the theoretical molecular weight (e.g., a 200:1 ratio is common).[17]

    • Allow the reaction to stir at room temperature. The solution will typically become noticeably viscous or gel within 30-60 minutes.[12]

  • Termination:

    • After the desired reaction time (e.g., 1-2 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether. This deactivates the catalyst by forming a stable Fischer carbene.[19]

  • Purification:

    • Dilute the viscous polymer solution with additional CH₂Cl₂ if necessary.

    • Precipitate the polymer by slowly pouring the solution into a large volume of stirring methanol.

    • Collect the white, rubbery polymer by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

  • Characterization:

    • The resulting polythis compound can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and Polydispersity Index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the cis/trans content.

Visualizations

Troubleshooting Workflow for this compound ROMP

TroubleshootingWorkflow Start Start: Polymerization Experiment CheckYield Check Polymer Yield Start->CheckYield LowYield Low / No Yield CheckYield->LowYield Low GoodYield Acceptable Yield CheckYield->GoodYield Good TroubleshootYield Troubleshoot Yield: 1. Check Reagent Purity 2. Verify Inert Atmosphere 3. Increase Catalyst Loading 4. Check Catalyst Activity LowYield->TroubleshootYield CheckPDI Check PDI GoodYield->CheckPDI HighPDI High PDI (>1.5) CheckPDI->HighPDI High GoodPDI Acceptable PDI CheckPDI->GoodPDI Good TroubleshootPDI Troubleshoot PDI: 1. Use Faster Initiator (e.g., G3) 2. Reduce Temperature/Time 3. Check for Side Reactions 4. Ensure High Purity HighPDI->TroubleshootPDI End Successful Polymerization GoodPDI->End

Caption: A workflow diagram for troubleshooting common issues in this compound ROMP.

Catalyst Selection Logic

CatalystSelection Start Define Desired Polymer Properties Prop1 Need for High Functional Group Tolerance? Start->Prop1 Prop2 Need for Fast Initiation & Well-Defined Blocks? Prop1->Prop2 No Cat1 Use Grubbs G2 / G3 or Hoveyda-Grubbs Prop1->Cat1 Yes Prop3 Primary Goal: Cost-Effective, Simple ROMP? Prop2->Prop3 No Cat2 Use Grubbs G3 Prop2->Cat2 Yes Cat3 Use Grubbs G2 Prop3->Cat3 Yes Cat4 Consider Grubbs G1 (if tolerant monomer) Prop3->Cat4 Maybe

Caption: A decision tree for selecting a suitable Grubbs-type catalyst.

References

dealing with diastereomers in functionalized cyclooctene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized cyclooctenes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to diastereomer formation and control during their experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a functionalized trans-cyclooctene (B1233481) resulted in a mixture of diastereomers that are difficult to separate. Why is this happening and what can I do?

A1: The formation of diastereomers is a common challenge in the synthesis of substituted trans-cyclooctenes due to the planar chirality of the trans-alkene.[1] Direct photoisomerization of a substituted cis-cyclooctene often leads to poor diastereoselectivity. For instance, the photoisomerization of 5-hydroxy-cis-cyclooctene yields a 2.2:1 mixture of equatorial to axial diastereomers.[1]

To address this, a highly diastereoselective synthetic route has been developed that proceeds through a trans-cyclooct-4-enone intermediate. Nucleophilic addition to this ketone precursor occurs with high stereocontrol, leading to the preferential formation of the axial alcohol diastereomer.[1][2][3][4][5][6][7][8] This method provides a versatile platform for a variety of axially functionalized trans-cyclooctenes, termed "a-TCOs".

Q2: How do the axial and equatorial diastereomers of a functionalized trans-cyclooctene differ in their properties?

A2: The orientation of the functional group (axial vs. equatorial) can significantly impact the properties of the trans-cyclooctene. Axial diastereomers of 5-hydroxy-trans-cyclooctene derivatives have been shown to be an order of magnitude more reactive in tetrazine ligations than their equatorial counterparts.[1] Additionally, the diastereomer can influence physicochemical properties such as hydrophilicity, which is crucial for applications in biological systems.[2][4][5][6][8]

Q3: What is the best way to separate the diastereomers if my synthesis is not selective?

A3: While diastereoselective synthesis is the most efficient approach, if you have a mixture of diastereomers, chromatographic separation is the most common method. However, for many trans-cyclooctene derivatives, separation by standard flash chromatography can be very challenging or even unfeasible.[1][7] The use of silver nitrate-impregnated silica (B1680970) gel (AgNO₃/SiO₂) can be employed to selectively capture trans-cyclooctene isomers from a mixture with their cis-counterparts, though this does not separate the trans-diastereomers from each other.[9]

Q4: Can computational chemistry help in predicting the outcome of my diastereoselective synthesis?

A4: Yes, computational modeling has been effectively used to predict and rationalize the high diastereoselectivity observed in nucleophilic additions to trans-cyclooct-4-enone.[1][3][4][5][6][8] Transition state calculations can predict which face of the ketone is more susceptible to nucleophilic attack, thereby forecasting the major diastereomer formed.[1] These computational insights can be valuable in designing new functionalized cyclooctenes with desired stereochemistry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Diastereoselectivity in Photoisomerization The inherent facial selectivity of the photoisomerization of the substituted cis-cyclooctene is low.Instead of direct photoisomerization of a functionalized cis-cyclooctene, adopt the diastereoselective strategy using trans-cyclooct-4-enone as a key intermediate. This allows for stereocontrolled nucleophilic addition to the ketone.[1][2][3][4][5][6][7][8]
Poor Yield of the Desired Axial Diastereomer The chosen synthetic route inherently favors the equatorial diastereomer or has low selectivity. For example, direct photoisomerization of 5-hydroxy-cis-cyclooctene yields the axial diastereomer in ≤24% yield.[1]Utilize the trans-cyclooct-4-enone platform. For example, reduction of trans-cyclooct-4-enone with NaBH₄ provides the axial alcohol as a single diastereomer in 90% yield.[1]
Difficulty in Separating Diastereomers by Flash Chromatography The diastereomers have very similar polarities and chromatographic behavior.Optimize your chromatography conditions (e.g., try different solvent systems, use a high-performance column). If separation remains challenging, it is highly recommended to revisit the synthesis to improve the diastereoselectivity and minimize the need for difficult separations.
Uncertainty in Diastereomer Assignment Spectroscopic data (e.g., ¹H NMR) is ambiguous for distinguishing between the axial and equatorial isomers.Advanced NMR techniques, such as 2D NMR (COSY, NOESY), can help in elucidating the relative stereochemistry. Comparison of experimental data with computational predictions of NMR spectra for each diastereomer can also aid in assignment.

Data Presentation

Table 1: Comparison of Synthetic Routes to Functionalized trans-Cyclooctenols

Method Starting Material Product Diastereomeric Ratio (axial:equatorial) Yield of Axial Isomer Reference
Photoisomerization5-hydroxy-cis-cyclooctene5-hydroxy-trans-cyclooctene1 : 2.2≤24%[1]
Nucleophilic Additiontrans-cyclooct-4-enoneaxial-5-hydroxy-trans-cycloocteneSingle diastereomer90% (with NaBH₄)[1]

Table 2: Yields of Diastereomerically Pure Functionalized a-TCOs from trans-Cyclooct-4-enone

Nucleophile Product Yield Reference
Propargyl magnesium bromide5-(prop-2-yn-1-yl)-trans-cyclooct-4-enol86%[1]
Allyl zinc bromide5-(allyl)-trans-cyclooct-4-enol85%[1]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of axial-5-hydroxy-trans-cyclooctene (a-TCO Alcohol)

This protocol is based on the highly diastereoselective reduction of trans-cyclooct-4-enone.[1]

Materials:

Procedure:

  • Dissolve trans-cyclooct-4-enone in methanol at 0 °C.

  • Slowly add sodium borohydride to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting axial-5-hydroxy-trans-cyclooctene should be obtained as a single diastereomer.

Visualizations

Logical Workflow for Diastereoselective Synthesis

diastereoselective_synthesis start Start: 1,5-Cyclooctadiene step1 Two-step synthesis start->step1 intermediate Key Intermediate: trans-Cyclooct-4-enone step1->intermediate step2 Stereocontrolled Nucleophilic Addition intermediate->step2 product Product: Functionalized axial-trans-Cyclooctene (a-TCO) (Single Diastereomer) step2->product problem Problem: Mixture of Diastereomers old_route Traditional Route: Direct Functionalization/ Photoisomerization old_route->problem

Caption: Diastereoselective synthesis workflow.

Signaling Pathway for Stereocontrol

stereocontrol_pathway ketone trans-Cyclooct-4-enone (Rigid Conformation) equatorial_face Equatorial Face ketone->equatorial_face exposes axial_face Axial Face ketone->axial_face exposes favored_attack Favored Attack (Lower Energy Transition State) equatorial_face->favored_attack attack at disfavored_attack Disfavored Attack (Higher Energy Transition State) axial_face->disfavored_attack attack at nucleophile Nucleophile (e.g., Hydride) nucleophile->favored_attack nucleophile->disfavored_attack axial_product Axial Product (Major) favored_attack->axial_product equatorial_product Equatorial Product (Minor/Not Observed) disfavored_attack->equatorial_product

References

Technical Support Center: Monitoring Cyclooctene Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of cyclooctene (B146475) reactions. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

General Experimental Workflow

The following diagram illustrates a general workflow for monitoring the progress of a this compound reaction using common analytical techniques.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Data Analysis A Define Reaction (e.g., Polymerization, Ligation) B Select Analytical Technique (NMR, GC, HPLC, FTIR) A->B C Prepare Reagents & Standards B->C D Initiate Reaction C->D Introduce Reactants E Acquire Initial Spectrum/Chromatogram (t=0) D->E F Collect Data at Timed Intervals E->F G Process Spectra/Chromatograms F->G Export Data H Identify & Quantify Reactant/Product Signals G->H I Plot Concentration vs. Time H->I J Determine Reaction Kinetics (e.g., k₂ value) I->J

General workflow for monitoring a this compound reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring this compound reactions as it allows for the direct observation and quantification of reactants and products over time.[1]

Frequently Asked Questions & Troubleshooting

Q1: My NMR peaks are broad. How can I improve the resolution?

A1: Broad peaks in your NMR spectrum can be caused by several factors.[2]

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step. For complex samples, automated 3D shimming routines can be effective.[3]

  • Sample Inhomogeneity: Ensure your sample is fully dissolved. Suspended particles or insolubility can lead to broadened signals.[2][4] Filtering the sample before analysis may help.[4]

  • High Concentration: A sample that is too concentrated can also cause peak broadening.[2] Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic species can significantly broaden NMR signals. Ensure your glassware is clean and that no metallic impurities have been introduced.

Q2: The solvent peak is overlapping with my signals of interest. What can I do?

A2: Solvent peak overlap is a common issue.

  • Change Solvents: The simplest solution is to use a different deuterated solvent in which the solvent peak does not overlap with your analyte signals. For example, if the aromatic region is obscured by the deuterochloroform peak, switching to acetone-d6 (B32918) might resolve the issue.[2]

  • Solvent Suppression: Modern NMR spectrometers are equipped with solvent suppression pulse sequences (e.g., WET). These can be used to significantly reduce the intensity of the solvent signal.[5]

Q3: My integrations are not accurate for quantitative analysis. How can I fix this?

A3: Accurate quantification with NMR requires careful setup.[6][7]

  • Full Relaxation: Ensure that the relaxation delay (d1) plus the acquisition time (aq) is at least 5 times the T1 of the slowest-relaxing proton you are integrating.[6] This ensures all signals have fully relaxed before the next pulse, which is crucial for accurate integration.

  • Signal-to-Noise Ratio (S/N): For integration errors below 1%, a signal-to-noise ratio of at least 250:1 is recommended.[7] Increase the number of scans to improve the S/N.

  • Baseline Correction: A flat and properly corrected baseline is essential for accurate integration. Use the spectrometer's software to perform a baseline correction before integrating the peaks.

  • Turn Off Spinning: To prevent spinning sidebands, which can interfere with integration, it is advisable to turn off sample spinning during quantitative experiments.[7]

Data Summary: Typical ¹H NMR Acquisition Parameters for Kinetic Monitoring
ParameterRecommended SettingPurpose
Pulse Angle30-45 degreesTo ensure faster acquisition without saturating the signals.
Relaxation Delay (d1)5 x T1 (longest)To allow for full relaxation of all protons for accurate quantification.[6]
Number of Scans (ns)8 - 64 (or more)To achieve an adequate signal-to-noise ratio (S/N > 250:1).[7]
Acquisition Time (aq)2-4 secondsTo ensure good digital resolution.
Experimental Protocol: Monitoring a this compound Reaction by ¹H NMR
  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Ensure the concentration is high enough for good signal-to-noise but not so high that it causes peak broadening.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.[1]

    • Set up the acquisition parameters as outlined in the table above.

  • Data Acquisition (t=0): Acquire a reference ¹H NMR spectrum of the starting material before initiating the reaction. This will serve as your time-zero point.[1]

  • Reaction Initiation: Add a small, known volume of a concentrated solution of the second reactant (e.g., a tetrazine) to the NMR tube. Mix quickly and thoroughly.[1]

  • Timed Data Collection: Immediately begin acquiring a series of ¹H NMR spectra at defined time intervals. The frequency of acquisition will depend on the reaction rate.[1]

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks of a reactant (disappearing) and a product (appearing) in each spectrum.[1]

    • Plot the concentration (or relative integral value) of the reactant or product as a function of time.

    • Fit the data to the appropriate integrated rate law to determine the reaction rate constant (k).[1]

Gas Chromatography (GC)

GC is well-suited for monitoring reactions involving volatile components like this compound and its derivatives. It provides excellent separation and quantification capabilities.

Frequently Asked Questions & Troubleshooting

Q1: I'm seeing peak tailing in my chromatogram. What is the cause?

A1: Peak tailing, where the peak is not symmetrical and has a "tail," can be due to several factors.[8]

  • Active Sites: The column may have active sites (e.g., exposed silanols) that interact strongly with polar analytes. Conditioning the column at a higher temperature can help deactivate these sites.[8]

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting the sample or using a split injection to reduce the amount of sample entering the column.[8]

  • Contamination: Contamination in the inlet liner or at the head of the column can cause peak shape issues. Regularly replace the septum and inlet liner, and trim a small portion (10-30 cm) from the front of the column if it appears discolored.[9]

Q2: My retention times are shifting between runs. How can I improve reproducibility?

A2: Inconsistent retention times make peak identification unreliable.[9]

  • Flow Rate Fluctuations: Check for leaks in the gas lines, septum, or column fittings. Use a calibrated flow meter to verify that the carrier gas flow rate is stable and correct.[9][10]

  • Oven Temperature Instability: Ensure the GC oven temperature is stable and that the temperature program is reproducible for each run.[9]

  • Column Bleed: An increase in column bleed (rising baseline at high temperatures) can sometimes affect retention times. This may indicate the column is nearing the end of its life.

Q3: I see "ghost peaks" in my chromatogram on a blank run. Where are they coming from?

A3: Ghost peaks are peaks that appear even when no sample is injected.

  • Carryover: This is the most common cause, where residue from a previous, more concentrated sample is retained in the syringe, inlet, or column. Clean the syringe thoroughly and perform a "bake-out" of the inlet and column at a high temperature to remove contaminants.[8]

  • Septum Bleed: Old or low-quality septa can degrade at high inlet temperatures, releasing volatile compounds that show up as peaks. Use high-quality septa and replace them regularly.[8][10]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity gas is used and that gas traps are functioning correctly.[10]

Data Summary: Typical GC Parameters for this compound Analysis
ParameterTypical SettingPurpose
ColumnCross-linked methyl silicone capillary column (e.g., 30 m, 0.53 mm i.d.)Provides good separation for non-polar to moderately polar compounds.[11]
Injection ModeSplit or SplitlessSplit is used for concentrated samples to avoid column overload; splitless for trace analysis.[11]
Inlet Temperature250 °CTo ensure rapid and complete vaporization of the sample.
Carrier GasHelium or HydrogenProvides efficient separation.
Oven ProgramStart at 50-70°C, ramp to 250-300°CTo separate compounds with a range of boiling points.
DetectorFlame Ionization Detector (FID)Highly sensitive to hydrocarbons like this compound.
Experimental Protocol: Monitoring a this compound Reaction by GC
  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling or by adding a chemical quencher.

  • Dilution: Dilute the quenched aliquot with a suitable solvent (e.g., hexane, ethyl acetate) to a concentration appropriate for GC analysis. Add an internal standard for more accurate quantification.

  • GC Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Run the analysis using the optimized temperature program and parameters (see table above).

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the product(s), and the internal standard based on their retention times.

    • Integrate the peak areas for each component.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration versus time to determine the reaction kinetics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components of a reaction mixture, particularly for less volatile or thermally sensitive this compound derivatives.[12]

Frequently Asked Questions & Troubleshooting

Q1: Which HPLC mode should I use for my this compound derivative: Normal-Phase or Reversed-Phase?

A1: The choice depends on the polarity of your analytes.

  • Reversed-Phase (RP) HPLC: This is the most common mode. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[13][14] It is ideal for separating non-polar to moderately polar compounds. Since this compound is non-polar, RP-HPLC is a good starting point.[14][15] In RP-HPLC, non-polar compounds are retained longer, while polar compounds elute earlier.[13]

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).[16] It is used for very hydrophobic compounds that are too strongly retained in reversed-phase or for separating isomers.[16]

Q2: My peaks are not well-separated. How can I improve the resolution?

A2: Improving peak resolution involves optimizing the separation conditions.

  • Change Mobile Phase Composition: In reversed-phase HPLC, increasing the amount of the organic solvent (e.g., acetonitrile) in the mobile phase will generally decrease retention times and may improve the separation of early-eluting peaks. A shallower gradient or isocratic elution with a weaker mobile phase can improve the separation of closely eluting compounds.[16]

  • Change Stationary Phase: If changing the mobile phase is not effective, switching to a different column chemistry (e.g., from C18 to C8 or phenyl) can alter the selectivity and improve resolution.[13]

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, although it will also increase the run time.

Q3: I'm experiencing high backpressure in my HPLC system. What should I do?

A3: High backpressure is a common issue that can damage the pump and column.

  • Column Blockage: The most common cause is a blockage at the head of the column due to particulate matter from the sample or mobile phase. Try reversing the column (disconnect from the detector) and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced.

  • System Blockage: There could be a blockage in the tubing, fittings, or injector. Systematically disconnect fittings starting from the detector and working backward to identify the location of the blockage.

  • Mobile Phase Viscosity: High viscosity mobile phases can cause high pressure. Ensure the mobile phase composition is correct.

Experimental Protocol: Monitoring a this compound Reaction by HPLC
  • Method Development: Develop an HPLC method that can separate the this compound starting material from the reaction product(s). This involves selecting the appropriate column and mobile phase and optimizing the elution conditions (isocratic or gradient).[17]

  • Sample Preparation: At each desired time point, take an aliquot from the reaction mixture.

  • Quenching and Dilution: Quench the reaction and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject a known volume (e.g., 5-20 µL) of the prepared sample into the HPLC system.[17]

    • Run the analysis using the developed method.

  • Data Analysis:

    • Identify and integrate the peaks for the reactant and product.

    • Create a calibration curve using standards of known concentration to quantify the amounts of reactant and product at each time point.

    • Plot concentration versus time to monitor the reaction progress and determine kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is an excellent method for real-time monitoring of polymerization reactions, as it can track the concentration of functional groups.[18][19]

Frequently Asked Questions & Troubleshooting

Q1: How can I use FTIR to monitor my this compound polymerization?

A1: FTIR is ideal for monitoring polymerization because you can directly observe the disappearance of the monomer's characteristic peaks. For a this compound reaction, you would typically monitor the decrease in the absorbance of the C=C stretching vibration (around 1640-1600 cm⁻¹).[20][21] As the polymerization proceeds, this peak will decrease in intensity.[20]

Q2: Can I get quantitative data from in-situ FTIR?

A2: Yes, FTIR can provide quantitative data. According to the Beer-Lambert law, the absorbance of a specific peak is proportional to the concentration of the corresponding functional group. By tracking the absorbance of the this compound C=C peak over time, you can create a kinetic profile of the reaction. For accurate quantification, you may need to validate the in-situ results with an offline technique like GC or HPLC.[22]

Q3: What are the advantages of using an in-situ FTIR probe?

A3: In-situ monitoring with an Attenuated Total Reflectance (ATR) FTIR probe offers several advantages.[23]

  • Real-Time Data: It provides continuous, real-time data on the reaction progress without the need for sampling.[24][25]

  • No Sample Preparation: It eliminates the need for quenching and dilution, which can introduce errors.

  • Monitors Unstable Species: It allows for the observation of transient or unstable intermediates that might not be detectable with offline methods.[22]

  • Improved Safety: It minimizes operator exposure to potentially toxic reagents.[26]

Experimental Protocol: In-Situ Monitoring of this compound Polymerization by ATR-FTIR
  • System Setup:

    • Insert the ATR-FTIR probe into the reaction vessel, ensuring it is properly sealed.

    • Set up the spectrometer to collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹).[23]

  • Background Spectrum: Before adding all reactants, collect a background spectrum of the initial reaction mixture (solvent, catalyst, etc.). This will be subtracted from subsequent spectra.

  • Reaction Initiation: Add the final reactant (e.g., the monomer or initiator) to start the polymerization.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Identify the characteristic peak for the this compound C=C bond.

    • Plot the absorbance (or height) of this peak against time.

    • The resulting curve will show the consumption of the monomer over time, providing a direct measure of the reaction progress.

References

Validation & Comparative

comparing reactivity of trans-cyclooctene vs. cyclooctyne in bioorthogonal reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the reactivity, stability, and application of two premier bioorthogonal tools: trans-cyclooctene (B1233481) (TCO) and cyclooctyne (B158145) derivatives. This guide provides the quantitative data and detailed protocols necessary to select the optimal reagent for your specific research needs in cell labeling, imaging, and drug development.

In the landscape of bioorthogonal chemistry, the ability to perform specific chemical reactions within living systems has revolutionized our understanding of biological processes. Among the most powerful tools in this arena are strained alkenes and alkynes that undergo rapid, catalyst-free "click" reactions. This guide provides a detailed comparison of two leading classes of reactants: trans-cyclooctene (TCO), primarily used in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, and strained cyclooctynes (like BCN), which react with azides via strain-promoted azide-alkyne cycloaddition (SPAAC).

At a Glance: Reactivity and Kinetics

The choice between TCO and cyclooctyne often hinges on the required reaction speed. The iEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC.[1][2] This rapid ligation is crucial for applications involving low reactant concentrations or the need to capture fast biological events.[2]

Second-order rate constants (k₂) are the gold standard for quantifying reaction speed. The TCO-tetrazine ligation boasts remarkably high k₂ values, which can exceed 10⁶ M⁻¹s⁻¹.[3][4] In contrast, while still highly efficient and far superior to copper-catalyzed click chemistry for live-cell applications, SPAAC reactions typically exhibit slower kinetics.[2] The reactivity of both TCO and cyclooctyne can be tuned through structural modifications. For instance, highly strained TCO derivatives like s-TCO react faster than the parent molecule, and the axial isomer of functionalized TCO is more reactive than the equatorial isomer.[5][6]

Reaction Pair Reaction Type Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Characteristics
trans-Cyclooctene (TCO) + Tetrazine iEDDAUp to >1 x 10⁶[3][4]Exceptionally fast kinetics, ideal for low concentrations and rapid processes.[1][2]
Strained TCO (s-TCO) + Tetrazine iEDDA>1 x 10⁶[3]Among the fastest bioorthogonal reactions, but stability can be a concern.[3][5]
Bicyclononyne (BCN) + Azide (B81097) SPAAC~1.0A common and reliable SPAAC reagent.[7]
Dibenzocyclooctyne (DIBO) + Azide SPAAC~1-10Faster than BCN, offering a balance of reactivity and stability.

Note: Rate constants can vary significantly based on the specific derivatives, solvents, and temperature.

Stability and Biocompatibility

While high reactivity is desirable, it must be balanced with stability in a biological milieu. Highly reactive TCO derivatives can be prone to isomerization to their unreactive cis-cyclooctene form, a process that can be accelerated by interactions with thiols or copper-containing proteins in serum.[5][6][8][9] More stable derivatives have been developed to counteract this, often at the cost of some reactivity.[5][6] Cyclooctynes and their azide partners are generally considered very stable under physiological conditions.[2][7]

Both TCO and cyclooctyne-based reactions are considered highly bioorthogonal and biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[7][10][11] This makes them superior choices for live-cell and in-vivo applications compared to earlier click chemistry methods.[12][13]

Reaction Mechanisms and Workflow

The fundamental difference between the two chemistries lies in their reaction partners and mechanism. TCOs react with electron-poor dienes like tetrazines in a [4+2] cycloaddition, while cyclooctynes undergo a [3+2] cycloaddition with azides.

cluster_0 iEDDA Reaction cluster_1 SPAAC Reaction TCO trans-Cyclooctene (TCO) Product_IEDDA Dihydropyridazine + N₂ TCO->Product_IEDDA + Tetrazine Tetrazine Tetrazine Cyclooctyne Cyclooctyne (e.g., BCN) Product_SPAAC Triazole Cyclooctyne->Product_SPAAC + Azide Azide Azide

Caption: Core reaction schemes for iEDDA and SPAAC.

A typical experimental workflow for cell labeling involves introducing one bioorthogonal handle (e.g., an azide via metabolic labeling) onto a target biomolecule and then introducing the complementary probe (e.g., a cyclooctyne-fluorophore) to achieve covalent labeling.

A 1. Introduce Bioorthogonal Handle (e.g., Azido-sugar for metabolic labeling) B 2. Incubate Cells (Allow for metabolic incorporation onto cell surface glycans) A->B C 3. Add Complementary Probe (e.g., TCO-Fluorophore or BCN-Fluorophore) B->C D 4. Incubate for Reaction (Short incubation, e.g., 5-60 min at 37°C) C->D E 5. Wash Cells (Remove unreacted probe) D->E F 6. Analyze (e.g., Fluorescence Microscopy, Flow Cytometry) E->F

Caption: General experimental workflow for cell surface labeling.

Detailed Experimental Protocols

Protocol 1: Cell Surface Labeling via TCO-Tetrazine Ligation[10][14]

This protocol describes the labeling of a cell-surface receptor targeted by a TCO-conjugated antibody, followed by detection with a tetrazine-fluorophore.

  • Antibody Conjugation: Incubate cells with an antibody-TCO conjugate that targets a specific cell surface receptor.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.[10]

  • Tetrazine Labeling: Prepare a solution of the tetrazine-fluorophore conjugate in a live-cell imaging buffer at a final concentration of 1-10 µM.[10]

  • Incubation: Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[10] The optimal incubation time is often short due to the rapid reaction kinetics.[10]

  • Final Wash: Wash the cells three times with pre-warmed imaging buffer.

  • Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filter sets.

Protocol 2: Metabolic Cell Surface Labeling with BCN-Azide (SPAAC)[12]

This protocol details the metabolic incorporation of an azide group onto cell surface glycans, followed by reaction with a BCN-containing probe.

  • Metabolic Labeling: Culture cells in a medium supplemented with an azide-sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation of azides into cell-surface glycans.[12]

  • Cell Harvesting: Harvest the azide-labeled cells and wash them twice with a cold labeling buffer (e.g., PBS + 1% FBS).[12]

  • BCN Labeling: Resuspend the cells in labeling buffer and add the BCN-conjugated probe (e.g., BCN-fluorophore) to a final concentration of 50-100 µM.[12]

  • Incubation: Incubate the cell suspension for 60-90 minutes at room temperature or 37°C, protected from light.[12]

  • Washing: Wash the cells three times with cold labeling buffer to remove the unreacted BCN reagent.[12]

  • Analysis: The cells are now labeled and ready for downstream analysis, such as flow cytometry or microscopy.

Protocol 3: Cell Viability (MTT) Assay[15]

It is crucial to assess the potential cytotoxicity of labeling reagents.

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the same concentration of the TCO or cyclooctyne probe and for the same duration as used in the labeling experiment. Include untreated control wells.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[14]

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage relative to the untreated control cells.

Conclusion: Making the Right Choice

The decision between trans-cyclooctene and cyclooctyne chemistries depends on the specific demands of the experiment.

  • Choose TCO-Tetrazine (iEDDA) when your application requires extremely fast kinetics, such as in-vivo pre-targeting applications, or when working with very low concentrations of target molecules.[1][2]

  • Choose Cyclooctyne-Azide (SPAAC) when robust stability of the reactants is paramount for long-term experiments and when reaction kinetics, while still efficient, are not the primary limiting factor.[2]

By understanding the distinct kinetic and stability profiles of these two powerful bioorthogonal systems and utilizing the detailed protocols provided, researchers can make an informed decision to best achieve their scientific goals.

References

A Comparative Analysis of Axial and Equatorial trans-Cyclooctene (TCO) Isomer Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, trans-cyclooctene (B1233481) (TCO) isomers are indispensable tools for a variety of applications, including in vivo imaging, pretargeted therapy, and drug delivery. The reactivity and stability of these molecules are critically influenced by the stereochemistry of substituents on the cyclooctene (B146475) ring, which can adopt either an axial or equatorial conformation. This guide provides a detailed comparison of the stability and reactivity of axial and equatorial TCO isomers, supported by experimental data and methodologies, to assist researchers in selecting the optimal isomer for their specific needs.

The two primary conformations of a substituted TCO, the axial and equatorial isomers, exist in a dynamic equilibrium. The equatorial isomer is generally the more thermodynamically stable of the two. However, the axial isomer, despite its lower stability, exhibits significantly higher reactivity in the widely used inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Quantitative Comparison of Isomer Properties

The following table summarizes the key quantitative differences between axial and equatorial TCO isomers based on computational and experimental data.

PropertyAxial TCO IsomerEquatorial TCO IsomerKey Findings
Relative Energy Higher Energy (+1.1 kcal/mol)Lower Energy (More Stable)Density functional theory (DFT) calculations indicate the axial isomer is approximately 1.1 kcal/mol higher in energy than the equatorial isomer[1][2][3][4].
Thermodynamic Stability Less StableMore StableThe lower energy state of the equatorial isomer corresponds to greater thermodynamic stability[2].
Reactivity (k₂) with Tetrazines Up to 4 times higherBaselineExperimental data consistently shows that the axial isomer is significantly more reactive in IEDDA reactions[1][2][3].
Structural Conformation Higher Ring StrainLower Ring StrainThe increased ring strain in the axial isomer pre-distorts the molecule towards the transition state of the Diels-Alder reaction, lowering the activation energy[2].

Factors Influencing Isomer Stability and Reactivity

The interplay between stability and reactivity is a crucial consideration in the design of bioorthogonal probes. The less stable, higher-energy conformation of the axial TCO isomer is closer to the transition state of the IEDDA reaction, which accounts for its accelerated reaction rate. This concept is visualized in the following reaction coordinate diagram.

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Axial Isomer Axial Isomer Reactants->Axial Isomer +1.1 kcal/mol Equatorial Isomer Equatorial Isomer Reactants->Equatorial Isomer Transition State Transition State Axial Isomer->Transition State Lower ΔG‡ Equatorial Isomer->Transition State Higher ΔG‡ Products Products Transition State->Products Energy Energy Reaction Coordinate Reaction Coordinate

Energy profile of axial vs. equatorial TCO reactions.

While the inherent reactivity of the axial isomer is advantageous for rapid labeling, the stability of TCOs can be compromised under certain biological conditions. For instance, TCOs can isomerize to their unreactive cis-cyclooctene counterparts in the presence of thiols and copper-containing serum proteins[5]. This isomerization deactivates the molecule for the intended bioorthogonal reaction. Therefore, the choice between an axial and equatorial TCO, or a more stabilized derivative like a cis-dioxolane-fused TCO (d-TCO), depends on the specific biological environment and the required reaction kinetics[6].

Experimental Protocols

Accurate determination of the kinetic parameters for TCO-tetrazine reactions is essential for comparing the reactivity of different isomers. Stopped-flow spectrophotometry is a common technique for measuring the rates of these fast reactions.

Protocol: Kinetic Analysis using Stopped-Flow Spectrophotometry

Objective: To determine the second-order rate constant (k₂) for the reaction between a TCO isomer and a tetrazine derivative.

Materials:

  • Stock solutions of the axial and equatorial TCO isomers in an appropriate solvent (e.g., DMSO).

  • Stock solution of a tetrazine derivative (e.g., a water-soluble 3,6-dipyridyl-s-tetrazine) in the same solvent.

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stopped-flow spectrophotometer.

Procedure:

  • Preparation of Reactant Solutions: Prepare fresh dilutions of the TCO and tetrazine stock solutions in the reaction buffer to the desired final concentrations. The concentration of the TCO should be in excess (e.g., 10-fold) of the tetrazine concentration to ensure pseudo-first-order kinetics.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25 °C or 37 °C). Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 320 nm or 520 nm, depending on the tetrazine structure).

  • Reaction Initiation and Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow apparatus. Record the decrease in absorbance of the tetrazine over time as it is consumed in the reaction.

  • Data Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Calculation of the Second-Order Rate Constant (k₂): Plot the k_obs values against a range of TCO concentrations. The slope of the resulting linear plot will be the second-order rate constant (k₂).

This protocol allows for the precise quantification of the reactivity differences between axial and equatorial TCO isomers, providing the empirical data necessary to support the selection of the most suitable reagent for a given application.

The following workflow illustrates the key steps in a typical experimental setup for comparing the reactivity of TCO isomers.

G cluster_prep Reactant Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis prep_axial Prepare Axial TCO Solution mix_axial Mix Axial TCO + Tetrazine prep_axial->mix_axial prep_equatorial Prepare Equatorial TCO Solution mix_equatorial Mix Equatorial TCO + Tetrazine prep_equatorial->mix_equatorial prep_tetrazine Prepare Tetrazine Solution prep_tetrazine->mix_axial prep_tetrazine->mix_equatorial measure_axial Measure Absorbance Decay (Axial) mix_axial->measure_axial measure_equatorial Measure Absorbance Decay (Equatorial) mix_equatorial->measure_equatorial calc_kobs_axial Calculate k_obs (Axial) measure_axial->calc_kobs_axial calc_kobs_equatorial Calculate k_obs (Equatorial) measure_equatorial->calc_kobs_equatorial plot_axial Plot k_obs vs [Axial TCO] calc_kobs_axial->plot_axial plot_equatorial Plot k_obs vs [Equatorial TCO] calc_kobs_equatorial->plot_equatorial calc_k2_axial Determine k₂ (Axial) plot_axial->calc_k2_axial calc_k2_equatorial Determine k₂ (Equatorial) plot_equatorial->calc_k2_equatorial compare Compare Reactivities calc_k2_axial->compare calc_k2_equatorial->compare

Experimental workflow for comparing TCO isomer reactivity.

References

Validating Cyclooctene Probes for Specific Cellular Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The field of bioorthogonal chemistry has equipped researchers with powerful tools to study biological processes in their native environments. Among these, trans-cyclooctene (B1233481) (TCO) probes have emerged as highly effective reagents for a variety of applications, from live-cell imaging to in vivo pretargeted therapy.[1][2] Their utility stems from the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine (Tz) partners, a bioorthogonal "click" reaction prized for its exceptionally fast kinetics and high specificity.[2][3]

This guide provides a comparative analysis of cyclooctene (B146475) probes and their alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting and validating the optimal probes for their specific cellular targets.

Performance Comparison of Bioorthogonal Probes

The efficacy of a bioorthogonal probe is determined by several factors, most critically its reaction kinetics and stability in a biological milieu. The IEDDA reaction between TCOs and tetrazines is renowned for its speed, with second-order rate constants (k₂) that can be orders of magnitude higher than other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This rapid reactivity is crucial for applications requiring fast labeling at low concentrations.

Reaction Kinetics

The choice of both the this compound derivative and the tetrazine partner significantly influences the reaction rate. Modifications to the TCO structure can enhance reactivity and stability.[5] The following table summarizes the second-order rate constants for various this compound probes and a common alternative, bicyclononyne (BCN), with different tetrazine partners.

DienophileTetrazine PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]System/ConditionsReference
Axially-linked TCO177Lu-tetrazine2.7 x 10⁵PBS, 37°C[5][6]
Equatorially-linked TCO177Lu-tetrazine1.35 x 10⁵PBS, 37°C[6]
CC49-TCO[¹¹¹In]In-labeled-Tz1.3 x 10⁴PBS, 37°C[1]
d-TCO (dioxolane-fused)TetrazineUp to 3.3 x 10⁶H₂O, 25°C[7]
PEG3-4-TCOCoumarin-tetrazine T1HighIn cellulo[8]
PEG3-BCNCoumarin-tetrazine T1HighIn cellulo[8]
In Vivo and In Vitro Stability

A probe's stability is paramount for in vivo applications where it is exposed to complex biological environments over extended periods.[1] A key challenge for early TCO probes was their deactivation through isomerization to the unreactive cis-cyclooctene isomer, a process potentially mediated by copper-containing serum proteins.[5] Newer generations of TCOs have been engineered for enhanced stability.

ProbeStability CharacteristicsKey ConsiderationsReference
Axially-linked TCO75% remained reactive in vivo after 24hSteric hindrance improves stability by impeding isomerization.[1][5]
d-TCO (dioxolane-fused)Stable in human serum at room temperature for 4 daysDesigned to address stability limitations of other TCOs.[9]
CC49-TCOSlow deactivation observed in serum (25% in 24h)Linker design between TCO and the biomolecule can impact stability.[1]

Key Experimental Protocols

Accurate validation of this compound probes requires robust experimental design. Below are detailed protocols for essential validation experiments.

Protocol 1: Live-Cell Metabolic Labeling and Imaging

This protocol describes the labeling of nascent DNA in living cells using a TCO-modified deoxynucleoside triphosphate (dNTP).

Objective: To visualize DNA synthesis in live cells using the IEDDA click reaction.

Materials:

  • HeLa cells or other suitable cell line

  • Complete cultivation medium (e.g., DMEM with 10% FBS)

  • TCO-modified dNTP (e.g., dCp4TCOTP)

  • Synthetic transporter SNTT1

  • Tricine (B1662993) buffer

  • Fluorogenic tetrazine probe (e.g., Coumarin-tetrazine T1)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for microscopy until they reach the desired confluency.

  • Probe Incorporation:

    • Prepare a solution of the TCO-modified dNTP and the SNTT1 transporter in tricine buffer.

    • Remove the cultivation medium from the cells and wash once with PBS.

    • Add the dNTP/SNTT1 solution to the cells and incubate for 1 hour to allow for transport and incorporation into genomic DNA.[10][11]

  • Click Reaction:

    • Following incubation, remove the labeling solution.

    • Add a solution of the fluorogenic tetrazine probe in complete cultivation medium to the cells.

    • Incubate for 15-60 minutes to allow the IEDDA reaction to occur.[8][10]

  • Imaging:

    • Wash the cells with fresh medium to remove any unreacted tetrazine probe.

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. A high signal-to-noise ratio can often be achieved without cell fixation or extensive washing steps.[11]

Protocol 2: In Vivo Pretargeting and Biodistribution

This protocol outlines a pretargeting strategy in a murine model, where a TCO-tagged antibody is administered first, followed by a radiolabeled tetrazine.

Objective: To assess the tumor-targeting efficacy and biodistribution of a TCO-based pretargeting system.

Materials:

  • Tumor-bearing mouse model (e.g., nude mice with U87MG xenografts)

  • TCO-conjugated antibody (e.g., CC49-TCO)

  • Radiolabeled tetrazine probe (e.g., ¹⁷⁷Lu-DOTA-Tz)

  • Saline solution for injection

  • (Optional) Clearing agent (e.g., galactose-albumin-tetrazine)

  • Gamma counter or SPECT/CT imaging system

Procedure:

  • Antibody Administration: Administer the TCO-conjugated antibody intravenously (i.v.) to the tumor-bearing mice. Allow sufficient time (e.g., 24-48 hours) for the antibody to accumulate at the tumor site and clear from circulation.[6]

  • (Optional) Clearing Agent: To improve tumor-to-nontumor ratios, administer a clearing agent i.v. This agent is designed to bind and remove any remaining circulating TCO-antibody.[6]

  • Tetrazine Probe Administration: After the appropriate lag time, administer the radiolabeled tetrazine probe i.v.[6][12]

  • Biodistribution Analysis:

    • At predetermined time points (e.g., 1, 6, 24 hours) post-tetrazine injection, euthanize the mice.

    • Harvest tumors and major organs (blood, liver, kidneys, spleen, muscle, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[12]

  • Imaging (Optional): If using an appropriate radionuclide (e.g., ¹¹¹In), perform SPECT/CT imaging at various time points to visualize probe distribution.[6]

  • Specificity Control: To confirm target specificity, a blocking experiment can be performed by co-injecting a large excess of non-labeled targeting molecule (e.g., c(RGDyK)) with the radiolabeled probe.[13]

Mandatory Visualizations

Diagrams illustrating key processes and workflows are essential for understanding the application of this compound probes.

G cluster_workflow General Workflow for Bioorthogonal Labeling A Step 1: Introduce this compound (e.g., via metabolic labeling or TCO-conjugated antibody) B Step 2: Incubation & Clearance (Allow probe to reach target and unbound probe to clear) A->B C Step 3: Administer Tetrazine Probe (Conjugated to fluorophore, drug, or radioisotope) B->C D Step 4: In Situ IEDDA Reaction (Rapid and specific 'click' reaction at the target site) C->D E Step 5: Analysis (e.g., Fluorescence Imaging, PET/SPECT, or therapeutic effect) D->E

Caption: A generalized workflow for cellular targeting using this compound-tetrazine ligation.

G cluster_reaction Inverse Electron-Demand Diels-Alder (IEDDA) Reaction TCO trans-Cyclooctene (Dienophile) Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tz Tetrazine (Diene) Tz->Intermediate N2 N₂ Gas Intermediate->N2 Product Stable Dihydropyridazine Adduct Intermediate->Product - N₂

Caption: The reaction pathway of the TCO-Tz inverse electron-demand Diels-Alder ligation.

G cluster_validation Probe Specificity Validation Workflow Start Design Experiment TargetCells Target Cells (+ TCO Probe) Start->TargetCells ControlCells Control Cells (- TCO Probe) Start->ControlCells AddTz Add Fluorogenic Tetrazine to Both TargetCells->AddTz ControlCells->AddTz Wash Wash Unbound Probe AddTz->Wash Image Fluorescence Microscopy Wash->Image Analyze Quantify Signal (Target vs. Control) Image->Analyze Result High Signal in Target Cells Low/No Signal in Control => Specific Labeling Analyze->Result

Caption: A logical workflow for validating the targeting specificity of a this compound probe.

References

A Comparative Guide to Catalysts in Cyclooctene Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer chemistry and drug development, the choice of catalyst in Ring-Opening Metathesis Polymerization (ROMP) is critical to achieving the desired polymer properties. This guide provides a comparative analysis of the performance of various common catalysts in the ROMP of cyclooctene (B146475), supported by experimental data.

The ROMP of this compound is a powerful method for producing poly(this compound-r-ethylene), which after hydrogenation, yields a material analogous to linear low-density polyethylene. The selection of the catalyst—typically from the Grubbs', Hoveyda-Grubbs', or Schrock's families—profoundly influences the polymerization kinetics, the molecular weight, and the polydispersity of the resulting polymer.

Performance Comparison of Catalysts in this compound ROMP

The following table summarizes the performance of several key catalysts in the ROMP of this compound and its derivatives. It is important to note that the experimental conditions may vary between studies, which can affect direct comparability.

CatalystMonomerMonomer/Catalyst RatioSolventTime (h)Conversion (%)M (kDa)PDIReference
Grubbs' 1st Generation (G1) cis-Cyclooctene200:1CH₂Cl₂1~85--
Grubbs' 2nd Generation (G2) cis-Cyclooctene200:1CD₂Cl₂1~85--
Grubbs' 2nd Generation (G2) 5-Acetoxycyclooct-1-ene100:1CH₂Cl₂24>951.81.7
Grubbs' 3rd Generation (G3) 5-Acetoxycyclooct-1-ene100:1CH₂Cl₂24>951.91.8
Hoveyda-Grubbs' 2nd Gen. (HG2) 5-Acetoxycyclooct-1-ene100:1CH₂Cl₂24951.61.6
Schrock's Catalyst (Mo) cis-Cyclooctene---High--

Experimental Protocols

Below are generalized experimental protocols for the ROMP of this compound using Grubbs-type catalysts. These should be adapted based on the specific catalyst and desired polymer characteristics.

General Procedure for ROMP of cis-Cyclooctene

Materials:

  • cis-Cyclooctene (distilled and degassed)

  • Selected Ruthenium Catalyst (e.g., Grubbs' 1st, 2nd, or 3rd Generation, Hoveyda-Grubbs' 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), the chosen ruthenium catalyst is dissolved in the anhydrous, degassed solvent to a desired concentration.

  • In a separate flask, cis-cyclooctene is dissolved in the same solvent.

  • The catalyst solution is then added to the monomer solution via syringe with vigorous stirring to initiate the polymerization. The monomer-to-catalyst ratio is a critical parameter for controlling the molecular weight of the resulting polymer.

  • The reaction is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a predetermined time. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signals and the appearance of the polymer's olefinic proton signals.

  • The polymerization is quenched by the addition of a small amount of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Catalytic Cycle in Ring-Opening Metathesis Polymerization

The following diagram illustrates the generally accepted Chauvin mechanism for ROMP, which proceeds through a series of metallacyclobutane intermediates.

ROMP_Mechanism catalyst [M]=CHR¹ (Catalyst) metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + Cycloalkene cycloalkene Cycloalkene new_alkylidene [M]=CHR² (Propagating Species) metallacyclobutane1->new_alkylidene Ring Opening polymer_chain R¹HC=CHR² (First Polymer Unit) metallacyclobutane1->polymer_chain metallacyclobutane2 Metallacyclobutane Intermediate new_alkylidene->metallacyclobutane2 + Cycloalkene growing_chain [M]=CHR³ (Growing Polymer Chain) metallacyclobutane2->growing_chain Ring Opening growing_chain->catalyst ... (Propagation)

Caption: General catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).

comparing in vivo stability of various strained alkenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Stability of Strained Alkenes for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the heart of many of these applications lies the exquisite reactivity of strained alkenes with tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions. The in vivo stability of these strained alkenes is a critical parameter that dictates their utility in complex biological systems. This guide provides an objective comparison of the in vivo stability of three major classes of strained alkenes: trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes, supported by experimental data to aid in the selection of the most appropriate probe for your research needs.

Quantitative Comparison of Strained Alkene Stability

The following table summarizes key quantitative data related to the stability and reactivity of various strained alkenes. Higher reactivity, indicated by a larger second-order rate constant (k₂), is often desirable for rapid labeling at low concentrations. However, this high reactivity can sometimes be associated with lower stability.

Strained AlkeneSecond-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹)Serum StabilityThiol StabilityIn Vivo Half-lifeKey Considerations
Trans-cyclooctenes (TCOs) Generally exhibit the fastest kinetics.
Axial-TCO~80,200[1]GoodSusceptible to isomerizationNot explicitly reportedMore reactive than the equatorial isomer.
Equatorial-TCO~22,600[1]GoodSusceptible to isomerizationNot explicitly reportedLess reactive than the axial isomer.
s-TCOUp to 3,300,000[1]ModerateProne to isomerization, especially at high thiol concentrations.[1][2]~0.67 days (for a mAb conjugate)[2]Exceptionally high reactivity, but stability can be a concern.[1][2]
d-TCO~366,000[1]Stable in human serum for 4 days.[3]More robust than s-TCO towards thiol-promoted isomerization.[1]Not explicitly reportedDesigned for improved stability and reactivity.[1]
Norbornenes ~1.9 - 2.0[4][5]Generally stableGenerally stableNot explicitly reportedLower reactivity compared to TCOs, but often more stable.
Cyclopropenes ~56.6 (for 1-methylcyclopropene (B38975) uracil)[6]Stable in aqueous solution and in the presence of biological nucleophiles.[7]Methyl-substituted cyclopropenes are designed to be stable against thiols.[3]Not explicitly reportedSmall size is advantageous; reactivity can be tuned with substitution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of strained alkenes. Below are protocols for key experiments frequently cited in the literature.

In Vitro Serum Stability Assay

Objective: To evaluate the stability of a strained alkene probe in a complex biological medium that mimics the bloodstream.

Methodology:

  • Probe Preparation: Prepare a stock solution of the strained alkene-containing probe (e.g., a TCO-conjugated molecule) at a known concentration in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the probe stock solution into fresh mouse or human serum to a final concentration typically in the low micromolar range. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the serum mixture at various time points (e.g., 0, 1, 4, 24, 48 hours).

  • Sample Preparation: Precipitate serum proteins from the aliquots by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact probe remaining.

  • Data Analysis: Calculate the percentage of the intact probe at each time point relative to the amount at time zero to determine the stability profile.

Thiol Stability Assay

Objective: To assess the stability of a strained alkene in the presence of biological thiols, such as glutathione (B108866) (GSH), which are abundant intracellularly.

Methodology:

  • Probe and Thiol Preparation: Prepare stock solutions of the strained alkene probe and a thiol-containing compound (e.g., glutathione or mercaptoethanol) in a buffered solution (e.g., PBS, pH 7.4).

  • Incubation: Mix the probe and thiol solutions to achieve desired final concentrations (e.g., 1 mM probe and 30 mM thiol). Incubate the mixture at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 5, 24 hours).

  • Analysis: Analyze the aliquots by ¹H NMR spectroscopy or LC-MS to monitor for changes in the structure of the strained alkene, such as isomerization from trans- to cis-cyclooctene.

  • Data Analysis: Quantify the extent of degradation or isomerization over time.

In Vivo Stability and Biodistribution Assessment in a Murine Model

Objective: To determine the pharmacokinetic profile, metabolic stability, and tissue distribution of a strained alkene probe in a living organism.

Methodology:

  • Probe Radiolabeling: For quantitative biodistribution studies, the strained alkene probe is often radiolabeled (e.g., with ¹⁸F, ¹¹¹In, or ¹²⁵I).

  • Animal Model: Use a suitable mouse model (e.g., healthy BALB/c mice or a disease model with tumor xenografts).

  • Probe Administration: Administer the radiolabeled probe to the mice, typically via intravenous (IV) injection.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to determine the blood clearance rate.

  • Metabolite Analysis: Analyze the blood samples (plasma and red blood cells) using techniques like radio-HPLC to separate and quantify the intact probe from its metabolites.

  • Biodistribution: At the end of the study (e.g., 48 hours post-injection), euthanize the mice and harvest major organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, tumor).

  • Quantification: Weigh the tissues and measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile. The blood clearance and metabolite data are used to calculate the in vivo half-life and assess metabolic stability.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) to illustrate important pathways and workflows.

Strained_Alkene_Metabolism cluster_0 In Vivo Administration cluster_1 Potential Metabolic Pathways Strained_Alkene_Probe Strained Alkene Probe Isomerization Isomerization (e.g., TCO to CCO) Strained_Alkene_Probe->Isomerization Thiol-mediated Thiol_Adduct Thiol Adduct Formation Strained_Alkene_Probe->Thiol_Adduct Reaction with nucleophiles Oxidation Enzymatic Oxidation (e.g., Cytochrome P450) Strained_Alkene_Probe->Oxidation Excretion Renal/Hepatic Excretion Isomerization->Excretion Thiol_Adduct->Excretion Oxidation->Excretion Experimental_Workflow Start Strained Alkene Probe In_Vitro_Assay In Vitro Serum Stability Assay Start->In_Vitro_Assay Thiol_Assay Thiol Stability Assay Start->Thiol_Assay In_Vivo_Study In Vivo Murine Model Study Start->In_Vivo_Study Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Thiol_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Conclusion Stability Profile Determination Data_Analysis->Conclusion Reactivity_Stability_Relationship High_Reactivity High Reactivity (e.g., s-TCO) Lower_Stability Lower Stability High_Reactivity->Lower_Stability Often Correlated Moderate_Reactivity Moderate Reactivity (e.g., d-TCO, axial-TCO) High_Stability High Stability Moderate_Reactivity->High_Stability Optimal Balance Low_Reactivity Lower Reactivity (e.g., Norbornene) Low_Reactivity->High_Stability Often Correlated

References

A Comparative Guide to the Characterization of Polymers Derived from Different Cyclooctene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers derived from various cyclooctene (B146475) monomers, supported by experimental data. The selection of a monomer is critical as it dictates the final properties of the resulting polymer, influencing its processability, thermal stability, mechanical performance, and potential for functionalization, which are key considerations in materials science and drug delivery applications.

Data Presentation: A Quantitative Comparison

The properties of polymers derived from this compound and its substituted analogues are significantly influenced by the nature of the monomer. The following tables summarize key quantitative data from the literature to facilitate a direct comparison.

Table 1: Thermal Properties of Polycyclooctenes Derived from Different Monomers

MonomerPolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
cis-CyclooctenePoly(this compound) (PCOE)-81 to -65-40 to 61[1]>320
3-Methyl-cis-cyclooctenePoly(3-methylthis compound)Varies with stereoregularity--
3-Butyl-trans-cyclooctenePoly(3-butyl-trans-cyclooctene)---
1-Butyl-trans-cyclooctenePoly(1-butyl-trans-cyclooctene)---
3-Substituted cis-cyclooctenes (glycine)Glycine-bearing polythis compoundVaries with substituentSemicrystalline[2]-
5-Substituted cis-cyclooctenes (ionic liquid)1,2,3-triazolium-based poly(ionic liquid)-13 to -23[3]-~286[3]
Hydroxyl-functionalized PCOE (1.4-22.9%)Poly(this compound-co-hydroxylethyl thioether)Increases with functionalization[3]Decreases with functionalization[3]C-S bond scission ~350[4]

Note: The properties of polythis compound can be tuned by controlling the trans/cis ratio of the double bonds in the polymer backbone.[1] Data for some substituted polymers is qualitative or varies significantly with the specific substituent and polymer microstructure.

Table 2: Molecular Weight and Polydispersity of Polycyclooctenes

MonomerCatalyst SystemMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
cis-CycloocteneGrubbs' 2nd Gen.Varies with monomer/catalyst ratioVariesTypically < 2
3-Butyl-trans-cycloocteneGrubbs' 1st Gen. / PPh3--Broadened distribution[5]
1-Butyl-trans-cycloocteneGrubbs' 1st Gen. / PPh3--Higher than expected[5]
Hydroxyl-functionalized PCOEThiol-ene click post-polymerizationSlight increase with functionalization[4]-Minimal change[4]

Note: Molecular weight and PDI are highly dependent on the polymerization conditions, including the choice of catalyst, monomer-to-catalyst ratio, and reaction time.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.[6]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[7]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 150 °C). This is the first heating scan.[1]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.[1]

    • Heat the sample again at the same constant rate. This is the second heating scan, from which Tg and Tm are typically reported.[1]

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic transitions. The Tg is observed as a step change in the baseline, while Tm and Tc appear as endothermic and exothermic peaks, respectively.[8]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polymer.

Procedure:

  • Sample Preparation: Place a small, representative sample of the polymer (typically 5-15 mg) into a TGA pan (e.g., platinum or ceramic).[9][10]

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[10]

    • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[10]

  • Data Analysis: Plot the sample weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[9] The derivative of the weight loss curve can be used to identify the temperatures of maximum decomposition rates.[11]

Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Procedure:

  • Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or trichlorobenzene (TCB) for high-temperature GPC) at a known concentration (e.g., 1-2 mg/mL).[12] The dissolution may require heating for polyolefins.[13]

  • Instrument Setup:

    • Equilibrate the GPC system, including the columns and detector, at the appropriate temperature.

    • Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene).

  • Analysis:

    • Inject the filtered polymer solution into the GPC system.

    • The polymer molecules are separated based on their hydrodynamic volume as they pass through the porous gel in the columns.

    • The concentration of the eluting polymer is monitored by a detector (e.g., refractive index or infrared).

  • Data Analysis: The retention time of the polymer is correlated to its molecular weight using the calibration curve. The Mn, Mw, and PDI are then calculated from the molecular weight distribution.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure, composition, and microstructure (e.g., tacticity, monomer sequence) of the polymer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the polymer (5-25 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃).[15] Ensure the sample is fully dissolved and transfer it to an NMR tube. The optimal sample height in the tube is typically around 4-5 cm.[15]

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve a homogeneous field.

  • Data Acquisition: Acquire the NMR spectrum (e.g., ¹H, ¹³C) using appropriate pulse sequences and parameters.

  • Data Analysis: Integrate the peaks in the spectrum to determine the relative number of protons or carbons, which provides information about the polymer's structure and composition. For copolymers, the monomer ratio can be calculated from the integral ratios of characteristic peaks.

Mechanical Testing (Tensile Testing)

Objective: To determine the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.

Procedure (based on ASTM D882 for thin films): [16]

  • Sample Preparation: Cut rectangular or dog-bone shaped specimens from a polymer film of known thickness (less than 1 mm).[17]

  • Instrument Setup:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the specimen to measure strain.

  • Testing:

    • Pull the specimen at a constant rate of extension until it fractures.[18]

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate the stress and strain from the load and extension data.

    • Plot the stress-strain curve.

    • Determine the tensile strength (maximum stress), elongation at break, and Young's modulus (the slope of the initial linear portion of the curve).[16]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of polymers derived from this compound monomers.

experimental_workflow cluster_synthesis Monomer Synthesis & Polymerization cluster_characterization Polymer Characterization Monomer This compound Monomer (unsubstituted or substituted) ROMP Ring-Opening Metathesis Polymerization (ROMP) Monomer->ROMP Catalyst (e.g., Grubbs') Polymer Polythis compound Derivative ROMP->Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR NMR (Structure, Composition) Polymer->NMR DSC DSC (Tg, Tm) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA MechTest Mechanical Testing (Tensile Properties) Polymer->MechTest

Figure 1. Experimental workflow for the synthesis and characterization of polythis compound derivatives.

structure_property cluster_input Monomer & Polymerization Control cluster_structure Polymer Structure cluster_properties Macroscopic Properties Monomer This compound Monomer Type FunctionalGroup Functional Group Monomer->FunctionalGroup Microstructure Microstructure (cis/trans, tacticity) Monomer->Microstructure Conditions Polymerization Conditions MolecularWeight Molecular Weight & PDI Conditions->MolecularWeight Conditions->Microstructure Thermal Thermal Properties (Tg, Tm, Td) FunctionalGroup->Thermal Mechanical Mechanical Properties (Strength, Modulus) FunctionalGroup->Mechanical Solubility Solubility & Polarity FunctionalGroup->Solubility MolecularWeight->Mechanical Microstructure->Thermal Microstructure->Mechanical

Figure 2. Logical relationship between monomer structure, polymerization conditions, and final polymer properties.

References

Assessing the Biocompatibility of Cyclooctene-Modified Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of biomolecules using bioorthogonal chemistry has become a cornerstone of modern drug development, in vivo imaging, and diagnostics. Among the most powerful tools in this arena is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The exceptional speed and specificity of this reaction make it ideal for applications within living systems.[1][2] However, the introduction of any synthetic moiety to a biomolecule necessitates a thorough evaluation of its biocompatibility to ensure safety and efficacy.

This guide provides a comparative assessment of the biocompatibility of TCO-modified biomolecules against common alternatives, primarily those utilizing strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like dibenzocyclooctyne (DBCO). We present a summary of performance data, detailed experimental protocols for key biocompatibility assays, and workflow diagrams to aid in the rational design and evaluation of next-generation bioconjugates.

Comparison of Biocompatibility Performance

The choice of bioorthogonal chemistry impacts not only the efficiency of the conjugation reaction but also the biological response to the modified molecule. Both iEDDA and SPAAC chemistries are generally favored for in vivo applications because they avoid the use of cytotoxic copper catalysts required for other click reactions.[1][3][4] The primary concerns for these advanced bioconjugates revolve around the stability of the chemical linker, potential cytotoxicity, and any unintended immune responses.

The stability of the resulting conjugate is paramount. The triazole ring formed in SPAAC reactions is considered highly stable and biologically inert.[5] Similarly, the dihydropyridazine (B8628806) bond created through the TCO-tetrazine iEDDA reaction is also highly stable.[5] A potential liability for TCO is its susceptibility to isomerization to the unreactive cis-cyclooctene isomer, though stability has been improved through the development of various TCO derivatives.[6] Conversely, the DBCO moiety can be hydrophobic, which may lead to protein aggregation, and the DBCO group itself can be prone to hydrolysis during extended incubations at physiological temperatures.[5]

Table 1: Comparative Summary of TCO-Tetrazine vs. DBCO-Azide Chemistries

FeatureTCO - Tetrazine (iEDDA)DBCO - Azide (SPAAC)
Reaction Type Inverse Electron Demand Diels-AlderStrain-Promoted Azide-Alkyne Cycloaddition
Linkage Formed DihydropyridazineTriazole
Linkage Stability Highly Stable.[5]Highly stable and considered biologically inert.[5]
Key Advantages - Extremely fast reaction kinetics (up to 10⁶ M⁻¹s⁻¹).[2]- Bioorthogonal and catalyst-free.[1]- Well-established chemistry.- Good balance of reactivity and stability.- Copper-free and bioorthogonal.[1]
Potential Liabilities - TCO can be susceptible to isomerization or degradation in the presence of certain thiols or copper-containing proteins.[6]- Slower kinetics compared to the fastest TCO-tetrazine reactions.[5]- DBCO moiety can be hydrophobic, potentially leading to aggregation.[5]- DBCO group can be prone to hydrolysis over long incubations at 37°C.[5]
Reported Stability TCO-tetrazine chemistry may result in less aggregation and lower off-target uptake in vivo compared to DBCO-azide conjugates.[5]A DBCO-modified antibody can lose 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[5]

Quantitative Cytotoxicity Data

Assessing cytotoxicity is a critical first step in determining biocompatibility. The modification of a therapeutic molecule with a bioorthogonal handle can alter its interaction with cells. Often, the goal is to "cage" a cytotoxic drug, reducing its toxicity until it is activated at a target site. The following table provides an example of how TCO modification can dramatically decrease the cytotoxicity of the potent chemotherapy drug Doxorubicin (B1662922) (Dox) until it is activated by a tetrazine-triggered click-to-release reaction.

Table 2: Example IC50 Values for a TCO-Modified Prodrug vs. Parent Drug [7]

Cell LineCompoundIC50 (µmol/L)
A549 Doxorubicin (Dox)0.278
TCO-Dox (Prodrug)4.76
TCO-Dox (Activated in situ)0.548
HeLa Doxorubicin (Dox)0.229
TCO-Dox (Prodrug)2.93
TCO-Dox (Activated in situ)0.439

Data sourced from a study evaluating a TCO-caged doxorubicin prodrug. The "Activated" condition involved pre-treating cells with a tetrazine-modified metabolic label to trigger the release of doxorubicin from the TCO-Dox prodrug at the cell surface.

Experimental Protocols

Objective and reproducible assessment of biocompatibility is crucial. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the modified biomolecule.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa, A549, or a cell line relevant to the biomolecule's target) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the cyclooctene-modified biomolecule and relevant controls (e.g., unmodified biomolecule, alternative modification) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the plate for a period relevant to the intended application (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a similar solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to untreated control cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate prepare_compounds 2. Prepare Serial Dilutions of Test Biomolecules treat_cells 3. Treat Cells with Biomolecules prepare_compounds->treat_cells incubate 4. Incubate for 24-72 hours treat_cells->incubate add_mtt 5. Add MTT Reagent (4 hr incubation) incubate->add_mtt solubilize 6. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_plate 7. Measure Absorbance at 570 nm solubilize->read_plate calc_ic50 8. Calculate Viability and IC50 Values read_plate->calc_ic50

Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol 2: Hemocompatibility Assessment (Hemolysis Assay)

This assay is critical for any modified biomolecule intended for intravenous administration, as it assesses the potential to damage red blood cells.[8]

Methodology:

  • Blood Collection: Obtain fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., sodium citrate).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBC pellet three times with sterile, isotonic PBS (pH 7.4). Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

  • Sample Incubation: Add the this compound-modified biomolecule at various concentrations to 1 mL of the RBC suspension.

    • Positive Control: Add Triton X-100 (0.1%) to an RBC suspension to induce 100% hemolysis.

    • Negative Control: Add PBS to an RBC suspension to measure spontaneous hemolysis.

  • Incubation: Incubate all samples at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 541 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100. Materials are generally considered non-hemolytic if the percentage of hemolysis is below 5%.

Protocol 3: Immunogenicity Assessment

The potential for a modified biomolecule to elicit an immune response (i.e., generate anti-drug antibodies, or ADAs) is a major safety concern. The assessment follows a tiered approach as recommended by regulatory bodies like the FDA and EMA.[5][9][10]

Methodology:

  • Screening Assay:

    • Purpose: To detect all potential positive ADA samples.

    • Method: Typically an ELISA or electrochemiluminescence (ECL) bridging assay. Plate is coated with the drug, and the sample (serum or plasma) is added. ADAs, if present, will bind to the coated drug. A labeled version of the drug is then added, which binds to the other arm of the ADA, creating a "bridge" that generates a signal.

  • Confirmatory Assay:

    • Purpose: To confirm that the positive signals from the screening assay are specific to the drug.

    • Method: The assay is repeated, but the sample is pre-incubated with an excess of the drug. If the signal is significantly reduced (competed away), it confirms the presence of drug-specific ADAs.

  • Characterization Assays:

    • Purpose: To understand the nature of the ADA response.

    • Methods:

      • Titration: Determine the relative amount of ADAs in positive samples.

      • Isotyping: Identify the class of antibody (e.g., IgG, IgM).

      • Neutralizing Antibody (NAb) Assay: A cell-based functional assay to determine if the ADAs inhibit the biological activity of the drug. This is a critical step as NAbs can impact drug efficacy.

Biocompatibility_Concept cluster_system Biological System Biomolecule Native Biomolecule ModifiedBiomolecule TCO-Modified Biomolecule Biomolecule->ModifiedBiomolecule Modification This compound This compound (TCO) This compound->ModifiedBiomolecule Biocompatible Biocompatible (No adverse reaction) ModifiedBiomolecule->Biocompatible Desired Outcome ImmuneResponse Immunogenic (ADA Production) ModifiedBiomolecule->ImmuneResponse Potential Adverse Outcome

Bioorthogonal modification and potential biological outcomes.
Protocol 4: In Vivo Stability and Biodistribution Assessment

This protocol outlines a method to determine the distribution, clearance, and stability of a modified biomolecule in a living organism using radiolabeling.[6][11][12]

Methodology:

  • Radiolabeling: Label the modified biomolecule with a suitable radioisotope (e.g., ¹²⁵I for gamma counting or ¹¹¹In for SPECT imaging). It is crucial that the radiolabel is stable and remains attached to the biomolecule in vivo. Dual-labeling strategies, with one isotope on the biomolecule and another on the payload, can provide detailed information on conjugate stability.[8]

  • Animal Model: Select an appropriate animal model (typically mice or rats) relevant to the disease target.

  • Administration: Administer the radiolabeled biomolecule to a cohort of animals, usually via intravenous injection.

  • Time Points: At designated time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a subset of animals (n=3-5 per time point).

  • Sample Collection: Collect blood, major organs (liver, kidneys, spleen, lungs, heart), and the target tissue (e.g., tumor).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

    • Plot the %ID/g for each tissue over time to determine the biodistribution profile.

    • Analyze blood samples over time to determine the pharmacokinetic profile and calculate the circulation half-life.

    • Analyze urine and feces to understand the clearance route.

    • The stability of the modification can be inferred from the biodistribution profile (e.g., rapid accumulation in kidneys might suggest degradation) and by analyzing the chemical form of the radioactivity in blood or tissue samples using techniques like HPLC.

InVivo_Stability_Workflow cluster_prep Preparation cluster_collection Sample Collection (at various time points) cluster_analysis Analysis & Outcome radiolabel 1. Radiolabel Modified Biomolecule inject 2. Administer to Animal Cohorts (IV) radiolabel->inject euthanize 3. Euthanize Animal Subsets inject->euthanize collect_tissues 4. Collect Blood & Major Organs euthanize->collect_tissues measure_gamma 5. Measure Radioactivity (Gamma Counter) collect_tissues->measure_gamma calculate_idg 6. Calculate % Injected Dose per Gram (%ID/g) measure_gamma->calculate_idg pk_pd_profile 7. Determine PK/PD Profile, Biodistribution & Half-life calculate_idg->pk_pd_profile

Workflow for an in vivo stability and biodistribution study.

References

quantitative analysis of cyclooctene conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioorthogonal reaction is a critical decision in the development of targeted therapeutics, advanced diagnostics, and in vivo imaging agents. Among the most powerful tools in this field are cyclooctene-based ligations, prized for their rapid kinetics and biocompatibility. This guide provides an objective comparison of the conjugation efficiency of various This compound (B146475) derivatives involved in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, supported by experimental data. We also present a comparison with other common bioconjugation techniques to provide a broader context for your experimental design.

Quantitative Comparison of Reaction Rates

The efficiency of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations of reactants.

This compound Derivatives in SPAAC Reactions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a widely used bioorthogonal reaction that does not require a cytotoxic copper catalyst. The reactivity of cyclooctynes in SPAAC is largely governed by their ring strain. The following table summarizes the reported second-order rate constants for common cyclooctyne (B158145) derivatives with benzyl (B1604629) azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Dibenzocyclooctyne (DBCO)~0.6 - 1.0High reactivity, commonly used.[1]
Dibenzoannulated cyclooctyne (DIBO)~0.3 - 0.7Robust reactivity.[1]
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1Slower, but smaller and less lipophilic.[1]

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1]

Trans-Cyclooctene (B1233481) (TCO) Derivatives in IEDDA Reactions

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is renowned for its exceptionally fast kinetics.[2][3] Structural modifications to the TCO ring can significantly modulate the reaction rate.

TCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
trans-cyclooctene (TCO)~2,000The foundational TCO, highly reactive.[4]
sTCO (strained TCO)up to 10⁶Extremely rapid kinetics due to increased ring strain.[5]
d-TCO (cis-dioxolane fused TCO)(318-366) x 10³Offers a balance of high reactivity and improved stability.[6]

Note: The choice of tetrazine partner also significantly impacts the reaction rate.[2] Highly reactive TCO derivatives may exhibit reduced stability.[2]

Comparison with Other Bioconjugation Chemistries

To provide a comprehensive overview, the following table compares this compound-based ligations with other commonly used bioconjugation methods.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
SPAAC (e.g., DBCO) Azides (-N₃)High (>90%)Covalent (Triazole) - HighFast (minutes to hours)Bioorthogonal, no catalyst needed.
IEDDA (e.g., TCO-Tetrazine) TetrazinesVery High (>95%)Covalent (Dihydropyridazine) - HighExtremely Fast (seconds to minutes)[7]Bioorthogonal, exceptionally fast kinetics.[2][3]
EDC/NHS Coupling Primary Amines (-NH₂)Modest (50-80%)[8]Covalent (Amide) - HighModerate (30 min - 4 hours)[8]pH-sensitive, potential for side reactions.[8]
Thiol-Maleimide Chemistry Thiols (-SH)High (>90%)[8]Covalent (Thioether) - HighFast (1-2 hours)[8]pH-sensitive, maleimide (B117702) can hydrolyze.[8]

Experimental Workflows & Methodologies

Accurate quantification of conjugation efficiency is paramount for the development and characterization of bioconjugates. Below are diagrams illustrating typical experimental workflows and detailed protocols for key quantification techniques.

Experimental_Workflow cluster_prep Bioconjugate Preparation cluster_quant Quantification Biomolecule Biomolecule (e.g., Antibody, Protein) Conjugation Conjugation Reaction Biomolecule->Conjugation This compound This compound Reagent (e.g., DBCO-NHS ester) This compound->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterize Conjugate MS Mass Spectrometry Purification->MS Characterize Conjugate HPLC HPLC Purification->HPLC Characterize Conjugate ELISA ELISA Purification->ELISA Characterize Conjugate

Caption: General experimental workflow for bioconjugation and subsequent quantification.

Methodologies for Quantifying Conjugation Efficiency

1. UV-Vis Spectroscopy

  • Principle: This method relies on the Beer-Lambert law to determine the concentration of the biomolecule and the attached this compound-containing molecule, provided they have distinct absorbance maxima. The degree of labeling (DOL), or the average number of this compound molecules per biomolecule, can be calculated from the absorbance spectrum of the purified conjugate.

  • Protocol:

    • Measure the UV-Vis spectrum of the purified bioconjugate.

    • Record the absorbance at the wavelength corresponding to the maximum absorbance of the biomolecule (e.g., 280 nm for proteins) and the this compound derivative.

    • Calculate the concentration of the biomolecule and the this compound derivative using their respective extinction coefficients.

    • Determine the DOL by dividing the molar concentration of the this compound by the molar concentration of the biomolecule.

2. Mass Spectrometry (MS)

  • Principle: Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate. The mass shift observed between the unconjugated biomolecule and the bioconjugate corresponds to the mass of the attached this compound moieties, allowing for a precise determination of the DOL.

  • Protocol:

    • Prepare the bioconjugate sample for MS analysis (e.g., desalting).

    • Acquire the mass spectrum of the unconjugated biomolecule and the purified bioconjugate using an appropriate mass spectrometer (e.g., MALDI-TOF, ESI-MS).

    • Deconvolute the mass spectra if necessary.

    • Calculate the mass difference between the bioconjugate and the unconjugated biomolecule to determine the number of attached this compound molecules.

3. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC techniques, such as reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC), can be used to separate the bioconjugate from unconjugated reactants. Quantification is achieved by integrating the peak areas in the chromatogram.

  • Protocol:

    • Develop an appropriate HPLC method to resolve the bioconjugate from the starting materials.

    • Inject a known amount of the purified bioconjugate onto the HPLC system.

    • Monitor the elution profile using a suitable detector (e.g., UV detector).

    • Calculate the percentage of conjugated biomolecule by comparing the peak area of the conjugate to the total peak area of all biomolecule-containing species.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of selecting a bioorthogonal reaction and the chemical pathways of the discussed this compound conjugations.

Reaction_Selection cluster_criteria Selection Criteria cluster_reactions Bioorthogonal Reactions Kinetics Required Kinetics (Fast vs. Ultrafast) SPAAC SPAAC (e.g., DBCO, BCN) Kinetics->SPAAC IEDDA IEDDA (e.g., TCO, sTCO) Kinetics->IEDDA Decision Optimal Reaction Choice Kinetics->Decision Inform Stability Stability Needs Stability->SPAAC Stability->IEDDA Stability->Decision Inform Size Steric Constraints Size->SPAAC Size->IEDDA Size->Decision Inform Decision->SPAAC Moderate Speed, Good Stability Decision->IEDDA Highest Speed

Caption: Decision tree for selecting a suitable this compound-based bioorthogonal reaction.

Conjugation_Pathways cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Cyclooctyne Cyclooctyne (e.g., DBCO) Triazole {Triazole Product} Cyclooctyne:port->Triazole:port [3+2] Cycloaddition Azide Azide R-N₃ Azide:port->Triazole:port TCO trans-Cyclooctene (TCO) Dihydropyridazine {Dihydropyridazine Product} TCO:port->Dihydropyridazine:port [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine:port->Dihydropyridazine:port

Caption: Chemical pathways for SPAAC and IEDDA cycloaddition reactions.

References

A Comparative Guide to New Cyclooctene Derivatives for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between strained cyclooctenes and tetrazines. This guide provides an objective comparison of new cyclooctene (B146475) derivatives against established reagents, focusing on their performance, stability, and biocompatibility, supported by experimental data and detailed protocols.

Introduction to this compound Derivatives in Bioorthogonal Chemistry

The reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). This high reactivity allows for efficient labeling at low concentrations, minimizing potential off-target effects and cellular perturbation.

The development of new this compound derivatives has focused on fine-tuning the balance between reactivity, stability, and hydrophilicity to suit a wide range of applications, from live-cell imaging to in vivo drug delivery. This guide will focus on the comparison of various trans-cyclooctene (TCO) derivatives, which are the most widely used class of cyclooctenes for bioorthogonal reactions.

Performance Comparison of this compound Derivatives

The performance of a this compound derivative in bioorthogonal applications is primarily determined by its reaction kinetics, stability in biological media, and its intrinsic cytotoxicity. The following tables summarize the available quantitative data for a selection of new and established this compound derivatives.

Table 1: Reaction Kinetics of this compound Derivatives with Tetrazines

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. Higher k₂ values indicate faster reactions, which are desirable for applications requiring rapid labeling or when dealing with low concentrations of reactants.

This compound DerivativeAbbreviationReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Established Reagents
trans-CycloocteneTCO3,6-di-(2-pyridyl)-s-tetrazine~1,000 - 3,000The foundational TCO, good stability.
(1R,8S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanolBCNBenzyl azide~0.1 - 1.0A common cyclooctyne (B158145) for SPAAC, slower than TCO-tetrazine reactions.
DibenzocyclooctyneDBCOBenzyl azide~0.1 - 1.0Widely used for SPAAC, higher reactivity than BCN.
New Derivatives
(E)-Bicyclo[6.1.0]non-4-enesTCO3,6-diphenyl-s-tetrazine> 100,000Highly strained, extremely fast kinetics, but lower stability.
cis-Dioxolane-fused trans-cyclooctened-TCO3,6-di-(2-pyridyl)-s-tetrazine~300,000High reactivity with improved stability compared to sTCO.
Axial-TCO derivativesa-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000Favorable physicochemical properties, including improved hydrophilicity and washout rates from cells.[1]

Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature.

Table 2: Stability of this compound Derivatives

The stability of this compound derivatives in biological environments is crucial for their successful application. The primary degradation pathway for trans-cyclooctenes is isomerization to their less reactive cis-isomers, which can be accelerated by the presence of thiols.

This compound DerivativeStability in Aqueous Buffer (e.g., PBS)Stability in SerumKey Considerations
Established Reagents
TCOGenerally stable for several hours to days.Gradual isomerization observed over 24 hours.Suitable for many in vitro and short-term in vivo studies.
BCNHigh stability.High stability.Very stable under physiological conditions.
DBCOHigh stability.High stability.Very stable under physiological conditions.
New Derivatives
sTCOProne to isomerization, especially in the presence of thiols.Limited stability, rapid isomerization can occur.Best suited for applications requiring very rapid reactions where long-term stability is not critical.
d-TCOShows no decomposition in aqueous solutions over extended periods.[2]Good stability, with minimal isomerization over several days.[2]Offers a good balance of high reactivity and improved stability.[2]
a-TCOGood stability.Data not widely available, but expected to be similar to other TCOs.Designed for improved physicochemical properties.
Table 3: Cytotoxicity of this compound Derivatives

The intrinsic cytotoxicity of bioorthogonal reagents is a critical factor, particularly for applications in live cells and in vivo. While comprehensive comparative data is limited, the available evidence suggests that most this compound derivatives are well-tolerated at the concentrations typically used for labeling experiments. It is important to note that the cytotoxicity of a this compound-drug conjugate is primarily determined by the released drug, not the this compound linker itself.

This compound DerivativeCell LineIC₅₀ (µM)Observations
TCO-Doxorubicin (prodrug)A5494.76The caged doxorubicin (B1662922) shows significantly reduced cytotoxicity compared to the free drug.[3]
TCO-Doxorubicin (prodrug)HeLa2.93Similar to A549 cells, the TCO-caged drug is less toxic than the parent compound.[3]
Unconjugated TCO derivativesVariousGenerally > 100At typical labeling concentrations (1-50 µM), TCO derivatives generally do not show significant cytotoxicity. However, it is always recommended to perform cytotoxicity assays for each specific cell line and experimental condition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of different reagents. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This method is ideal for measuring the kinetics of fast reactions, such as the IEDDA reaction between TCO derivatives and tetrazines, by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • Stopped-flow UV-Vis spectrophotometer

  • Syringes for the stopped-flow instrument

  • Solutions of the TCO derivative and tetrazine in a suitable buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the TCO derivative and the tetrazine in an organic solvent like DMSO.

    • On the day of the experiment, dilute the stock solutions to the desired concentrations in the reaction buffer. To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 320 nm or 520 nm, depending on the tetrazine structure).

  • Data Acquisition:

    • Load the TCO derivative and tetrazine solutions into separate syringes of the stopped-flow instrument.

    • Initiate a rapid mixing "push" and immediately begin recording the decrease in absorbance over time.

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative (in excess). For more accurate determination, repeat the experiment at several different TCO concentrations and plot k_obs versus [TCO]. The slope of the resulting line will be the k₂ value.

Protocol 2: In Vitro Stability Assay in Phosphate-Buffered Saline (PBS) and Serum

This protocol assesses the stability of this compound derivatives under physiologically relevant conditions by monitoring their concentration over time using HPLC or NMR.

Materials:

  • This compound derivative of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) or human serum

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Incubator at 37 °C

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed PBS and serum to a final concentration typically between 10 and 100 µM.

  • Incubation:

    • Incubate the samples at 37 °C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.

    • For serum samples, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.

  • Quantification:

    • Analyze the samples by HPLC or NMR to determine the concentration of the intact this compound derivative.

    • Plot the concentration of the this compound derivative as a function of time to determine its stability and half-life in the respective media.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the no-treatment control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental_Workflow_for_Reagent_Comparison cluster_synthesis Reagent Preparation cluster_testing Performance Benchmarking cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of this compound Derivatives Characterization Characterization (NMR, MS) Synthesis->Characterization Kinetics Reaction Kinetics Assay (Stopped-Flow Spectroscopy) Characterization->Kinetics Stability Stability Assay (PBS & Serum) Characterization->Stability Cytotoxicity Cytotoxicity Assay (MTT, etc.) Characterization->Cytotoxicity Data_Table Comparative Data Tables (k₂, Half-life, IC₅₀) Kinetics->Data_Table Stability->Data_Table Cytotoxicity->Data_Table Guide Publish Comparison Guide Data_Table->Guide

Caption: Workflow for benchmarking new this compound derivatives.

TCO_Tetrazine_Reaction TCO trans-Cyclooctene (TCO) (Strained Alkene) Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State Tetrazine Tetrazine (Electron-Deficient Diene) Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Nitrogen N₂ Gas Transition_State->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.

Conclusion

The selection of an appropriate this compound derivative for a bioorthogonal application is a critical decision that depends on the specific requirements of the experiment. Newer derivatives like sTCO offer exceptionally fast reaction kinetics, making them ideal for rapid labeling applications. However, this increased reactivity often comes at the cost of reduced stability. In contrast, derivatives like d-TCO provide a favorable balance of high reactivity and improved stability, expanding the scope of in vivo applications.

While the intrinsic cytotoxicity of unconjugated cyclooctenes is generally low, it is crucial for researchers to perform their own biocompatibility assessments within their specific experimental context. The detailed protocols provided in this guide offer a starting point for these essential validation experiments. By carefully considering the trade-offs between reactivity, stability, and biocompatibility, researchers can select the optimal this compound derivative to advance their studies in chemical biology and drug development.

References

A Comparative Analysis of Cyclooctene and Norbornene in Diels-Alder Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Diels-Alder reactivity of cyclooctene (B146475) and norbornene reveals distinct profiles in reaction kinetics and stereoselectivity, guiding their application in organic synthesis and bioconjugation. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal cycloalkene for their specific synthetic needs.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, utilizes a conjugated diene and a dienophile. The choice of dienophile significantly impacts reaction efficiency, stereochemical outcome, and applicability. This guide focuses on two cyclic dienophiles, this compound and norbornene, highlighting their contrasting behaviors in this fundamental cycloaddition reaction. While norbornene's reactivity is characterized by its well-documented endo/exo selectivity, this compound, particularly its trans-isomer, has gained prominence for its exceptional reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions.

Quantitative Comparison of Reactivity

The reactivity of dienophiles in Diels-Alder reactions can be quantitatively assessed by comparing their second-order rate constants (k₂). A higher rate constant signifies a faster reaction. The data presented below contrasts the performance of trans-cyclooctene (B1233481) and norbornene in iEDDA reactions with tetrazine derivatives, a reaction of significant interest in bioorthogonal chemistry. Additionally, a qualitative comparison for normal-demand Diels-Alder reactions is provided.

Reaction TypeDieneDienophileRate Constant (k₂, M⁻¹s⁻¹)Temperature (°C)SolventReference
Inverse-Electron-Demand Diels-Alder3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene~2000259:1 Methanol:Water[1][2]
Inverse-Electron-Demand Diels-AlderTetrazine derivativeNorbornene~2Room TempAqueous Solution[3][4]
Normal-Electron-Demand Diels-AlderCyclopentadiene (B3395910)cis-CycloocteneVery Slow / UnreactiveNot specifiedNot specified[4]
Normal-Electron-Demand Diels-AlderCyclopentadieneNorbornene (from dicyclopentadiene)Rapid at room temperatureRoom TempEthyl Acetate (B1210297)/Hexane[5][6]

Key Observations:

  • trans-Cyclooctene exhibits exceptionally high reactivity in iEDDA reactions , with rate constants that are approximately three orders of magnitude greater than those of norbornene under similar conditions.[1][2][3][4] This remarkable reactivity is attributed to the significant ring strain of the trans double bond in the eight-membered ring.

  • cis-Cyclooctene, the more stable isomer, is a relatively poor dienophile in normal-demand Diels-Alder reactions, reacting very slowly, if at all, with dienes like cyclopentadiene.[4]

  • Norbornene is a reactive dienophile in normal-demand Diels-Alder reactions , readily reacting with cyclopentadiene at room temperature.[5][6] Its bicyclic, strained structure contributes to its enhanced reactivity compared to unstrained alkenes.

Stereoselectivity: The Endo/Exo Paradigm of Norbornene

A critical aspect of the Diels-Alder reaction, particularly with cyclic dienophiles, is its stereoselectivity. The reaction involving norbornene and its derivatives is a classic example of endo/exo diastereoselectivity.

  • The endo Rule: In the Diels-Alder reaction of cyclopentadiene with dienophiles like maleic anhydride (B1165640) (which forms a norbornene system), the endo product is typically the major product under kinetic control (lower temperatures).[7][8][9] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.

  • Thermodynamic vs. Kinetic Control: While the endo product is formed faster, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[8] At higher temperatures, where the retro-Diels-Alder reaction becomes significant, the product distribution may shift towards the more stable exo isomer. For the reaction of furan (B31954) and maleic anhydride, the exo product is exclusively obtained after extended reaction times, even though the endo adduct forms faster.[8]

In contrast, the stereoselectivity of the iEDDA reaction between trans-cyclooctene and tetrazines is less of a focal point, as the initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction with the elimination of nitrogen gas to form a stable dihydropyridazine (B8628806) product.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical aspects of utilizing this compound and norbornene in Diels-Alder reactions.

Protocol 1: Diels-Alder Reaction of Norbornene (from Cyclopentadiene) with Maleic Anhydride

This protocol describes a classic normal-electron-demand Diels-Alder reaction where cyclopentadiene acts as both the diene and, through dimerization, the precursor to a norbornene-type structure that can further react. For the synthesis of the simple norbornene adduct with maleic anhydride, freshly cracked cyclopentadiene is used as the diene.

Materials:

  • Maleic anhydride

  • Ethyl acetate

  • Hexanes (or Ligroin)

  • Freshly cracked cyclopentadiene (handle in a fume hood)

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate in a 25 mL Erlenmeyer flask. Gentle warming on a steam bath may be required.

  • To the solution, add 4.0 mL of hexanes and mix well.

  • Cool the flask in an ice bath.

  • Carefully add 1.0 mL of cold, freshly cracked cyclopentadiene to the cooled solution.

  • Swirl the flask. An exothermic reaction should be observed, and a white solid will begin to precipitate.

  • Allow the flask to stand at room temperature for about 15 minutes to complete crystallization.

  • Further cool the flask in an ice bath to maximize product precipitation.

  • Collect the crystalline product, cis-Norbornene-5,6-endo-dicarboxylic anhydride, by vacuum filtration.

Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction of trans-Cyclooctene with a Tetrazine Derivative

This protocol outlines the highly efficient iEDDA reaction, often used in bioconjugation. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

Materials:

  • trans-Cyclooctene derivative

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Suitable solvent (e.g., methanol, water, or a mixture)

  • Reaction vessel (e.g., vial or microcentrifuge tube)

  • Analytical instrument for monitoring (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Prepare stock solutions of the trans-cyclooctene and tetrazine derivatives in the chosen solvent.

  • In a reaction vessel, combine the trans-cyclooctene and tetrazine solutions at the desired concentrations (micromolar concentrations are often sufficient due to the high reaction rate).

  • The reaction proceeds rapidly at room temperature.

  • Monitor the reaction by observing the disappearance of the tetrazine's color or by using analytical techniques such as UV-Vis spectroscopy (monitoring the decay of the tetrazine absorbance) or LC-MS to track product formation.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Diels-Alder reaction pathways and a typical experimental workflow.

Diels_Alder_Pathways Diels-Alder Reaction Pathways cluster_Norbornene Norbornene Reaction (Normal Demand) cluster_this compound trans-Cyclooctene Reaction (Inverse Demand) N_Diene Cyclopentadiene (Diene) N_TS_endo Endo Transition State N_Diene->N_TS_endo Lower Ea N_TS_exo Exo Transition State N_Diene->N_TS_exo Higher Ea N_Dienophile Maleic Anhydride (Dienophile) N_Dienophile->N_TS_endo N_Dienophile->N_TS_exo N_Product_endo Endo Adduct (Kinetic Product) N_TS_endo->N_Product_endo N_Product_exo Exo Adduct (Thermodynamic Product) N_TS_exo->N_Product_exo C_Diene Tetrazine (Diene) C_Adduct Initial Adduct C_Diene->C_Adduct Very Fast C_Dienophile trans-Cyclooctene (Dienophile) C_Dienophile->C_Adduct C_Product Dihydropyridazine + N2 C_Adduct->C_Product Retro-Diels-Alder

Caption: Comparative reaction pathways for norbornene and trans-cyclooctene.

Experimental_Workflow General Diels-Alder Experimental Workflow Reactant_Prep Reactant Preparation (Diene & Dienophile) Reaction_Setup Reaction Setup (Solvent, Temperature) Reactant_Prep->Reaction_Setup Reaction Reaction Progression Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Product Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Caption: A generalized workflow for conducting Diels-Alder reactions.

Conclusion

The comparative study of this compound and norbornene in Diels-Alder reactions underscores the importance of dienophile selection in achieving desired synthetic outcomes. Norbornene remains a valuable and reactive dienophile in traditional Diels-Alder reactions, with its reactivity being intricately linked to predictable endo/exo stereoselectivity. In contrast, trans-cyclooctene has emerged as a "super-dienophile" for inverse-electron-demand Diels-Alder reactions, offering unparalleled reaction rates that have revolutionized the field of bioconjugation and live-cell imaging. The less-strained cis-cyclooctene, however, shows limited utility in standard Diels-Alder cycloadditions. This guide provides the foundational data and protocols to empower researchers to make informed decisions when designing synthetic strategies that leverage the unique properties of these two important cycloalkenes.

References

A Comparative Guide to Cyclooctene-Based Diagnostics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of preclinical diagnostics is rapidly evolving, with a pressing need for methodologies that offer high sensitivity, specificity, and safety. Among the innovative approaches, cyclooctene-based diagnostics, primarily leveraging the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz), have emerged as a powerful tool. This guide provides an objective comparison of this technology with alternative methods, supported by experimental data and detailed protocols to inform the design and execution of preclinical studies.

Performance Comparison: this compound-Based Diagnostics vs. Alternatives

The primary advantage of this compound-based pretargeting strategies lies in the separation of the targeting molecule's delivery from the diagnostic agent's administration. This two-step approach allows for the clearance of unbound targeting molecules before the introduction of a rapidly clearing diagnostic probe, significantly enhancing the signal-to-background ratio.[1][2][3]

Quantitative Data Summary

The following tables summarize key performance indicators of this compound-based pretargeted imaging compared to directly labeled antibodies and another prominent bioorthogonal reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 1: In Vivo Performance of Pretargeted Imaging vs. Directly Labeled Antibody

ParameterThis compound-Based Pretargeting (TCO-Tz)Directly Labeled AntibodyReference
Tumor Uptake (%ID/g) 1.5 ± 0.2 to 6.417.1 ± 3.0[4][5]
Tumor-to-Muscle Ratio ~10.9 to 246~187 to 25.67[4][6][7]
Tumor-to-Blood Ratio ~254Significantly lower than pretargeted[7]
Time to Optimal Image 1-4 hours post-probe injection24-72 hours post-injection[5][8]
Radiation Dose to Healthy Tissue Significantly lowerHigher[5][9]

Table 2: Comparison of Bioorthogonal Reaction Kinetics

ParameterTetrazine-TCO Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶ (typically 1,000 - 30,000)Typically 0.1 - 1.0 (up to ~10³ for activated alkynes)[10][11]
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)[10]
Reactant Stability TCOs can isomerize; stability can be inversely correlated with reactivity.Azides and alkynes are generally highly stable.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of this compound-based diagnostics. Below are representative protocols for key experimental steps.

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol outlines the procedure for labeling a targeting antibody with a trans-cyclooctene moiety.

Materials:

  • Antibody of interest

  • TCO-PEGn-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Bicarbonate buffer (pH 8.3-8.5)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column

Procedure:

  • Buffer Exchange: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. This deprotonates primary amines for efficient reaction.[1]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.[1]

  • Purification: Remove unconjugated TCO-NHS ester and byproducts by size-exclusion chromatography using PBS as the mobile phase.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it possesses a unique absorbance) or by mass spectrometry.

Protocol 2: Pretargeted In Vivo Imaging using PET

This protocol describes a typical workflow for a pretargeted positron emission tomography (PET) imaging study in a preclinical tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • TCO-conjugated antibody

  • Radiolabeled tetrazine probe (e.g., ⁶⁸Ga-DOTA-Tz)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • PET scanner

Procedure:

  • Antibody Administration: Intravenously inject the TCO-conjugated antibody into the tumor-bearing mice. The dose will depend on the specific antibody and tumor model.[8]

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and clear from systemic circulation. This pretargeting interval is typically 24 to 72 hours.[1][8]

  • Radioprobe Administration: Administer the radiolabeled tetrazine probe via intravenous injection.[8]

  • PET Imaging: Anesthetize the animals and acquire PET images at various time points post-injection of the radiolabeled tetrazine (e.g., 30 minutes, 1 hour, 2 hours).[8]

  • Biodistribution Analysis (Optional): Following the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).[8]

Visualizing the Workflow and Underlying Principles

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in this compound-based diagnostics.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging TCO_Ab TCO-Antibody Administration Accumulation Tumor Accumulation & Systemic Clearance (24-72h) TCO_Ab->Accumulation In Vivo Circulation Bioorthogonal_Reaction In Vivo 'Click' Reaction at Tumor Accumulation->Bioorthogonal_Reaction Pretargeting Interval Tz_Probe Radiolabeled Tetrazine Probe Administration Tz_Probe->Bioorthogonal_Reaction Rapid Distribution Imaging PET/SPECT Imaging Bioorthogonal_Reaction->Imaging Signal Generation

Caption: Experimental workflow for pretargeted in vivo imaging.

TCO_Tetrazine_Reaction TCO Trans-Cyclooctene (on Antibody) Transition_State [4+2] Cycloaddition (IEDDA) TCO->Transition_State Tetrazine Tetrazine (Radiolabeled Probe) Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Fast Kinetics Final_Product Stable Pyridazine (Covalent Bond) Dihydropyridazine->Final_Product Nitrogen Gas Release

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction.

Conclusion

This compound-based diagnostics, particularly the TCO-tetrazine pretargeting strategy, offer a compelling alternative to traditional diagnostic methods in preclinical research. The exceptionally fast reaction kinetics, coupled with the ability to achieve high tumor-to-background ratios, enables sensitive and specific imaging with reduced radiation exposure to non-target tissues.[5][9][10] While considerations such as the in vivo stability of TCO derivatives need to be addressed, ongoing research continues to optimize this versatile platform.[10] This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound-based diagnostics for advancing drug development and translational science.

References

Decoding Cyclooctene: A Comparative Guide to Computational Reactivity Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of cyclooctene (B146475), particularly its strained trans-isomer, is critical for advancements in bioorthogonal chemistry, targeted drug delivery, and medical imaging.[1] Computational models have become indispensable tools for predicting and rationalizing the unique reactivity of these molecules.[2] This guide provides a comparative analysis of prominent computational models, presenting quantitative data, experimental protocols, and visualizations to facilitate an informed selection of methods.

The exceptional reactivity of trans-cyclooctene (B1233481) (TCO) stems from its significant ring strain, which is released during reactions like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.[3] This reaction is a cornerstone of "click chemistry" due to its rapid kinetics and biocompatibility.[4] Computational chemistry offers a powerful lens to dissect the factors governing these reactions, saving considerable time and resources compared to purely experimental screening.[2]

Dominant Computational Frameworks: DFT and the Distortion/Interaction Model

The primary workhorse for studying this compound reactivity is Density Functional Theory (DFT) .[5] DFT methods provide a balance of computational cost and accuracy, making them suitable for calculating the geometries and energies of reactants, transition states, and products.[6]

A key conceptual framework used in conjunction with DFT is the Distortion/Interaction Model (also known as the Activation Strain Model).[7][8] This model deconstructs the activation energy (the barrier to reaction) into two components:

  • Distortion Energy (ΔE_dist) : The energy required to contort the reactants (e.g., this compound and tetrazine) from their stable ground-state geometries into the geometries they adopt at the transition state.[9][10]

  • Interaction Energy (ΔE_int) : The stabilizing energy released when the distorted reactants interact at the transition state, involving orbital interactions, electrostatics, and steric repulsion.[10][11]

The activation energy is the sum of these two terms: ΔE_act = ΔE_dist + ΔE_int . This model provides crucial insights; for instance, the high reactivity of trans-cyclooctene is largely because its strained ground-state structure is already "pre-distorted" towards the transition state geometry, lowering the required distortion energy.[7]

Quantitative Comparison: DFT Functionals in Action

The choice of the specific functional within a DFT calculation is critical for obtaining accurate results. Different functionals can yield varying predictions for reaction barriers. The IEDDA reaction between TCO and various tetrazines is a well-studied benchmark.

Below is a comparative table of calculated activation energies (ΔE‡) for the reaction of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) with trans-cyclooctene, showcasing the performance of a commonly used functional against experimental data.

Computational ModelCalculated ΔE‡ (kcal/mol)Experimental k₂ (M⁻¹s⁻¹)Experimental ΔG‡ (kcal/mol)
M06-2X / 6-311+G(d,p)7.930~15.7

Note: Experimental activation free energy (ΔG‡) is derived from the experimental second-order rate constant (k₂) using the Eyring equation. Calculated activation energy (ΔE‡) represents the electronic energy barrier and often shows a strong linear correlation with the logarithm of the experimental rate constant.[5] Data compiled from multiple sources.[12]

The M06-2X functional, part of the Minnesota family of functionals, is frequently shown to provide accurate results for the thermodynamics of cycloaddition reactions.[5] As seen in the table, while there is a numerical difference between the calculated electronic energy barrier and the experimental free energy of activation, the computational model correctly predicts a very low barrier, consistent with a rapid reaction. Such calculations are invaluable for reliably predicting the relative reactivity of different tetrazine derivatives.[5]

Experimental and Computational Protocols

Reproducibility and accuracy hinge on detailed and rigorous protocols.

Typical Computational Protocol

A standard computational workflow for analyzing a bimolecular reaction like the TCO-tetrazine ligation involves several key steps:

  • Geometry Optimization: The ground state structures of the reactants (trans-cyclooctene and the tetrazine derivative) are optimized to find their lowest energy conformation. A functional like B3LYP or a modern functional like ωB97X-V with a basis set such as 6-31G(d) is commonly used for this initial step.[6][13]

  • Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step that identifies the geometry of the highest point on the reaction energy profile.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, this confirms they are true energy minima (zero imaginary frequencies). For the transition state, it confirms it is a first-order saddle point (exactly one imaginary frequency), and the associated vibrational mode corresponds to the bond-forming/breaking process of the reaction.

  • Energy Refinement: More accurate single-point energy calculations are often performed on the optimized geometries using a higher-level functional (e.g., M06-2X) and a larger basis set (e.g., 6-311+G(d,p)) to obtain a more reliable activation energy.[5]

  • Solvent Modeling: To simulate realistic conditions, a solvent model, such as the Polarizable Continuum Model (PCM), is often included in the calculations.

Experimental Protocol for Kinetic Measurements

Experimental rate constants provide the ultimate benchmark for computational models. The kinetics of fast bioorthogonal reactions are typically measured using stopped-flow spectrophotometry.

  • Reagent Preparation: Stock solutions of the TCO derivative and the tetrazine are prepared in a suitable solvent (e.g., DMSO). These are then diluted into the desired reaction buffer (e.g., PBS, pH 7.4) for the experiment.[1]

  • Pseudo-First-Order Conditions: To simplify the kinetics, the concentration of one reactant (e.g., the TCO derivative) is kept in large excess (at least 10-fold higher) relative to the other (the tetrazine).[1]

  • Data Acquisition: The two reactant solutions are rapidly mixed in a stopped-flow instrument. The reaction is monitored by observing the decrease in the characteristic absorbance of the tetrazine chromophore over time.[4]

  • Data Analysis: The absorbance decay is fitted to a pseudo-first-order exponential function to obtain an observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.[14][15]

Visualizing Computational Workflows and Reaction Pathways

Diagrams are essential for conceptualizing the complex steps in computational analysis and the energetic landscape of a reaction.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis reactants Define Reactants (e.g., TCO, Tetrazine) geom_opt Geometry Optimization (Reactants, Products) reactants->geom_opt method Select Method (Functional/Basis Set) method->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation (Confirm Minima & TS) ts_search->freq_calc energy Refine Energy (Single-Point Calculation) freq_calc->energy pes Construct Potential Energy Surface energy->pes distort Distortion/Interaction Analysis pes->distort results Compare with Experimental Data distort->results

A generalized workflow for the computational analysis of this compound reactivity.

ReactionProfile cluster_axis e_high Relative Energy (kcal/mol) e_low R Reactants (TCO + Tetrazine) R->R_level TS Transition State TS->TS_level P Products P->P_level R_level->TS_level ΔE‡ R_level->TS_level TS_level->P_level TS_level->P_level

Energy profile for the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

References

Safety Operating Guide

Safe Disposal of Cyclooctene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cyclooctene (B146475) is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and a substance with potential health and environmental hazards, this compound waste must be managed in accordance with strict protocols and regulations. This guide provides essential safety information and step-by-step procedures for its appropriate disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its properties and associated hazards. Adherence to safety protocols minimizes risks of exposure and accidents.

Key Safety Data:

PropertyValueCitation
Appearance Colorless to almost colorless clear liquid[1][2]
Flash Point 24°C - 56°C (75°F - 133°F)[1][2][3][4]
Boiling Point 144°C - 146°C[1][2][4]
NFPA 704 Rating Health: 2, Flammability: 2, Instability: 0[3]
Incompatibilities Strong oxidizing agents, acids, bases, moisture[3][4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[6][7]

  • Hand Protection: Wear protective gloves.[1][6]

  • Skin and Body Protection: A protective suit, such as a flame-retardant, antistatic lab coat, is recommended.[6]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[5][7]

Facilities should be equipped with an eyewash station and a safety shower.[3][8]

This compound Disposal Protocol

This compound waste is classified as hazardous.[9] Chemical waste generators are responsible for ensuring its disposal complies with all local, state, and national regulations.[3][4][5]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All this compound and materials contaminated with it must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3][4]

  • Use Appropriate Containers: Collect liquid waste in its original container or a designated, properly labeled glass or plastic container. Avoid metal containers, which can rust if water is present.[10] Ensure containers are kept tightly closed.[1][2][3][6]

Step 2: Spill and Contamination Management

In the event of a spill, act immediately to contain and clean the material while ensuring all sources of ignition are removed.[3][4][5]

Methodology for Spill Cleanup:

  • Ensure Ventilation and Remove Ignition Sources: Work in a well-ventilated area and eliminate all heat, sparks, and open flames.[3][4] Use only non-sparking tools and explosion-proof equipment.[1][4][5][9]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[5][6][9]

  • Absorb the Liquid: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, diatomaceous earth, or activated carbon.[4][6][8]

  • Collect the Waste: Carefully scoop or sweep up the absorbed material using non-sparking tools.[3][4]

  • Containerize for Disposal: Place the collected waste into a suitable, clearly labeled, and closed container for hazardous waste disposal.[3][4][9]

  • Decontaminate the Area: Ventilate and wash the spill area after the cleanup is complete.[8]

Step 3: Final Disposal Procedure
  • Store Waste Safely: Store the sealed waste containers in a cool, dry, and well-ventilated area designated for flammable materials, away from heat and ignition sources.[1][4][6][9] The storage area should be locked up.[5][6]

  • Arrange for Professional Disposal: The ultimate disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.[1][2][5][9] Contact your institution's Environmental Health and Safety (EHS) department or a certified waste hauler to arrange for pickup.

  • Dispose of Empty Containers: Empty this compound containers are also considered hazardous as they retain residue.[3][4][9] Do not puncture, cut, or weld them. They should be disposed of via the same hazardous waste collection service.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_assessment Assessment & Segregation cluster_spill_cleanup Spill Cleanup Protocol cluster_storage_disposal Storage & Final Disposal start Waste Generated (this compound or Contaminated Material) is_spill Is it a spill? start->is_spill collect_waste Collect in a designated, non-metal, sealed container. is_spill->collect_waste No remove_ignition 1. Remove all ignition sources. Use non-sparking tools. is_spill->remove_ignition Yes label_container Label container clearly as 'Hazardous Waste - this compound'. collect_waste->label_container absorb_spill 2. Absorb with inert material (sand, earth, carbon). remove_ignition->absorb_spill collect_spill 3. Collect absorbed material into a sealed container. absorb_spill->collect_spill collect_spill->label_container store_waste Store in a cool, dry, ventilated, flammables-safe area. label_container->store_waste professional_disposal Arrange for pickup by a certified hazardous waste disposal service. store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of chemical handling protocols is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of cyclooctene (B146475), including personal protective equipment (PPE) recommendations, a detailed operational plan, and proper disposal procedures.

Essential Safety Information

This compound is a flammable liquid and vapor that may cause skin and eye irritation.[1] It is crucial to handle this chemical with appropriate safety measures to minimize exposure and prevent accidents.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H14[1]
Molecular Weight110.20 g/mol [1]
Boiling Point145 - 146 °C[2]
Flash Point25 °C (77 °F)[2]
Specific Gravity0.8460 g/cm³[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

EquipmentSpecificationsPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Protective Clothing A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if exposure limits are exceeded.To prevent inhalation of vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, sparks, and open flames.[1][2]

  • Keep the container tightly closed to prevent the release of flammable vapors.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be a designated flammables area.[1]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Use explosion-proof equipment and non-sparking tools.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling.

4. Spill and Emergency Procedures:

  • Minor Spills:

    • In the event of a small spill, immediately remove all sources of ignition.[1]

    • Ventilate the area.[1]

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a designated, labeled container for disposal.[1][3]

    • Use spark-proof tools for cleanup.[1]

  • Major Spills:

    • For larger spills, evacuate the area immediately.

    • Contact your institution's environmental health and safety department for assistance.

5. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][5]

  • Do not dispose of the chemical down the drain or in the regular trash.[5]

  • Consult your institution's chemical waste management guidelines for specific disposal procedures. Waste is classified as hazardous.[5]

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound, from preparation to waste disposal.

Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D E Perform Experiment D->E F Segregate Waste E->F J Spill Occurs E->J G Label Waste Container F->G H Dispose via EHS G->H I Clean Work Area H->I I->B For next use K Minor Spill Protocol J->K Minor L Major Spill Protocol J->L Major

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CYCLOOCTENE
Reactant of Route 2
CYCLOOCTENE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。